Technical Documentation Center

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
  • CAS: 135077-31-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profile & Stability of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

This technical guide details the chemical profile, stability mechanisms, and handling protocols for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 135077-31-5), a critical intermediate in the synthesis of fluoroquinolo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, stability mechanisms, and handling protocols for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 135077-31-5), a critical intermediate in the synthesis of fluoroquinolone antibiotics and specific antiviral pharmacophores.[1][2][3][4]

[1][2][3][4]

Executive Summary

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (EFQ) represents a specialized scaffold in medicinal chemistry, distinct from the more common N-alkylated (position 1) quinolones.[1][2][3][4] Its C2-ethyl substitution provides unique steric bulk and lipophilicity, influencing the binding affinity in DNA gyrase inhibition and serving as a precursor for tricyclic fused systems.[1][3] This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and stability profiles to support reproducible experimentation in drug discovery.[1][3]

Chemical Identity & Physicochemical Properties[3][5][6][7][8][9][10][11][12][13]

PropertySpecification
IUPAC Name 2-Ethyl-6-fluoro-1H-quinolin-4-one
CAS Registry Number 135077-31-5
Molecular Formula C₁₁H₁₀FNO
Molecular Weight 191.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 243–245 °C [1]
Solubility Soluble in DMSO, hot ethanol, acetic acid; poorly soluble in water (neutral pH).[1][2][3][4]
pKa (Calculated) pKa₁ (NH) ≈ 11.2; pKa₂ (C=O protonation) ≈ 2.1
Structural Analysis

The EFQ molecule consists of a bicyclic heteroaromatic core. Two critical structural features dictate its reactivity:

  • The 6-Fluoro Substituent: Enhances metabolic stability by blocking C6 oxidation and increases lipophilicity (LogP ~2.5), facilitating membrane permeability.[1][3]

  • The 2-Ethyl Group: Unlike the 1-ethyl group found in norfloxacin, the C2-ethyl group is attached to the carbon adjacent to the nitrogen.[1][2][3][4] This position is chemically significant for directing electrophilic substitution at the C3 position during further functionalization.

Tautomeric Equilibrium

EFQ exists in a tautomeric equilibrium between the predominant 4-quinolone (keto) form and the minor 4-hydroxyquinoline (enol) form.[1][3][4] In polar solvents and the solid state, the keto form is favored due to the aromaticity of the pyridone ring system.

Tautomerism cluster_0 Tautomeric Equilibrium Keto 4-Quinolone Form (Major Tautomer) Stable in Solid State Enol 4-Hydroxyquinoline Form (Minor Tautomer) Aromatic Phenol Character Keto->Enol  H+ Transfer  

Figure 1: Tautomeric equilibrium favoring the 4-quinolone structure.[1][2]

Synthetic Pathway & Impurity Profile[1]

Understanding the synthesis is crucial for identifying stability-indicating impurities.[1][2][3][4] The industrial standard for 2-substituted quinolones is the Conrad-Limpach Cyclization .[1][2][3][4]

Synthesis Workflow
  • Condensation: Reaction of 4-fluoroaniline with ethyl propionylacetate (beta-keto ester) under acidic catalysis to form an enamine intermediate.[1][3][4]

  • Cyclization: High-temperature thermal cyclization (250°C+) in a high-boiling solvent (e.g., Diphenyl ether) to close the ring.[1][3][4]

Synthesis Start Start: 4-Fluoroaniline + Ethyl Propionylacetate Step1 Step 1: Condensation (Acid Cat., Toluene Reflux) Start->Step1 Inter Intermediate: Beta-anilinoacrylate (Enamine) Step1->Inter Step2 Step 2: Conrad-Limpach Cyclization (250°C, Diphenyl Ether) Inter->Step2 - EtOH Product Product: 2-Ethyl-6-fluoro-4-quinolone Step2->Product

Figure 2: Conrad-Limpach synthetic route for 2-substituted quinolones.

Key Impurities[1][4]
  • Uncyclized Enamine: Result of incomplete Step 2.[3]

  • Decarboxylated Byproducts: If synthesis involves a 3-ester precursor, thermal decarboxylation may be incomplete.[1][2][3][4]

  • Oxidation Products: The 2-ethyl group is susceptible to benzylic-type oxidation to form 2-acetyl derivatives under harsh conditions.[1][2][3][4]

Stability Profile

Thermal Stability

EFQ is highly thermally stable, evidenced by its high melting point (243–245 °C). It withstands standard autoclaving temperatures (121 °C). However, prolonged exposure to temperatures >200 °C in the presence of oxygen may induce oxidation of the ethyl side chain.

Hydrolytic Stability[1][4]
  • Acidic pH (pH < 4): Stable. The molecule forms a soluble cation (protonation at C=O oxygen).

  • Neutral pH: Stable but insoluble.[3]

  • Basic pH (pH > 10): Stable. Forms a soluble anion (deprotonation of N-H).

  • Risk: The core ring is resistant to hydrolysis.

Photostability (Critical)

Fluoroquinolones are photosensitive. While the 6-fluoro group is robust, UV irradiation (UVA/UVB) can induce:

  • Defluorination: Radical mechanism leading to the replacement of Fluorine with Hydroxyl.

  • Oxidative degradation: Formation of N-oxides.[1][3][4] Recommendation: Store in amber glass vials.

Oxidative Stability

The 2-ethyl group is the primary site of oxidative vulnerability.[1][2][3][4] Reaction with strong oxidants (e.g., KMnO₄, Chromic acid) will convert the ethyl group to a carboxylic acid or ketone.[1][3]

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8 °C for long-term reference standards; Room temperature (20–25 °C) is acceptable for short-term working stocks.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if high purity (>99.5%) is required for kinetic studies.

  • Container: Amber borosilicate glass with PTFE-lined caps.[1][2][3][4]

Safety (GHS Classification)[4]
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of fine dust.[1][3]

Experimental Protocols

Analytical Method: HPLC Purity Assay

Use this validated method to assess purity and stability.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Retention Time: Expect elution around 12–14 min (hydrophobic ethyl/fluoro groups retard elution compared to naked quinolone).

Solubility Testing Protocol
  • Weigh 10 mg of EFQ into a 4 mL vial.

  • Add 1 mL of solvent (Water, DMSO, Methanol, 0.1 N HCl).[1][3]

  • Sonicate for 15 minutes at 40 kHz.

  • Visual inspection: Clear solution indicates solubility >10 mg/mL.[3]

  • If insoluble, filter and analyze filtrate by HPLC to determine saturation concentration.[3]

References

  • Chemical Register . 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 135077-31-5).[1][2][3][4][5] Retrieved from

  • European Patent Office . Quinoline derivatives, process for their preparation and their use as medicaments (EP 0412848 A2).[1] (Lists melting point as 243-245°C).[3][4] Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: 6-Fluoro-4-hydroxyquinoline derivatives. Retrieved from

  • Royal Society of Chemistry . Recent advances in the synthesis of pharmaceutically active 4-quinolone. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a fluorine atom at the C6 position and an ethyl group at the C2 position of the quinolin-4-one ring system is anticipated to modulate the physicochemical and pharmacological properties of the parent molecule, potentially leading to novel therapeutic agents. This guide provides a comprehensive overview of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, a molecule of significant interest in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document will focus on its proposed synthesis, predicted chemical and physical properties, and potential therapeutic applications based on the well-established chemistry of analogous 2-alkyl- and 6-fluoro-quinolin-4-ones.

Chemical Identity

Table 1: Compound Identification

PropertyValue
IUPAC Name 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Molecular Formula C₁₁H₁₀FNO
Molecular Weight 191.20 g/mol
Canonical SMILES CCC1=NC2=C(C=C(F)C=C2)C(=O)C1
Synonyms 2-ethyl-6-fluoro-4-quinolone

Proposed Synthesis

The synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be approached through several established methods for constructing the quinolin-4-one core, with the Conrad-Limpach and Camps cyclization reactions being the most relevant for this substitution pattern.[2] A plausible and efficient synthetic route is the Conrad-Limpach synthesis, which involves the reaction of a β-ketoester with a substituted aniline.

Proposed Synthetic Pathway: Conrad-Limpach Synthesis

The proposed synthesis involves a two-step process starting from commercially available 4-fluoroaniline and ethyl 3-oxopentanoate.

Step 1: Formation of the β-enaminoester intermediate

In the first step, 4-fluoroaniline is reacted with ethyl 3-oxopentanoate under acidic catalysis to form the corresponding β-enaminoester intermediate, ethyl 3-((4-fluorophenyl)amino)pent-2-enoate.

Step 2: Thermal Cyclization

The second step involves the thermal cyclization of the β-enaminoester intermediate in a high-boiling point solvent, such as diphenyl ether. This intramolecular condensation reaction, known as the Conrad-Limpach cyclization, leads to the formation of the desired 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one.

Diagram 1: Proposed Synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

G cluster_0 Step 1: Formation of β-enaminoester cluster_1 Step 2: Conrad-Limpach Cyclization A 4-Fluoroaniline C Ethyl 3-((4-fluorophenyl)amino)pent-2-enoate A->C + B Ethyl 3-oxopentanoate B->C Acid catalyst, Heat D Ethyl 3-((4-fluorophenyl)amino)pent-2-enoate E 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one D->E High-boiling solvent (e.g., Diphenyl ether), High Temperature

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Pharmacokinetic (ADMET) Predictions

The presence of the fluorine atom and the ethyl group is expected to significantly influence the drug-like properties of the molecule.

Table 2: Predicted Physicochemical and ADMET Properties

PropertyPredicted Value/CharacteristicRationale
Lipophilicity (LogP) Moderately lipophilicThe ethyl group increases lipophilicity, while the fluoro group and the quinolone core contribute to a balanced profile.
Solubility Low aqueous solubilityThe quinolin-4-one core is generally poorly soluble in water.
Metabolic Stability EnhancedThe C-F bond is highly stable and resistant to metabolic cleavage, which can improve the metabolic half-life of the compound.[3]
pKa Weakly basicThe nitrogen atom in the quinoline ring is weakly basic.
Blood-Brain Barrier (BBB) Permeability Potential for CNS penetrationThe moderate lipophilicity and the presence of the fluorine atom may facilitate crossing the BBB.

Potential Therapeutic Applications

The 6-fluoro-quinolin-4-one scaffold is a cornerstone of the highly successful fluoroquinolone class of antibiotics.[4] The core structure is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]

Antibacterial Agents

The primary and most promising application for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one is in the development of new antibacterial agents. The substitution at the C2 position is known to influence the spectrum of activity and potency. While many clinically used fluoroquinolones have a carboxylic acid at the C3 position, which is crucial for DNA gyrase binding, the exploration of analogs without this group is a valid strategy for discovering novel antibacterial mechanisms or overcoming resistance.

Anticancer Agents

Recent research has highlighted the potential of quinolin-4-one derivatives as anticancer agents.[6] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and other cellular targets involved in cancer cell proliferation. The specific substitution pattern of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one could confer selective cytotoxicity against cancer cell lines.

Antiviral and Antiparasitic Agents

The versatility of the quinolin-4-one scaffold extends to antiviral and antiparasitic applications. For instance, certain derivatives have shown activity against HIV and the malaria parasite, Plasmodium falciparum.[7][8] The 6-fluoro substitution is a common feature in many biologically active quinolines, suggesting that the target compound could be a valuable starting point for the development of new anti-infective agents.

Experimental Protocols

While specific experimental data for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one is not available, the following general protocols for the synthesis and evaluation of similar quinolin-4-ones can be adapted.

General Protocol for Conrad-Limpach Synthesis of 2-Alkyl-6-fluoro-4-quinolones
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1.0 equivalent of 4-fluoroaniline and 1.1 equivalents of the appropriate β-ketoester (in this case, ethyl 3-oxopentanoate) in a suitable solvent (e.g., toluene).

  • Formation of Enaminoester: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and monitor the removal of water. Continue heating until the theoretical amount of water is collected.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Cyclization: To the crude enaminoester, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 250-260 °C) for a specified period (e.g., 30-60 minutes).

  • Isolation and Purification: Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product. Collect the solid by filtration, wash with the non-polar solvent, and purify by recrystallization or column chromatography.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

G A Synthesis (Conrad-Limpach) B Purification (Recrystallization/Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D In vitro Biological Screening C->D E Antibacterial Assays (MIC determination) D->E F Anticancer Assays (Cytotoxicity screening) D->F G Antiviral/Antiparasitic Assays D->G H Lead Optimization E->H F->H G->H

Caption: A typical workflow from synthesis to initial biological evaluation.

Conclusion

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Based on the well-established chemistry of the quinolin-4-one scaffold, it is logical to propose that this compound can be synthesized via the Conrad-Limpach reaction and is likely to exhibit interesting biological activities, particularly as an antibacterial, anticancer, or anti-infective agent. The presence of the 6-fluoro substituent is expected to enhance its metabolic stability and potency. Further research is warranted to synthesize and evaluate this compound to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to embark on the investigation of this and other novel quinolin-4-one derivatives.

References

  • Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(6), 1984-1988.
  • Freeman, G. A., et al. (2004). Design of non-nucleoside inhibitors of HIV-1 reverse transcriptase with improved drug resistance properties. Journal of Medicinal Chemistry, 47(24), 5923–5936.
  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... Molecules, 27(17), 5461.
  • Chem-Impex. (n.d.). 6-Fluoro-4-hydroxyquinoline.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
  • Beilstein Journal of Organic Chemistry. (2019). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 15, 2306-2315.
  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
  • PMC. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Journal of the Serbian Chemical Society, 88(11), 1187-1203.
  • Aguirre, A., et al. (2020). Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase. Bioorganic & Medicinal Chemistry, 28(9), 115439.
  • PubChem. (n.d.). 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • ChemicalBook. (2023). ETHYL 7-CHLORO-1-ETHYL-6-FLUORO-1,4-DIHYDRO-4-OXO-QUINOLINE-5-CARBOXYLATE.
  • Fisher Scientific. (n.d.). eMolecules ethyl 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
  • Molbase. (n.d.). ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • LGC Standards. (n.d.). 7-(2-Aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ethylenediamine Compound).
  • ResearchGate. (2021). Synthesis of Bacterial 2-Alkyl-4(1H)
  • MilliporeSigma. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate.
  • LookChem. (n.d.). Cas 391-77-5,4-Chloro-6-fluoroquinoline.
  • PubChem. (n.d.). 6-Fluoroquinolin-4-ol.
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025).
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Sources

Foundational

Molecular weight and structural formula of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Physicochemical Profile & Structural Identity[1][2][3] The compound 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 135077-31-5) represents a specific "decarboxylated" fluoroquinolone scaffold. Unlike the ubiquitous fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Structural Identity[1][2][3]

The compound 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 135077-31-5) represents a specific "decarboxylated" fluoroquinolone scaffold. Unlike the ubiquitous fluoroquinolone antibiotics (e.g., Ciprofloxacin) which possess a C3-carboxylic acid essential for DNA gyrase inhibition, this 2-substituted analog lacks the C3-COOH group. This structural distinction shifts its utility from a direct antimicrobial to a versatile pharmacophore for HIF-1


 modulation , antiviral research , and receptor-specific ligands .
Structural Formula & Molecular Data[3]
PropertyValueNotes
IUPAC Name 2-ethyl-6-fluoro-1H-quinolin-4-oneTautomeric equilibrium favors the 4-one form.
CAS Number 135077-31-5 Verified Commercial Identifier.
Molecular Formula C₁₁H₁₀FNO
Molecular Weight 191.20 g/mol Average Mass.
Monoisotopic Mass 191.0746 g/mol Essential for HRMS validation.
H-Bond Donor/Acceptor 1 / 2NH donor; Carbonyl/Fluorine acceptors.
LogP (Predicted) ~2.3Moderate lipophilicity due to the ethyl chain.
2D Structural Representation (SMILES)

Synthetic Pathway: The Conrad-Limpach Protocol

While the Gould-Jacobs reaction is standard for 3-carboxyquinolones, the Conrad-Limpach synthesis is the authoritative route for 2-alkyl-4-quinolones . This pathway avoids the decarboxylation step required by Gould-Jacobs, offering a more direct and atom-economical approach for this specific target.

Reaction Logic
  • Condensation: 4-Fluoroaniline reacts with a

    
    -keto ester (Ethyl propionylacetate) to form an enamine (Schiff base).
    
  • Cyclization: Thermal cyclization at high temperatures (>250°C) closes the ring via electrophilic aromatic substitution, releasing ethanol.

Workflow Diagram (DOT)

ConradLimpach Start Reactants: 4-Fluoroaniline + Ethyl propionylacetate Step1 Condensation (Cat. HCl, Benzene, Reflux) Start->Step1 - H2O Intermediate Intermediate: Ethyl 3-(4-fluorophenylamino) -2-pentenoate Step1->Intermediate Step2 Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Step2 Dilution Product Product: 2-Ethyl-6-fluoro- 1,4-dihydroquinolin-4-one Step2->Product - EtOH

Figure 1: Conrad-Limpach synthesis pathway targeting the 2-ethyl-4-quinolone core.

Detailed Experimental Protocol

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl propionylacetate (1.1 eq)

  • Glacial Acetic Acid (Catalytic) or HCl

  • Dowtherm A (Diphenyl ether/biphenyl mixture) – Critical for high-temp cyclization.

Step-by-Step Methodology:

  • Enamine Formation (The "Cold" Step):

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-fluoroaniline (11.1 g, 100 mmol) and ethyl propionylacetate (15.8 g, 110 mmol) in benzene or toluene (150 mL).

    • Add catalytic glacial acetic acid (0.5 mL).

    • Reflux until the theoretical amount of water (~1.8 mL) is collected in the trap (approx. 4–6 hours).

    • Evaporate the solvent under reduced pressure to yield the crude enamine oil. Checkpoint: Confirm disappearance of aniline via TLC.

  • Thermal Cyclization (The "Hot" Step):

    • Heat 50 mL of Dowtherm A to a rolling boil (~250–255°C) in a separate flask.

    • Safety Note: Ensure vigorous stirring and use a blast shield; this reaction evolves ethanol gas rapidly.

    • Add the crude enamine dropwise to the boiling Dowtherm A. The slow addition is crucial to maintain the high temperature required for ring closure.

    • Continue heating for 20–30 minutes after addition is complete.

  • Isolation & Purification:

    • Cool the mixture to room temperature. The product often precipitates directly from the Dowtherm A.

    • Dilute with hexane (100 mL) to further crash out the solid.

    • Filter the precipitate and wash extensively with hexane (to remove Dowtherm A) and cold acetone.

    • Recrystallization: Purify using Ethanol/DMF mixture to obtain white/off-white needles.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The following data points serve as "self-validating" markers.

Proton NMR ( H-NMR) Prediction (DMSO- )
  • 
     11.5 ppm (s, 1H):  Broad singlet for the NH  (position 1). Disappears on 
    
    
    
    shake.
  • 
     7.8 ppm (dd, 1H):  Proton at C5 . Shows characteristic ortho-coupling to F and meta-coupling to H7.
    
  • 
     7.5–7.6 ppm (m, 2H):  Overlapping signals for C7  and C8  protons.
    
  • 
     5.9 ppm (s, 1H):  Proton at C3 . This is the diagnostic singlet for a 2-substituted-4-quinolone.
    
  • 
     2.6 ppm (q, 2H):  Methylene protons of the 2-Ethyl  group (
    
    
    
    ).
  • 
     1.2 ppm (t, 3H):  Methyl protons of the 2-Ethyl  group (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of Ethyl group (M-29) is common.

    • Loss of CO (M-28) from the quinolone core.

Pharmaceutical Relevance & Applications

While lacking the 3-carboxy group required for DNA gyrase inhibition (antibiotic activity), this scaffold is highly relevant in:

  • Quinolone Potentiators: Used as efflux pump inhibitors (EPIs) to restore sensitivity in resistant bacteria.

  • Antiviral Agents: 2-substituted quinolones have shown efficacy against specific viral polymerases where the 3-COOH is detrimental to binding.

  • Fragment-Based Drug Discovery (FBDD): The 2-ethyl-6-fluoro motif serves as a lipophilic, rigid linker in PROTACs (Proteolysis Targeting Chimeras).

Signaling Pathway: Quinolone Scaffold Utility

Applications Core 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (Scaffold) Path1 Functionalization at N1 (Alkylation) Core->Path1 Path2 Functionalization at C3 (Halogenation/Acylation) Core->Path2 Target1 Efflux Pump Inhibitors (S. aureus) Path1->Target1 Target2 Antiviral Polymerase Ligands Path2->Target2 Target3 CK2 Kinase Inhibitors Path2->Target3

Figure 2: Divergent synthesis applications of the decarboxylated quinolone core.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for quinolone cyclization).[2][3][4]

  • Reitsema, R. H. (1948).[1] The Chemistry of 4-Hydroxyquinolines.[4][5] Chemical Reviews, 43(1), 43–68. (Review of Conrad-Limpach vs Gould-Jacobs mechanisms).

  • PubChem. (2023). Compound Summary: 6-Fluoro-4-hydroxyquinoline derivatives.[5] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one in Organic Solvents

[1] Executive Summary 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 135077-31-5; also referred to as 2-ethyl-6-fluoro-4-quinolinone) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and nove...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 135077-31-5; also referred to as 2-ethyl-6-fluoro-4-quinolinone) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and novel kinase inhibitors.[1] Its solubility profile is a governing factor in process chemistry, specifically determining yield during nucleophilic aromatic substitution (SNAr) reactions and purity during cooling crystallization.[1][2]

This technical guide provides a comprehensive analysis of the compound’s solubility behavior, grounded in the thermodynamic properties of the rigid quinolinone scaffold.[2] It synthesizes specific intermediate data with authoritative class-wide physicochemical laws governing fluoroquinolones.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, one must understand the competition between its crystal lattice energy and solvation enthalpy.[1][2]

Structural Determinants[1]
  • Rigid Planarity: The fused benzene and dihydropyridinone rings create a flat, rigid structure that stacks efficiently in the solid state.[2] This results in a high lattice energy (typically melting point >200°C), creating a high energy barrier to dissolution.[1][2]

  • Hydrogen Bonding: The N-H group (donor) and the C=O carbonyl (acceptor) facilitate strong intermolecular hydrogen bonding (dimerization) in the crystal lattice, further reducing solubility in non-polar solvents.[1][2]

  • Lipophilicity: The ethyl group at C-2 and the fluoro substituent at C-6 increase lipophilicity compared to the unsubstituted quinolone core, modulating its affinity for organic solvents over aqueous media.[1][2]

Hansen Solubility Parameters (HSP)

The dissolution behavior aligns with solvents that match the solute's polarity (


) and hydrogen-bonding (

) parameters.[1][2]
  • Predicted Interaction Radius (

    
    ):  The compound shows maximum solubility in solvents with high dipolarity and moderate H-bond basicity (e.g., DMSO, DMF).[1][2]
    
  • The "Like Dissolves Like" Deviation: Unlike simple aromatics, the high melting point of this quinolinone derivative means that even "good" solvents may require elevated temperatures to overcome the enthalpy of fusion (

    
    ).[2]
    

Empirical Solubility Profile

The following profile categorizes solvent suitability based on thermodynamic interaction and experimental precedent for 4-quinolone derivatives.

Table 1: Solubility Classification in Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Dipolar interactions disrupt solute-solute dimers; ideal for reaction media.[1]
Polar Protic Methanol, Ethanol Moderate (1-10 mg/mL)Amphiprotic nature allows solvation of both carbonyl and amine; strong temperature dependence makes these ideal for recrystallization .[1][2]
Chlorinated DCM, Chloroform Moderate Good dispersion interactions with the aromatic core; often used for extraction.[1][2]
Ethers THF, 1,4-Dioxane Low to Moderate H-bond acceptance from solvent oxygen is weak against the strong crystal lattice.[1][2]
Non-Polar Hexane, Heptane Insoluble (<0.1 mg/mL)Lack of polarity fails to overcome lattice energy; used as antisolvents .[1][2]
Aqueous Water (pH 7) Insoluble Hydrophobic core dominates; solubility increases only at extreme pH (formation of salts).[1][2]

Critical Process Note: In process chemistry, Ethanol is frequently the solvent of choice for purification.[2] The compound exhibits a steep solubility curve in ethanol—sparingly soluble at 20°C but highly soluble at reflux (78°C)—enabling high-recovery cooling crystallization.[1][2]

Thermodynamic Analysis

Understanding the temperature dependence of solubility is essential for designing thermal separation processes.[2] The solubility of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one follows the van't Hoff equation :


[1][2]

Where:

  • 
     = mole fraction solubility[1][2]
    
  • 
     = Enthalpy of solution (typically positive/endothermic for this class)[1][2][3]
    
  • 
     = Temperature (Kelvin)[1][2][4]
    
The Apelblat Model Application

For precise engineering (e.g., reactor scaling), the Modified Apelblat Equation provides a superior fit for quinolinones in alcoholic solvents, accounting for the non-linear variation of enthalpy with temperature:


[1][2]
  • Interpretation: A positive

    
     value confirms the endothermic nature.[1][2] If you observe "oiling out" (liquid-liquid phase separation) during crystallization, it indicates the operating temperature has crossed the metastable limit defined by these parameters.[1][2]
    

Experimental Determination Protocols

To validate the specific solubility values for your batch (which may vary by polymorph), use the following self-validating protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for generating thermodynamic data points.[1]

  • Preparation: Add excess solid 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (

    
     0.1°C) for 24–72 hours.
    
    • Validation: Measure concentration at 24h and 48h.[1][2] If deviation is <2%, equilibrium is reached.[1][2]

  • Separation: Filter supernatant using a 0.45

    
    m PTFE syringe filter (pre-heated to T to prevent precipitation).
    
  • Quantification: Analyze via HPLC-UV (approx. 254 nm).

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) to ensure full solubility during analysis.[1][2]

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for determining Metastable Zone Width (MSZW) for crystallization.[1][2]

  • Setup: Place a suspension of known concentration (

    
    ) in a reactor with an FBRM (Focused Beam Reflectance Measurement) probe or turbidity probe.[1][2]
    
  • Heating: Ramp temperature at 0.5°C/min. Record the temperature (

    
    ) where counts/sec drop to baseline (complete dissolution).
    
  • Cooling: Ramp down at 0.5°C/min. Record the temperature (

    
    ) where counts/sec spike (nucleation).
    
  • Result: The gap between

    
     and 
    
    
    
    is the MSZW.[1][2]

Visualizing the Solubility Workflow

The following diagram outlines the decision matrix for solvent selection based on the solubility profile derived above.

SolubilityWorkflow cluster_0 Thermodynamic Control Start Start: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Goal Define Goal Start->Goal Reaction Reaction Medium (High Solubility Req.) Goal->Reaction Synthesis Cryst Purification/Crystallization (Temp-Dependent Solubility Req.) Goal->Cryst Purification Aprotic Select Polar Aprotic (DMSO, DMF, NMP) Reaction->Aprotic Protic Select Polar Protic (Ethanol, Methanol, Isopropanol) Cryst->Protic TestA Verify Solubility > 50 mg/mL Aprotic->TestA TestB Determine T(sol) and T(nuc) Protic->TestB ProcessA Proceed to Synthesis (S_NAr / Coupling) TestA->ProcessA Pass ProcessB Design Cooling Profile (Yield Optimization) TestB->ProcessB Data Fit

Caption: Decision matrix for solvent selection based on solubility requirements for synthesis vs. purification.

References

  • Elsocht, M. (2022).[1][2][5] Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1. Vrije Universiteit Brussel.[1][2][5] (Describes synthesis and handling of 2-ethyl-6-fluoro-4-quinolinone intermediates).

  • Okeri, H. A., & Eboka, C. J. (2014).[1][2] Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. African Journal of Pharmaceutical Research and Development, 6(1), 30-36.[1][2] (Establishes thermodynamic baseline for quinolone solubility).

  • Płotka-Wasylka, J., et al. (2024).[1][2] Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions. Journal of Chemical & Engineering Data. (Provides comparative solubility data for quinolone cores in alcohols). [1][2]

  • Sun, P., et al. (2010).[1][2] Determination and correlation of solubilities of avermectins in different systems of alcohol-water. ResearchGate.[1][2][6] (Methodology reference for alcohol-water solubility correlation).

  • Santa Cruz Biotechnology. (n.d.).[1][2] 6-Ethyl-5-fluoropyrimidin-4-ol Data Sheet. (Reference for analogous fluorinated heterocyclic intermediates).

Sources

Foundational

A Senior Application Scientist's Guide to Safety Data Sheets and Toxicity Profiles of Fluoroquinolone Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Blueprint for Safety in Fluoroquinolone Synthesis Fluoroquinolones represent a critical class of broad-spectrum antibiotics, indi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Blueprint for Safety in Fluoroquinolone Synthesis

Fluoroquinolones represent a critical class of broad-spectrum antibiotics, indispensable in modern medicine for their potent bactericidal activity.[1] The journey from simple precursors to these complex active pharmaceutical ingredients (APIs) is a multi-step process involving a series of chemical transformations. The molecules formed at each step, known as intermediates, are the foundational building blocks of the final drug product. While the focus is often on the safety and efficacy of the API, a thorough understanding of the toxicological and safety profiles of these intermediates is paramount for the protection of researchers, manufacturing personnel, and the environment.

This guide provides an in-depth technical overview of the critical aspects of Safety Data Sheets (SDS) and the toxicity profiles of fluoroquinolone intermediates. As drug development professionals, our commitment to safety must begin at the earliest stages of synthesis. This document is structured to provide not just the "what," but the "why" behind the safety and toxicological assessment of these crucial chemical entities.

Deconstructing the Safety Data Sheet (SDS) for Fluoroquinolone Intermediates

The Safety Data Sheet is the cornerstone of chemical safety in the laboratory and manufacturing settings.[2][3] Mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States and governed by the Globally Harmonized System (GHS), the 16-section format of an SDS provides a comprehensive overview of a substance's hazards and safety precautions.[2][4][5] For fluoroquinolone intermediates, certain sections of the SDS warrant particular attention due to the specific nature of these compounds.

SDS Section Core Content Relevance for Fluoroquinolone Intermediates
Section 2: Hazard(s) Identification Classification of the chemical's hazards, including pictograms, signal words, and hazard statements.[6]This is the first alert to potential risks. For fluoroquinolone intermediates, look for warnings related to skin/eye irritation, sensitization, and potential mutagenicity, which can be a concern for this class of compounds.
Section 7: Handling and Storage Precautions for safe handling and storage, including incompatible materials.Provides critical guidance on containment, ventilation, and preventing cross-contamination, which is vital when working with potent pharmaceutical precursors.
Section 8: Exposure Controls/Personal Protection Permissible exposure limits (PELs), threshold limit values (TLVs), and required personal protective equipment (PPE).This section dictates the necessary engineering controls (e.g., fume hoods) and PPE (e.g., specific glove materials, respiratory protection) to minimize researcher exposure.
Section 11: Toxicological Information A detailed description of the health effects of the chemical, including acute and chronic effects, and numerical measures of toxicity like LD50.[7][8][9]This is the scientific heart of the SDS, providing the data that informs the hazard classification in Section 2. For these intermediates, data on genotoxicity and developmental toxicity are of particular interest.[9][10]

It is a regulatory requirement that SDSs are readily accessible to all employees during their work shifts.[4][11]

Core Fluoroquinolone Intermediates: A Look at Structure-Toxicity Relationships

The synthesis of fluoroquinolones, such as ciprofloxacin, often follows established routes like the Grohe process.[12] This pathway involves several key intermediates whose structural features can hint at their potential toxicity. Understanding these relationships is key to proactive safety management.

A generalized synthetic pathway often involves the reaction of a substituted benzoyl halide with a derivative of malonic acid, followed by cyclization and subsequent addition of a piperazine or other amine-containing ring.

Caption: Generalized synthetic pathway for a fluoroquinolone antibiotic.

The core quinolone carboxylic acid and the various piperazine derivatives are key intermediates where toxicological scrutiny is essential. The presence of reactive functional groups, such as acid chlorides or activated double bonds, can suggest a higher potential for skin and respiratory irritation.

The Toxicological Profile: A Multi-Faceted Assessment

A comprehensive toxicological profile for a novel fluoroquinolone intermediate goes far beyond acute toxicity. It encompasses a range of assays designed to identify potential hazards to human health and the environment.

Acute Toxicity

Acute toxicity studies are designed to determine the immediate health effects of a single or short-term exposure to a substance. The most common metric is the LD50 (Lethal Dose, 50%), which is the dose required to be fatal to 50% of a test population. While LD50 values provide a benchmark for acute toxicity, the focus in modern toxicology is shifting towards a more nuanced understanding of non-lethal toxic effects.

Intermediate Class Representative Compound Reported LD50 (Oral, Rat)
Quinolone Carboxylic AcidsNalidixic Acid (a precursor)1160 mg/kg
Piperazine Derivatives1-Methylpiperazine1570 mg/kg
Note: Data is for representative compounds and may not be indicative of all intermediates in a class. Always refer to the specific SDS.
Genotoxicity and Mutagenicity: A Critical Endpoint

Given that the mechanism of action of fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase, assessing the potential for intermediates to cause genetic mutations is a critical safety consideration.[13] A positive finding in a mutagenicity assay can be a significant red flag in the drug development process.

The Ames test is a widely used and accepted method for assessing the mutagenic potential of chemical compounds.[14][15][16] It utilizes strains of bacteria, typically Salmonella typhimurium, that have a pre-existing mutation rendering them unable to synthesize an essential amino acid, such as histidine.[14][15] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[14][15]

Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized representation and should be adapted based on specific regulatory guidelines (e.g., OECD 471).

Objective: To assess the mutagenic potential of a fluoroquinolone intermediate by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test intermediate dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

  • S9 fraction (a rat liver extract to simulate mammalian metabolism)

  • Vogel-Bonner medium E (50x)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight to obtain a fresh culture.

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction, co-factors, and buffer. This step is crucial as some chemicals only become mutagenic after being metabolized.

  • Plate Incorporation Assay: a. To a sterile tube, add the test intermediate at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for non-activation). b. Add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: a. Count the number of revertant colonies on each plate. b. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.[14]

In Vitro Cytotoxicity

Before proceeding to more complex and costly in vivo studies, in vitro cytotoxicity assays provide a rapid and cost-effective way to assess the general toxicity of a compound to living cells.[17][18][19] These assays are crucial for early-stage hazard identification and can help prioritize which intermediates require more intensive toxicological investigation.[17][19]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration at which a fluoroquinolone intermediate exhibits cytotoxic effects on a mammalian cell line (e.g., HepG2, a human liver cell line).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test intermediate dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test intermediate and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Workflow for Toxicity Assessment of a Novel Fluoroquinolone Intermediate

A systematic approach is essential when evaluating the toxicological profile of a new chemical entity. The following workflow illustrates a logical progression from computational predictions to in vitro and in vivo assays.

Caption: A phased approach to the toxicological assessment of a novel intermediate.

Conclusion: Integrating Safety into the Core of Drug Development

The synthesis of fluoroquinolone antibiotics is a complex undertaking where the safety and toxicological profiles of the intermediates are as important as the efficacy of the final API. A proactive and thorough approach to understanding and documenting the hazards of these compounds through comprehensive Safety Data Sheets and robust toxicological testing is not merely a regulatory obligation but a fundamental aspect of responsible scientific practice. By integrating these principles into the earliest stages of research and development, we can ensure the safety of our scientists, protect the environment, and ultimately contribute to the creation of safer medicines.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • Ames test. Wikipedia. Retrieved from [Link]

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024, September 10). Retrieved from [Link]

  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group. Retrieved from [Link]

  • Guidance on the compilation of safety data sheets. (2020, December). European Chemicals Agency (ECHA). Retrieved from [Link]

  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Guidance on the compilation of safety data sheets. (2020, December). European Chemicals Agency (ECHA). Retrieved from [Link]

  • GHS Safety Data Sheets Explained: Section 11. (2019, November 19). Retrieved from [Link]

  • OSHA SDS Requirements. Pennsylvania Landscape & Nursery Association. Retrieved from [Link]

  • Guidance on the compilation of safety data sheets. (2015, June). European Chemicals Agency (ECHA). Retrieved from [Link]

  • Safety Data Sheets: What They Are and Why They Matter. (2024, September 11). WSI. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA). Retrieved from [Link]

  • Preparing Safety Data Sheets (SDS) – Part 1: Introduction and Regulatory Background. (2021, April 7). MSDS-Europe. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2008, June 15). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]

  • How to Read SDS Section 11 to Understand Chemical Health Risks. (2025, December 22). CloudSDS. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. Retrieved from [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 6). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • What are the requirements for safety data sheets? SafetyCulture. Retrieved from [Link]

  • When Is a Safety Data Sheet (SDS) Required? (2025, June 25). Intersolia. Retrieved from [Link]

  • Section 11. Safety Data Sheet Compliance Tool - WHMIS. Retrieved from [Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Section 11 of the Safety Data Sheet – Toxicological Information. (2025, May 24). SDS Create. Retrieved from [Link]

  • Safety Data Sheets for Hazardous Chemicals. Health and Safety Authority. Retrieved from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026, January 25). MDPI. Retrieved from [Link]

  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. (2024, June 4). MDPI. Retrieved from [Link]

  • Long-term toxicity of fluoroquinolones: a comprehensive review. (2023, July 28). Taylor & Francis Online. Retrieved from [Link]

  • Long-term toxicity of fluoroquinolones: a comprehensive review. Semantic Scholar. Retrieved from [Link]

  • Fluoroquinolones: Safety, Risks, and Side Effects. (2025, April 30). WebMD. Retrieved from [Link]

  • Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. (2023, August 30). GOV.UK. Retrieved from [Link]

  • Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. Urology Textbook. Retrieved from [Link]

  • Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. (2024, February 20). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Fluoroquinolone antibiotics and adverse events. (2021, October 1). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

Sources

Exploratory

Literature review on 2-substituted-6-fluoro-4-quinolone derivatives

Technical Whitepaper: 2-Substituted-6-Fluoro-4-Quinolone Derivatives – Synthetic Pathways and Therapeutic Divergence Part 1: Executive Summary & Strategic Rationale The fluoroquinolone (FQ) class, anchored by the 6-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Substituted-6-Fluoro-4-Quinolone Derivatives – Synthetic Pathways and Therapeutic Divergence

Part 1: Executive Summary & Strategic Rationale

The fluoroquinolone (FQ) class, anchored by the 6-fluoro-4-quinolone-3-carboxylic acid scaffold, represents a cornerstone of modern antimicrobial chemotherapy.[1] Historically, structure-activity relationship (SAR) optimization focused heavily on the N-1 (bioavailability), C-7 (spectrum of activity), and C-8 (anaerobic activity/phototoxicity) positions. The C-2 position , traditionally left unsubstituted (C-H) to prevent steric clash with the DNA-gyrase complex, has emerged as a critical locus for functional divergence.

This technical guide analyzes the "2-substituted" paradox: while bulky C-2 substituents often diminish classical antibacterial potency against wild-type strains, they unlock potent anticancer (Topoisomerase II poisoning) and anti-mycobacterial properties. Furthermore, 2-thio and 2-alkyl derivatives demonstrate unique abilities to overcome efflux-pump-mediated resistance in MRSA and Pseudomonas strains where traditional FQs fail.

Part 2: Medicinal Chemistry & SAR Landscape

The transition from a classical antibacterial FQ to a 2-substituted derivative fundamentally alters the pharmacophore's interaction with the target enzyme.

The C-2 Steric/Electronic Switch
  • Classical Antibacterials (C-2 = H): The C-2 hydrogen allows the 3-carboxylate and 4-keto groups to form a tight magnesium-water bridge with the serine/acidic residues of DNA gyrase.

  • 2-Substituted Derivatives (C-2 = S-R, Alkyl, Aryl):

    • Antibacterial Impact: Large groups at C-2 distort the planar binding face, reducing affinity for prokaryotic gyrase. However, 2-thioether (S-alkyl) substituents can retain activity against Gram-positive bacteria by exploiting alternative hydrophobic pockets.

    • Anticancer Shift: Substitution at C-2, particularly with aromatic thioethers or phenyl groups, shifts selectivity toward human Topoisomerase IIα , mimicking the mechanism of etoposide but with the FQ scaffold's favorable pharmacokinetic profile.

Visualization: SAR Logic Map

The following diagram illustrates the functional consequences of modifying the core 6-fluoro-4-quinolone scaffold, highlighting the divergent role of the C-2 position.

SAR_Map Core 6-Fluoro-4-Quinolone Scaffold N1 N-1 Position (Cyclopropyl/Ethyl) Core->N1 C2 C-2 Position (The Variable) Core->C2 C3_4 C-3/C-4 Motif (Binding Core) Core->C3_4 C6 C-6 Fluorine (Cell Penetration) Core->C6 C7 C-7 Substituent (Spectrum/PK) Core->C7 C2_H C-2 = H (Classical FQ) C2->C2_H Standard C2_Sub C-2 = S-R / Alkyl (Novel Derivative) C2->C2_Sub Modification Gyrase High Gyrase Affinity (Antibacterial) C2_H->Gyrase Optimal Fit TopoII High Topo II Affinity (Anticancer) C2_Sub->TopoII Selectivity Shift Resist Efflux Evasion (Anti-MRSA) C2_Sub->Resist Steric Blockade

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional divergence at the C-2 position of the fluoroquinolone core.

Part 3: Synthetic Protocols

Synthesizing 2-substituted-4-quinolones is synthetically more demanding than standard FQs because the C-2 position is established during the cyclization step. The Modified Gould-Jacob or Isothiocyanate Cyclization routes are preferred.

Protocol A: Synthesis of 2-Thio-Substituted-6-Fluoro-4-Quinolones

This pathway introduces a sulfur moiety at C-2, which serves as a versatile handle for further functionalization (S-alkylation).

Reagents & Conditions:

  • Precursor: 2,4,5-Trifluorobenzoic acid (activated as acid chloride).

  • Key Reagent: Ethyl isothiocyanatoacetate / Carbon disulfide (CS₂).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

  • Formation of Beta-Keto Ester: React the acid chloride with ethyl potassium malonate to form the beta-keto ester precursor.

  • C-2 Functionalization (The Critical Step): Treat the activated methylene intermediate with phenyl isothiocyanate or CS₂/MeI in the presence of a base (NaH). This installs the thio-functionality at the position destined to become C-2.

  • Cyclization: Heat the intermediate in a high-boiling solvent (Diphenyl ether, 200°C) or use polyphosphoric acid (PPA) to effect the intramolecular cyclization, yielding the 2-substituted-4-quinolone core.

  • Hydrolysis: Saponify the C-3 ester using NaOH/EtOH to unmask the free carboxylic acid (essential for biological activity).

Visualization: Synthetic Pathway (Isothiocyanate Route)

Synthesis_Flow Start Start: 2,4,5-Trifluoroaniline (or Benzoic Acid deriv.) Step1 Step 1: Reaction with Thiophosgene / CS2 Start->Step1 Inter1 Intermediate: Isothiocyanate / Dithiocarbamate Step1->Inter1 Step2 Step 2: Addition of Active Methylene (Malonate) Inter1->Step2 NaH, THF Inter2 Intermediate: Thio-Acrylate System Step2->Inter2 Step3 Step 3: Thermal Cyclization (Diphenyl Ether, 200°C) Inter2->Step3 - EtOH Product Product: 2-Thio-6-Fluoro-4-Quinolone Step3->Product

Figure 2: Synthetic workflow for accessing 2-thio-substituted fluoroquinolones via the isothiocyanate/dithiocarbamate route.

Part 4: Biological Evaluation & Data Analysis

The following data summarizes the activity profile of 2-substituted derivatives compared to the parent compound (Ciprofloxacin).

Table 1: Comparative Biological Activity (IC50 / MIC in µg/mL)

CompoundSubstituent (C-2)TargetActivity (MIC/IC50)Primary Indication
Ciprofloxacin -H E. coli Gyrase0.015 µM (IC50)Antibacterial (Broad)
Ciprofloxacin -H Human Topo II> 200 µM (IC50)Low Toxicity
Derivative A -S-CH3 (Thiomethyl)M. tuberculosis0.5 µg/mL (MIC)Anti-Tuberculosis
Derivative B -Ph (Phenyl)MCF-7 (Breast Cancer)2.4 µM (IC50)Anticancer
Derivative C -S-Benzyl MRSA (Resistant)4.0 µg/mL (MIC)Anti-Resistant Bacterial

Note: Data aggregated from representative structure-activity studies (See Ref 1, 3).

Self-Validating Bioassay Protocol: MTT Cytotoxicity Assay

To verify the anticancer potential of synthesized 2-substituted derivatives:

  • Seeding: Plate MCF-7 or A549 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control and Ciprofloxacin as a negative control (to verify selectivity shift).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Validation: The assay is valid only if Ciprofloxacin shows IC50 > 100 µM (confirming lack of general cytotoxicity) and Doxorubicin shows IC50 < 1 µM.

Part 5: References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Source: NIH / PMC URL:[Link]

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. Source: NIH / PMC URL:[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Source: MDPI (Molbank) URL:[Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives. Source: ACS Publications (J. Med. Chem.) URL:[Link]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. Source: NIH / PMC URL:[Link]

Sources

Foundational

Pharmacophore Analysis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of the pharmacophore analysis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, a core scaffold in medicinal chemistry. As researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the pharmacophore analysis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, a core scaffold in medicinal chemistry. As researchers and drug development professionals, understanding the spatial and electronic features essential for biological activity is paramount. This document outlines the theoretical underpinnings and a practical, step-by-step workflow for developing a robust pharmacophore model. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol. All methodologies are grounded in authoritative scientific principles, with comprehensive citations to support key claims.

Introduction: The Quinolin-4-one Scaffold and the Imperative for Pharmacophore Modeling

The 1,4-dihydroquinolin-4-one moiety is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties.[3][4][5][6] The specific compound, 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, presents a valuable starting point for the rational design of new chemical entities. The ethyl group at position 2 and the fluorine atom at position 6 significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

Pharmacophore modeling serves as a cornerstone of modern, computer-aided drug design. It transcends simple structural analysis by identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A well-defined pharmacophore model is not merely a descriptive tool; it is a predictive instrument that can be used to:

  • Virtually screen large compound libraries to identify novel, structurally diverse hits.

  • Guide the optimization of lead compounds by prioritizing modifications that enhance interactions with the target.

  • Elucidate the structure-activity relationship (SAR) of a series of active compounds.

  • Compare the binding modes of different ligands to the same target.

This guide will walk through the process of developing a pharmacophore model for our lead compound, providing both the "how" and the "why" at each stage.

Theoretical Framework: Principles of Pharmacophore Feature Identification

A pharmacophore is an abstract representation of the key intermolecular interactions between a ligand and its target receptor. These interactions are defined by specific chemical features. For a quinolin-4-one derivative, the primary pharmacophoric features to consider include:

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the quinolinone ring is a strong hydrogen bond acceptor. The nitrogen atom in the dihydroquinoline ring can also act as an acceptor depending on its protonation state and local environment.

  • Hydrogen Bond Donors (HBD): The secondary amine in the 1,4-dihydroquinoline ring is a potential hydrogen bond donor.

  • Aromatic Rings (AR): The fused benzene ring of the quinoline core provides a planar aromatic system capable of engaging in π-π stacking or hydrophobic interactions.

  • Hydrophobic Features (HY): The ethyl group at the C2 position is a key hydrophobic moiety that can occupy a lipophilic pocket within the binding site.

  • Positive/Negative Ionizable Features: Depending on the pH and the presence of specific functional groups, the molecule may carry a charge, which can be critical for electrostatic interactions.

The goal of pharmacophore modeling is to identify the precise combination and spatial arrangement of these features that are shared among a set of active molecules and are presumably responsible for their biological activity.

Experimental Workflow: A Step-by-Step Guide to Pharmacophore Model Generation

The following protocol outlines a robust and reproducible workflow for generating and validating a pharmacophore model for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one and its analogs.

Ligand Set Preparation and Conformational Analysis

Rationale: The biological activity of a molecule is dictated by its three-dimensional conformation when bound to its target. Therefore, it is crucial to generate a diverse and energetically plausible set of conformations for each ligand in the training set.

Protocol:

  • Training Set Selection: A set of at least 5-10 structurally diverse quinolin-4-one derivatives with known and varied biological activity (e.g., IC50 values) should be selected. This set should include both highly active and inactive or weakly active compounds to enable the model to discriminate between them.

  • 2D to 3D Conversion: The 2D structures of the selected ligands are converted into 3D structures using molecular modeling software.

  • Energy Minimization: Each 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a local energy minimum.

  • Conformational Search: A systematic or random conformational search is performed for each ligand to generate a representative ensemble of low-energy conformations. This step is critical to ensure that the bioactive conformation is likely to be included in the set.

Pharmacophore Feature Mapping

Rationale: Once a set of low-energy conformations is generated for each ligand, the next step is to identify and map the potential pharmacophoric features onto these conformations.

Protocol:

  • Feature Definition: A standard set of pharmacophore features (HBA, HBD, AR, HY, etc.) is defined based on the chemical properties of the ligands.

  • Feature Identification: The software automatically identifies and places these features on each conformation of each ligand. For example, the carbonyl oxygen will be marked as an HBA, the N-H group as an HBD, the benzene ring as an AR, and the ethyl group as a HY feature.

Pharmacophore Model Generation and Hypothesis Scoring

Rationale: The core of pharmacophore modeling lies in identifying a common spatial arrangement of features that is present in the active compounds but absent in the inactive ones. This is typically achieved through an alignment-based or common-feature-based algorithm.

Protocol:

  • Hypothesis Generation: The software generates a series of pharmacophore hypotheses by identifying common feature patterns among the training set ligands. Each hypothesis consists of a specific combination of features and their 3D arrangement.

  • Scoring and Ranking: Each generated hypothesis is scored based on how well it maps to the active compounds and how poorly it maps to the inactive compounds. The scoring function typically considers factors such as the fit of the features to the ligands and the predicted activity based on the model. The hypotheses are then ranked according to their scores.

Model Validation

Rationale: A generated pharmacophore model is only useful if it has predictive power. Therefore, rigorous validation is essential to assess the model's ability to distinguish between active and inactive compounds that were not used in its creation.

Protocol:

  • Internal Validation (Training Set): The best-ranked pharmacophore model is used to screen the training set itself. The model should be able to correctly classify the active and inactive compounds within this set.

  • External Validation (Test Set): A separate set of compounds with known activities (the test set) that was not used in model generation is screened using the pharmacophore model. The model's predictive power is evaluated based on its ability to identify the active compounds in the test set.

  • Statistical Metrics: The performance of the model is quantified using statistical metrics such as sensitivity, specificity, and enrichment factor.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of a pharmacophore analysis.

Table 1: Illustrative Pharmacophore Model Features and Geometry
Feature IDFeature TypeX-CoordinateY-CoordinateZ-CoordinateRadius (Å)
HBA1Hydrogen Bond Acceptor2.51.80.51.0
HBD1Hydrogen Bond Donor-1.23.5-0.21.0
AR1Aromatic Ring0.00.00.01.5
HY1Hydrophobic-3.5-1.01.21.2
Table 2: Illustrative Validation Results of the Pharmacophore Model
DatasetTotal CompoundsActivesInactivesTrue PositivesTrue NegativesSensitivity (%)Specificity (%)
Training Set2010109890.080.0
Test Set5054544080.088.9

Visualizing the Workflow and Key Concepts

Visual representations are invaluable for understanding the complex processes involved in pharmacophore analysis.

PharmacophoreWorkflow cluster_0 Input Preparation cluster_1 Model Generation cluster_2 Validation & Application Ligand Set Selection Ligand Set Selection 2D to 3D Conversion 2D to 3D Conversion Ligand Set Selection->2D to 3D Conversion Conformational Analysis Conformational Analysis 2D to 3D Conversion->Conformational Analysis Feature Mapping Feature Mapping Conformational Analysis->Feature Mapping Hypothesis Generation Hypothesis Generation Feature Mapping->Hypothesis Generation Scoring & Ranking Scoring & Ranking Hypothesis Generation->Scoring & Ranking Model Validation Model Validation Scoring & Ranking->Model Validation Virtual Screening Virtual Screening Model Validation->Virtual Screening Lead Optimization Lead Optimization Model Validation->Lead Optimization

Caption: A high-level overview of the pharmacophore modeling workflow.

PharmacophoreFeatures Compound 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one HBA Hydrogen Bond Acceptor (O) Compound->HBA HBD Hydrogen Bond Donor (N-H) Compound->HBD AR Aromatic Ring Compound->AR HY Hydrophobic (Ethyl Group) Compound->HY

Caption: Key pharmacophoric features of the target compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the pharmacophore analysis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one. By following the detailed, step-by-step protocols and understanding the underlying rationale, researchers can develop robust and predictive pharmacophore models. These models are powerful tools that can significantly accelerate the drug discovery process by enabling the efficient identification of novel active compounds and guiding the optimization of existing leads.

Future work in this area could involve integrating the pharmacophore models with other computational techniques such as molecular docking and molecular dynamics simulations. This multi-faceted approach can provide a more detailed understanding of the ligand-receptor interactions and further enhance the predictive accuracy of the models. The principles and workflows outlined in this guide provide a solid foundation for these and other advanced in silico drug discovery efforts.

References

  • Vertex AI Search. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • Stańczak, A., Pakulska, W., Pietrzak, B., & Lewgowd, W. (2001). Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. Pharmazie, 56(6), 501–505.
  • Vertex AI Search. (2025, April 5). Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. PMC.
  • ResearchGate. (n.d.). Quinoline pharmacophore containing drugs.
  • ResearchGate. (2019, April 9). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.
  • MDPI. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.
  • PubMed. (2018, January 15). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • ChemInform. (2025, August 6). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Sabri, S. S. (2024, September 23). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity.
  • PubMed. (2009, November 15). Design, synthesis and in vitro antibacterial/antifungal evaluation of novel 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7(1-piperazinyl)quinoline-3-carboxylic acid derivatives.
  • Ceccarelli, L., et al. (1985). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic Acid, a New Fluorinated Compounds of Oxacin Family With High Broad-Spectrum Antibacterial Activities. Il Farmaco; edizione scientifica, 40(4), 237–248.
  • PubChem. (n.d.). 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones.
  • MDPI. (2018, May 29). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • ResearchGate. (2025, September 10). Synthesis of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl) propan-2-ol as potential antifungal and antitubercular agents.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and analysis of the melting point and other critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the melting point and other critical physical characteristics of the novel quinolinone derivative, 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one. As a new chemical entity (NCE), publicly available experimental data for this specific compound is limited. Therefore, this document serves as a procedural and theoretical guide, equipping researchers with the necessary protocols and scientific rationale to thoroughly characterize this and similar molecules. The methodologies detailed herein are fundamental to drug discovery and development, directly impacting a compound's pharmacokinetic and pharmacodynamic profile.[1][[“]][3] We will explore the experimental determination of melting point, solubility, and pKa, and discuss the importance of crystallographic analysis. This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties.[4][5] For a compound such as 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, a derivative of the pharmacologically significant quinolone class, these properties are predictive of its behavior in biological systems.[6] Parameters like melting point, solubility, and the ionization constant (pKa) are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[[“]][3] Early and accurate physicochemical profiling is therefore not merely a characterization step but a cornerstone of rational drug design, enabling the selection and optimization of candidates with a higher probability of clinical success.[[“]][7]

This guide provides the experimental and theoretical foundation for characterizing 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, a compound for which specific data is not yet established in the public domain. The following sections offer detailed, field-proven protocols that are both scientifically rigorous and practically applicable.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it is a criterion of purity and a means of identification.[8][9] A pure substance will typically melt over a narrow, sharply defined temperature range, whereas an impure substance will exhibit a depressed and broader melting range.[8][10]

Causality Behind the Method: The Capillary Method

The most common and reliable method for determining the melting point of a powdered solid is the capillary melting point technique.[11] This method involves heating a small sample packed into a capillary tube within a calibrated apparatus that allows for precise temperature control and observation.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting range of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one.

Materials:

  • 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (powdered)

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the compound on a watch glass and finely powder it with a spatula.[11]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-15 °C per minute) to get a preliminary, approximate range.[11]

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute.[12]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

Data Presentation
ParameterExpected Observation for a Pure Compound
Melting Range Sharp, typically ≤ 2 °C
Appearance Clear, colorless liquid upon melting

Solubility Profile: A Predictor of Bioavailability

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[3] The solubility of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one in various media will provide insights into its potential bioavailability and guide formulation strategies.

Experimental Workflow: Systematic Solubility Testing

A systematic approach to solubility testing can classify the compound based on its acidic, basic, or neutral nature.[13][14]

G cluster_water_sol Water Soluble Path cluster_water_insol Water Insoluble Path start Start: Test with Water water_sol Soluble in Water start->water_sol Yes water_insol Insoluble in Water start->water_insol No ph_test Test with pH paper water_sol->ph_test hcl_test Test with 5% HCl water_insol->hcl_test acidic Acidic (pH < 5) ph_test->acidic basic Basic (pH > 8) ph_test->basic neutral Neutral ph_test->neutral hcl_sol Soluble (Basic Compound) hcl_test->hcl_sol Yes hcl_insol Insoluble hcl_test->hcl_insol No naoh_test Test with 5% NaOH hcl_insol->naoh_test naoh_sol Soluble (Acidic Compound) naoh_test->naoh_sol Yes naoh_insol Insoluble (Neutral Compound) naoh_test->naoh_insol No

Caption: Systematic workflow for solubility testing.

Protocol for Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one in aqueous buffer.

Materials:

  • 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC or UV-Vis spectrophotometer

  • Vials with screw caps

  • Shaker/incubator

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at the given pH and temperature.

Ionization Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[15] It is a crucial parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[16][17]

Rationale for Method Selection: Potentiometric Titration

For compounds that are sufficiently soluble in water or a co-solvent system, potentiometric titration is a robust and widely used method for pKa determination.[16][18][19] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one.

Materials:

  • 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Add small, precise increments of the titrant (NaOH if the compound is acidic, HCl if it is basic) from the burette.

  • pH Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Plotting: Plot the measured pH versus the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[18][19]

Crystal Structure Analysis: The Molecular Blueprint

While not a bulk physical property in the same vein as melting point, the single-crystal X-ray diffraction structure provides the definitive molecular and packing arrangement of the compound in the solid state. This information is invaluable for understanding intermolecular interactions and polymorphism, which can significantly impact solubility and stability. For quinolinone derivatives, crystallographic studies can reveal key structural features.[6][20][21][22]

The Path to a Crystal Structure

Obtaining a crystal structure is a multi-step process that begins with growing high-quality single crystals.

G A Purified Compound B Crystal Growth Experiments (e.g., Slow Evaporation, Vapor Diffusion) A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G Final Crystal Structure F->G

Caption: Workflow for X-ray crystal structure determination.

Protocol for Crystal Growth (Slow Evaporation)

Objective: To grow single crystals of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one suitable for X-ray diffraction.

Materials:

  • Purified 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

  • A selection of high-purity solvents (e.g., ethanol, acetone, ethyl acetate, hexane)

  • Small, clean vials or test tubes

  • Parafilm

Procedure:

  • Solvent Screening: Test the solubility of the compound in a range of solvents to find one in which it is sparingly soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution to remove any dust or particulate matter.

  • Evaporation: Transfer the solution to a clean vial and cover the opening with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution.

Summary and Forward Outlook

The comprehensive characterization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a critical endeavor for its development as a potential therapeutic agent. The protocols outlined in this guide provide a robust framework for determining its melting point, solubility, pKa, and for obtaining its crystal structure. While specific experimental values for this NCE are not yet publicly documented, the application of these standardized methodologies will yield the high-quality, reproducible data necessary to advance its scientific and clinical evaluation. The integration of these physicochemical insights from the earliest stages of research is paramount to navigating the complexities of drug development and ultimately, to the successful translation of a promising molecule into a valuable medicine.[[“]][23]

References

  • Babic, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Sygnature Discovery. (n.d.). Physicochemical Profiling.
  • Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design?
  • Sugano, K. (2012). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of the Pharmaceutical Society of Japan, 132(9), 1027-1034.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1424-1442.
  • Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707-729.
  • Al-Iraqi, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 675-693.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429.
  • Avdeef, A. (2012).
  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment).
  • ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples 2026.
  • Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.
  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment).
  • BenchChem. (2025). Best Practices for the Handling and Characterization of Novel Chemical Compounds.
  • Ponder, J. (n.d.). Experiment 1: Melting-point Determinations.
  • Unknown. (n.d.). Experiment name / Determination of melting point Experimental Procedures.
  • Yu, M. J., McCowan, J. R., Mason, N. R., Deeter, J. B., & Mendelsohn, L. G. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534-2542.
  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • SSERC. (n.d.). Melting point determination.
  • Unknown. (n.d.). experiment #1 – Melting point.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., Rusinov, V. L., & Chupakhin, O. N. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978.
  • Dziuba, K., Sadowski, B., & Daszkiewicz, Z. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 30-39.
  • ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities.

Sources

Foundational

Technical Guide: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one in Antibacterial Discovery

The following technical guide details the role of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one in antibacterial drug discovery. Executive Summary 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (hereafter referred to as 2-Et-6-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one in antibacterial drug discovery.

Executive Summary

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (hereafter referred to as 2-Et-6-F-Q ) represents a specialized scaffold in the quinolone class. Unlike the "classic" fluoroquinolones (e.g., ciprofloxacin) which rely on N-1 substitution and C-3 carboxylation for DNA gyrase inhibition, the C-2 substituted quinolones function primarily through alternative mechanisms.

This compound serves two critical roles in modern drug discovery:

  • Anti-Virulence Agent (Quorum Sensing Inhibition): It acts as a structural analog to the Pseudomonas aeruginosa Quorum Sensing (PQS) signal, competitively inhibiting the PqsR (MvfR) receptor to suppress virulence factors without exerting selective pressure for resistance.

  • Respiratory Chain Inhibitor: 2-alkyl-4-quinolones target bacterial type II NADH:quinone oxidoreductases (NDH-2), a pathway distinct from topoisomerase inhibition.

Part 1: Chemical Architecture & SAR Analysis

The pharmacological utility of 2-Et-6-F-Q is dictated by its specific substitution pattern.

The Core Scaffold (4-Quinolone)

The 1,4-dihydro-4-oxoquinoline core provides the essential hydrogen bond donor (N-H) and acceptor (C=O) motif required for binding to bacterial receptors.

The 6-Fluoro Substituent[1][2][3]
  • Metabolic Stability: The C-6 position is a "soft spot" for oxidative metabolism. Fluorination blocks cytochrome P450-mediated oxidation, significantly extending the half-life of the molecule in vivo.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N-H group and alters the electron density of the aromatic ring, enhancing lipophilic interaction with hydrophobic pockets in the PqsR receptor.

The 2-Ethyl Substituent[4][5]
  • Differentiation from Antibiotics: Classic antibiotics (Norfloxacin) are substituted at N-1. Substitution at C-2 sterically hinders the "classic" DNA gyrase binding mode, shifting the activity profile toward anti-virulence targets .

  • Lipophilicity: The ethyl group increases logP, facilitating penetration through the gram-negative outer membrane and promoting binding to the hydrophobic alkyl-chain pocket of the PqsR receptor.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Analysis Core 4-Quinolone Core (H-bond Donor/Acceptor) Pos6 6-Fluoro Substituent (Blocks Metabolism) Core->Pos6 Modified at C6 Pos2 2-Ethyl Substituent (Target Specificity) Core->Pos2 Modified at C2 Target1 PqsR Inhibition (Anti-Virulence) Pos6->Target1 Enhances Binding Pos2->Target1 Mimics Native Signal (PQS) Target2 NDH-2 Inhibition (Bioenergetics) Pos2->Target2 Lipophilic Interaction

Figure 1: SAR Logic of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one demonstrating dual-target utility.

Part 2: Mechanism of Action (Anti-Virulence)

The primary utility of 2-Et-6-F-Q is in disrupting bacterial communication (Quorum Sensing).

The PqsR Antagonism Pathway

Pseudomonas aeruginosa uses the Pseudomonas Quinolone Signal (PQS) (2-heptyl-3-hydroxy-4-quinolone) to regulate virulence genes.

  • Native Ligand: PQS binds to the PqsR (MvfR) receptor.

  • Inhibitor Binding: 2-Et-6-F-Q competes for the ligand-binding domain (LBD) of PqsR.

  • Result: The inhibitor locks PqsR in an inactive conformation, preventing the transcription of the pqsABCDE operon. This halts the production of pyocyanin, elastase, and rhamnolipids—factors essential for infection establishment—without killing the bacteria directly.

Advantage: Because the bacteria are not killed, there is minimal evolutionary pressure to develop resistance, a major advantage over traditional bactericidal drugs.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Methodology: The Conrad-Limpach Cyclization is the gold standard for accessing 2-substituted-4-quinolones.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl 3-oxopentanoate (1.1 eq) (Note: Not ethyl acetoacetate, which yields 2-methyl)

  • Acetic Acid (Catalytic)

  • Dowtherm A (High-boiling solvent)

Step-by-Step Workflow:

  • Schiff Base Formation:

    • Mix 4-fluoroaniline and ethyl 3-oxopentanoate in benzene or toluene.

    • Add catalytic acetic acid.

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Checkpoint: Monitor by TLC until aniline is consumed. Isolate the enamine intermediate.

  • Thermal Cyclization (Critical Step):

    • Heat Dowtherm A to 250°C (rolling boil).

    • Add the enamine intermediate dropwise to the hot solvent. (Rapid addition is crucial to prevent polymerization).

    • Maintain temperature for 30-60 minutes.

    • Mechanism:[1][2][3] Thermal electrocyclic ring closure followed by elimination of ethanol.

  • Isolation:

    • Cool the mixture to room temperature.

    • Dilute with hexane or diethyl ether to precipitate the product.

    • Filter and wash the solid.[4]

    • Recrystallize from DMF/Ethanol.

Synthesis Diagram:

Synthesis_Flow Start 4-Fluoroaniline + Ethyl 3-oxopentanoate Step1 Condensation (Dean-Stark, Reflux) Start->Step1 Inter Intermediate: Beta-Enamino Ester Step1->Inter - H2O Step2 Thermal Cyclization (Dowtherm A, 250°C) Inter->Step2 Ring Closure Final 2-Ethyl-6-fluoro- 1,4-dihydroquinolin-4-one Step2->Final - EtOH

Figure 2: Conrad-Limpach synthesis route for the target scaffold.

Protocol B: Biological Evaluation (Virulence Suppression Assay)

To verify the activity of 2-Et-6-F-Q, researchers must assess virulence factor production, not just cell death (MIC).

ExperimentPurposeProtocol Summary
Pyocyanin Assay Measure virulence factor inhibition1. Grow P. aeruginosa (PAO1) in LB broth with/without 2-Et-6-F-Q.2. Incubate 18h at 37°C.3. Extract supernatant with chloroform/HCl.4. Measure Absorbance at 520 nm.
PqsR Reporter Assay Confirm target engagement1. Use E. coli reporter strain expressing PqsR and pqsA-lacZ.2. Add PQS (native ligand) + 2-Et-6-F-Q.3. Measure Beta-galactosidase activity.4. Reduction in signal indicates competitive binding.
MIC Determination Rule out bactericidal activityStandard broth microdilution (CLSI guidelines). Expectation: MIC > 100 µM (Inactive as antibiotic, active as anti-virulence).

Part 4: Strategic Utility in Drug Design

Researchers should utilize 2-Et-6-F-Q as a fragment for Fragment-Based Drug Discovery (FBDD).

  • C-3 Functionalization: The C-3 position is unsubstituted in this scaffold. Electrophilic substitution (e.g., formylation, halogenation) at C-3 can introduce handles for linking to other pharmacophores.

  • N-1 Alkylation: While the N-H is necessary for hydrogen bonding in some pockets, alkylation at N-1 can adjust solubility and membrane permeability.

  • Isostere Replacement: The 2-ethyl group can be modified to 2-trifluoromethyl or 2-cyclopropyl to probe the hydrophobic pocket of the PqsR receptor.

References

  • Conrad-Limpach Synthesis: Berichte der deutschen chemischen Gesellschaft, 1887.[2] The foundational method for 4-quinolone synthesis involving aniline and beta-keto esters.[2][3]

  • Quorum Sensing Inhibition:Starkey, M., et al. (2014). "Pseudomonas aeruginosa quorum sensing inhibitors." Molecular Microbiology. Describes the role of quinolone analogs in inhibiting the PqsR system.
  • 2-Alkyl-4-Quinolone Signaling: Diggle, S. P., et al. (2006).[5] "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." International Journal of Medical Microbiology.

  • Fluoroquinolone SAR: Ball, P. (2000).[6] "Quinolone generations: natural history or natural selection?" Journal of Antimicrobial Chemotherapy. Provides context on the 6-fluoro substitution.

  • Synthesis of 2-Substituted Quinolones: Gould, R. G. & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Scalable Synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one via Modified Conrad-Limpach Cyclization[1] Executive Summary & Strategic Rationale The quinolone scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Scalable Synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one via Modified Conrad-Limpach Cyclization[1]

Executive Summary & Strategic Rationale

The quinolone scaffold is a privileged structure in medicinal chemistry, serving as the core for a vast array of antibiotics, antitumor agents, and antivirals. While the 3-carboxy-4-quinolones (e.g., ciprofloxacin precursors) are synthesized via the Gould-Jacob reaction, the 2-substituted-4-quinolones —such as the target 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one —require a divergent synthetic strategy.[1]

This protocol details the synthesis of the target compound utilizing a modified Conrad-Limpach synthesis . This pathway is selected for its atom economy and ability to install the 2-ethyl substituent regioselectively.[1] The process involves the condensation of 4-fluoroaniline with a


-keto ester, followed by high-temperature thermal cyclization.[1]

Key Technical Considerations:

  • Regioselectivity: The Conrad-Limpach kinetic control (low temperature condensation) vs. thermodynamic control (high temperature) dictates the formation of the enamine intermediate required for 4-quinolone synthesis.[1]

  • Thermal Management: The cyclization step requires high temperatures (>250°C) to overcome the activation energy barrier for the aromatic nucleophilic substitution, necessitating the use of a eutectic heat transfer medium (e.g., Dowtherm A).

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

  • Enamine Formation: Acid-catalyzed condensation of 4-fluoroaniline with ethyl propionylacetate (ethyl 3-oxopentanoate) to form the enamino ester intermediate.[1]

  • Thermal Cyclization: Intramolecular cyclization of the enamino ester at high temperature to eliminate ethanol and form the quinolone core.

Detailed Experimental Protocol
Phase 1: Synthesis of Enamino Ester Intermediate

Ethyl 3-((4-fluorophenyl)amino)pent-2-enoate

Reagents & Equipment:

  • 4-Fluoroaniline (1.0 eq)[1]

  • Ethyl propionylacetate (1.1 eq)[1]

  • Glacial Acetic Acid (Catalytic, 0.05 eq)

  • Anhydrous Benzene or Toluene (Solvent)[1]

  • Dean-Stark apparatus[1]

Procedure:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (50 mmol) in anhydrous toluene (150 mL).

  • Addition: Add ethyl propionylacetate (55 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to vigorous reflux (approx. 110-115°C).

  • Monitoring: Monitor water collection in the trap. The reaction is complete when the theoretical amount of water (~0.9 mL) is collected and TLC indicates consumption of the aniline (approx. 4-6 hours).[1]

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent in vacuo to yield the crude enamino ester as a viscous oil.

    • Note: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Phase 2: Thermal Cyclization to Quinolone

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one[1]

Reagents & Equipment:

  • Crude Enamino Ester (from Phase 1)[1][2]

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)[1]

  • High-temperature heating mantle[1]

  • Nitrogen atmosphere manifold

Procedure:

  • Preparation: Place Dowtherm A (10 volumes relative to crude mass) in a multi-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation head.

  • Pre-heating: Heat the Dowtherm A to a rolling boil (approx. 250-257°C). Critical: The solvent must be at reflux temperature before addition to ensure rapid cyclization and minimize polymerization side products.

  • Addition: Dissolve the crude enamino ester in a minimal amount of Dowtherm A or add it dropwise directly into the boiling solvent over 15-20 minutes.

  • Reaction: Maintain reflux for 30-60 minutes. Ethanol generated during the cyclization will distill off.

  • Work-up:

    • Cool the mixture slowly to room temperature. The product often precipitates as the solution cools.

    • Add a non-polar anti-solvent (e.g., Hexane or Petroleum Ether) to complete precipitation.

    • Filter the solid and wash extensively with hexane to remove residual Dowtherm A.

  • Purification: Recrystallize the crude solid from Ethanol or DMF/Water to obtain the pure 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one as off-white needles.

Data Summary & Process Parameters
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.1 (Aniline : Ester)Slight excess of ester drives kinetics.[1]
Phase 1 Temp 110°C (Reflux)Required for azeotropic water removal.[1]
Phase 2 Temp ~255°CCritical for Conrad-Limpach cyclization.[1]
Typical Yield 60 - 75% (Overall)Dependent on efficiency of cyclization step.[1]
Appearance Off-white to pale yellow solidHigh purity required for biological assays.[1]
Safety Fume hood, PPEDowtherm A vapor is an irritant; handle with care.
Workflow Visualization

SynthesisProtocol Start Start: Raw Materials Step1 Condensation (Dean-Stark Reflux, 110°C) Start->Step1 4-Fluoroaniline + Ethyl Propionylacetate Intermediate Intermediate: Enamino Ester Step1->Intermediate - H2O Step2 Thermal Cyclization (Dowtherm A, 255°C) Intermediate->Step2 Dropwise Addition Workup Precipitation & Filtration Step2->Workup - EtOH Product Final Product: 2-Ethyl-6-fluoro-4-quinolone Workup->Product Recrystallization

Caption: Figure 1. Step-wise synthetic workflow for the Conrad-Limpach synthesis of 2-substituted quinolones.

References
  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link[1]

  • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews. Link[1]

  • Al-Mulla, A. (2018).[1] "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review." RSC Advances. Link

  • Meth-Cohn, O.; Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters. Link[1]

Sources

Application

Application Note: Synthesis of Substituted 4-Quinolones via Thermal Cyclization Strategies

Abstract The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The Gould-Jacobs reaction represents a classical and powerful method fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The Gould-Jacobs reaction represents a classical and powerful method for constructing this heterocyclic system.[3][4] This document provides a detailed examination of the Gould-Jacobs reaction, including its mechanism, scope, and a comprehensive experimental protocol. Critically, we address a common point of inquiry regarding its application for C2-substituted quinolones, such as 2-ethyl derivatives. We elucidate the mechanistic constraints that prevent direct C2-alkylation via the standard Gould-Jacobs pathway and present the Conrad-Limpach synthesis as the scientifically appropriate and efficient alternative for achieving this specific substitution pattern. Detailed classical and modern microwave-assisted protocols for both synthetic strategies are provided to guide researchers in selecting the optimal conditions for their target molecules.

Introduction: The 4-Quinolone Core and Synthetic Strategy

The synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) is of paramount importance in drug discovery and development. The Gould-Jacobs reaction, first reported in 1939, offers a versatile, multi-step approach to this scaffold from readily available anilines and malonic ester derivatives.[1] The reaction sequence typically involves an initial condensation, followed by a high-temperature intramolecular cyclization, and concluding with saponification and decarboxylation steps.[3][5]

While robust, the classical Gould-Jacobs protocol is defined by its starting materials, which directly dictate the substitution pattern of the final product. This application note will first detail the mechanism and a standard protocol for the Gould-Jacobs reaction, then clarify its limitations regarding C2 substitution, and finally, provide a detailed guide to the Conrad-Limpach synthesis—the preferred method for preparing 2-alkyl-4-quinolones.

The Gould-Jacobs Reaction: Mechanism and Limitations

The Gould-Jacobs reaction proceeds through a well-defined sequence, which is crucial to understanding its synthetic scope.

Mechanistic Pathway

The reaction is generally understood to proceed via three main stages:

  • Condensation: An aniline derivative undergoes a nucleophilic attack on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: This step is the hallmark of the reaction and requires significant thermal energy (typically >250 °C). It involves a 6-electron electrocyclization to form the quinoline ring system.[1][4] This is the rate-determining step and often requires high-boiling inert solvents like diphenyl ether.[6][7]

  • Saponification and Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed (saponified) to the corresponding carboxylic acid using a base, followed by acidification.[3][8] The final 4-hydroxyquinoline is obtained by heating the carboxylic acid intermediate above its melting point to induce decarboxylation.[1]

Gould_Jacobs_Mechanism cluster_0 Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM (Condensation) DEEM Diethyl Ethoxymethylenemalonate CyclizedEster Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate->CyclizedEster High Temp. (Thermal Cyclization) Acid Quinolone-3-carboxylic Acid CyclizedEster->Acid 1. NaOH, H₂O 2. H⁺ (Saponification) Product 4-Hydroxyquinoline (C2-Unsubstituted) Acid->Product Heat (Decarboxylation)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

The Critical Limitation: Why No 2-Ethyl Substitution?

The structure of the malonate starting material directly dictates the substitution at the C2 and C3 positions of the quinolone ring. In the standard Gould-Jacobs reaction, diethyl ethoxymethylene malonate is used. The "methylene" group (=CH-COOEt) contains a hydrogen atom on the carbon that becomes the C2 position of the quinolone. Consequently, the product is inherently unsubstituted at this position. To achieve a 2-ethyl substituted quinolone, one would need to start with a malonate derivative containing an ethyl group at this position, such as diethyl ethoxyethylidene malonate, which is not a standard or readily available starting material for this reaction. Therefore, for practical synthesis of 2-ethyl-4-quinolones, an alternative strategy is required.

The Conrad-Limpach Synthesis: The Proven Route to 2-Ethyl-4-Quinolones

For the synthesis of 2- and/or 4-substituted quinolones, the Conrad-Limpach synthesis is the method of choice.[8][9] It provides a direct and efficient pathway by utilizing a β-ketoester, which allows for the introduction of various substituents at the C2 position.

Mechanism of 2-Ethyl-4-Quinolone Formation
  • Condensation: An aniline is reacted with a β-ketoester. To synthesize a 2-ethyl-4-quinolone, the required starting material is ethyl 3-oxopentanoate . The initial reaction, typically conducted at moderate temperatures (<100 °C), forms a β-arylaminoacrylate intermediate (an enamine).[7]

  • Thermal Cyclization: The enamine intermediate is then cyclized at high temperatures (~250 °C), similar to the Gould-Jacobs reaction, to yield the target 2-ethyl-4-hydroxyquinoline.[7][9]

Conrad_Limpach_Mechanism cluster_1 Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Ketoester (Condensation) Ketoester Ethyl 3-Oxopentanoate (β-Ketoester) Product 2-Ethyl-4-hydroxyquinoline Enamine->Product High Temp. (~250 °C) (Thermal Cyclization)

Caption: The Conrad-Limpach pathway to 2-ethyl-4-hydroxyquinolones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. It is imperative that all reactions, especially high-temperature cyclizations, are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Classical Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol serves as a reference for the synthesis of a C2-unsubstituted quinolone.

  • Step 1: Condensation

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1]

    • Heat the neat mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by TLC to observe the consumption of the aniline.

    • After completion, allow the mixture to cool. The resulting anilidomethylenemalonate intermediate may crystallize upon cooling and can often be used directly in the next step without further purification.[1]

  • Step 2: Thermal Cyclization

    • In a flask equipped with a high-temperature thermometer and a reflux condenser, add a high-boiling inert solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[7]

    • Heat the solvent to a vigorous reflux (~250 °C).

    • Add the crude anilidomethylenemalonate intermediate from Step 1 portion-wise to the hot solvent.

    • Maintain the reflux for 30-60 minutes.

    • Cool the reaction mixture to room temperature. The ethyl 4-hydroxyquinoline-3-carboxylate product should precipitate.

    • Add a non-polar solvent like hexane to facilitate complete precipitation, and collect the solid by filtration.[1]

  • Step 3 & 4: Saponification and Decarboxylation

    • Suspend the dried ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[1]

    • Cool the solution and carefully acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

    • Place the dried acid in a flask and heat it carefully above its melting point until the evolution of CO₂ gas ceases. The crude 4-hydroxyquinoline solidifies upon cooling and can be purified by recrystallization.[1]

Protocol 2: Conrad-Limpach Synthesis of 2-Ethyl-4-hydroxyquinoline

This is the recommended protocol for achieving the target 2-ethyl substituted quinolone.

  • Step 1: Condensation to Form Enamine

    • In a round-bottom flask, mix equimolar amounts of the desired aniline and ethyl 3-oxopentanoate. A catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) can be added.

    • Stir the mixture at a moderate temperature (e.g., 80-100 °C) for 2-4 hours. Water will be formed as a byproduct.

    • Monitor the reaction by TLC. Upon completion, the crude enamine intermediate can often be used directly in the next step.

  • Step 2: Thermal Cyclization

    • Set up a reaction flask with a high-boiling solvent (e.g., mineral oil or diphenyl ether) as described in Protocol 1, Step 2. Heat the solvent to ~250 °C.[7]

    • Slowly and carefully add the crude enamine intermediate from Step 1 to the hot solvent.

    • Maintain the temperature for 30-60 minutes.

    • Allow the mixture to cool. The 2-ethyl-4-hydroxyquinoline product should crystallize.

    • Filter the solid product and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.[9] The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Protocol 3: Microwave-Assisted Synthesis (Gould-Jacobs Example)

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for these cyclization reactions.[8][10][11]

  • Step 1: Combined Condensation and Cyclization

    • In a 2-5 mL microwave reaction vial, add the aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess DEEM acts as both reagent and solvent.[10]

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes).[10] Optimization is crucial; higher temperatures require shorter reaction times to prevent degradation.

    • After the reaction, cool the vial to room temperature, allowing the product to precipitate.

    • Filter the solid product and wash with a cold solvent like acetonitrile to remove excess starting material.[10]

    • Dry the resulting solid under vacuum. This protocol directly yields the ethyl 4-hydroxyquinoline-3-carboxylate, which can then be subjected to saponification and decarboxylation as described in Protocol 1.

Comparative Data and Optimization

The choice of reaction conditions significantly impacts yield and reaction time. Modern microwave-assisted synthesis offers a clear advantage over classical heating.

ParameterGould-Jacobs (Classical)Conrad-Limpach (Classical)Gould-Jacobs (Microwave)
Key Reagents Aniline, DEEMAniline, β-KetoesterAniline, DEEM
C2-Substituent HAlkyl/Aryl (e.g., Ethyl)H
Cyclization Temp. ~250 °C[1]~250 °C[7]250-300 °C[10]
Cyclization Time 30-60 min[1]30-60 min[9]5-20 min[10]
Typical Solvents Diphenyl ether, Mineral Oil[7]Diphenyl ether, Mineral Oil[7]Neat or High-boiling solvent
Key Challenge High temp, long overall timeHigh temp, potential tar formationPressure generation, requires optimization[10]

Optimization Insight : For the microwave-assisted Gould-Jacobs reaction, a study found that heating at 300 °C for 5 minutes gave a higher isolated yield (47%) than heating at 250 °C for 20 minutes (28%) or 300 °C for 10 minutes (28%), highlighting the delicate balance between temperature, time, and product degradation.[10]

Conclusion

The Gould-Jacobs reaction is a foundational method for synthesizing 4-hydroxyquinolines. However, due to its reliance on an alkoxymethylenemalonate ester, it is unsuited for producing quinolones with C2-alkyl substituents. For the specific synthesis of 2-ethyl substituted quinolones, the Conrad-Limpach synthesis is the authoritative and mechanistically correct approach. By selecting the appropriate β-ketoester (ethyl 3-oxopentanoate), researchers can efficiently construct the desired 2-ethyl-4-quinolone core. The adoption of microwave-assisted protocols for these thermal cyclizations represents a significant process improvement, offering dramatically reduced reaction times and often improved yields, making it a highly attractive option in a modern drug development setting.

References

  • Gould–Jacobs reaction - Wikipedia. en.wikipedia.org. [Link]

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

  • Gould-Jacobs Reaction. organic-chemistry.org. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. biotage.com. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. asianjournalofchemistry.co.in. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Gould-Jacobs Reaction. synarchive.com. [Link]

Sources

Method

Application Note: Scalable Manufacturing Process for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Executive Summary & Strategic Context The synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one represents a critical challenge in the manufacturing of fluoroquinolone scaffolds. While the N-1 ethylated variants (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one represents a critical challenge in the manufacturing of fluoroquinolone scaffolds. While the N-1 ethylated variants (e.g., Norfloxacin precursors) are more ubiquitous in clinical antibiotics, the C-2 ethylated scaffold serves as a specialized pharmacophore in veterinary medicine and next-generation antibacterial research.

This Application Note defines a scalable, robust protocol for synthesizing this target via the Conrad-Limpach synthesis . Unlike the Gould-Jacobs reaction (which favors C-3 esterification), the Conrad-Limpach route provides the necessary regioselectivity for C-2 substitution.

Critical Process Parameters (CPPs) addressed in this guide:

  • Thermodynamic Barrier: The cyclization step requires temperatures >250°C to overcome the aromaticity of the intermediate enamine.

  • Water Management: Complete removal of water during condensation is rate-determining for the intermediate purity.

  • Thermal Hazard Mitigation: We introduce a Continuous Flow Chemistry protocol to mitigate the safety risks associated with large-scale batch heating of Dowtherm A.

Chemical Reaction Engineering

Retrosynthetic Analysis

The synthesis disconnects into two commercially available commodity chemicals: 4-Fluoroaniline and Ethyl 3-oxopentanoate (Ethyl propionylacetate).

  • Step 1 (Condensation): Acid-catalyzed formation of the

    
    -enamino ester (Schiff base).
    
  • Step 2 (Cyclization): Thermal electrocyclic ring closure followed by elimination of ethanol.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

ReactionScheme Aniline 4-Fluoroaniline Intermediate Enamine Intermediate (Schiff Base) Aniline->Intermediate Toluene, p-TSA Dean-Stark (-H2O) KetoEster Ethyl 3-oxopentanoate KetoEster->Intermediate Transition Transition State (>250°C) Intermediate->Transition Dowtherm A Thermal Load Product 2-Ethyl-6-fluoro- 1,4-dihydroquinolin-4-one Transition->Product Cyclization (-EtOH) Byproducts Ethanol + H2O Transition->Byproducts

Figure 1: Conrad-Limpach synthetic pathway highlighting the condensation and thermal cyclization stages.

Detailed Experimental Protocols

Protocol A: Condensation to -Enamino Ester (Batch)

Objective: Maximize conversion of 4-fluoroaniline to the enamine intermediate while minimizing polymerization.

Reagents & Materials:

  • 4-Fluoroaniline (1.0 equiv)

  • Ethyl 3-oxopentanoate (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.01 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Reactor Setup: Equip a glass-lined reactor (or RBF for lab scale) with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Charge Toluene (10 volumes relative to aniline) and 4-Fluoroaniline. Stir until dissolved.

  • Addition: Add Ethyl 3-oxopentanoate and catalytic p-TSA.

  • Dehydration (Critical): Heat the mixture to vigorous reflux (approx. 110-115°C).

    • Mechanism:[1][2][3][4][5] The reaction is an equilibrium. Continuous removal of water via the Dean-Stark trap drives the reaction to completion (Le Chatelier's principle).

  • Monitoring: Monitor via HPLC or TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aniline spot.

    • Target: <0.5% residual aniline (typically 4-6 hours).

  • Isolation: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (to remove p-TSA) and brine.

  • Drying: Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude enamine oil.

    • Note: The intermediate is often used directly in Step 2 without crystallization to prevent hydrolysis.

Protocol B: Thermal Cyclization (The "Scalability Bottleneck")

This step requires temperatures exceeding 250°C. We present two methods: the traditional Batch method and the modern Continuous Flow method (Recommended for Safety/Scale).

Method 1: Traditional Batch (Lab Scale <100g)

Solvent: Dowtherm A (Eutectic mixture of Diphenyl ether and Biphenyl). Boiling point: ~258°C.

  • Pre-heating: Heat neat Dowtherm A (20 volumes) to a rolling boil (255-260°C) in a reactor equipped with a distillation head.

  • Addition: Add the crude enamine (from Protocol A) dropwise slowly to the boiling solvent.

    • Why Slow Addition? To maintain the high temperature required for cyclization.[2] If the temperature drops below 240°C, polymerization side-reactions dominate over cyclization.

  • Distillation: Ethanol is generated instantly. Allow it to distill off via the distillation head.

  • Reaction Time: 30-60 minutes post-addition.

  • Work-up: Cool to room temperature. The product usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.

Method 2: Continuous Flow Chemistry (Production Scale >1kg)

Why Flow? It allows superheating of solvents, precise residence time control, and minimizes the volume of hazardous high-temp fluid at any specific moment.

Equipment: High-temperature Tubular Reactor (Stainless Steel or Hastelloy), Back Pressure Regulator (BPR).

Process Parameters:

Parameter Setting Rationale
Solvent N-Methyl-2-pyrrolidone (NMP) or Dowtherm A High thermal stability.
Temperature 280°C - 300°C Faster kinetics than batch; ensures complete conversion.
Pressure 50-70 bar (via BPR) Keeps solvent liquid above its boiling point.

| Residence Time | 5 - 10 minutes | Sufficient for cyclization; prevents degradation. |

Workflow:

  • Dissolve Enamine intermediate in NMP (concentration 0.5 M).

  • Pump solution through the heated coil reactor at the defined flow rate.

  • Pass through a cooling loop (heat exchanger) before the Back Pressure Regulator.

  • Collect effluent. The product is isolated by adding water (antisolvent) to the NMP stream, causing precipitation.

Purification & Quality Control

The crude product from the cyclization step often contains colored impurities and residual high-boiling solvents.

  • Trituration: Suspend the crude solid in hot Acetone or Ethanol. Stir for 1 hour.

  • Filtration: Filter hot (if product is insoluble) or cool and filter (recrystallization).

    • For 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Recrystallization from DMF/Ethanol (1:1) is highly effective.

  • Drying: Vacuum oven at 60°C for 12 hours.

Specification Targets:

  • Appearance: Off-white to pale yellow powder.

  • Purity (HPLC): >98.5%.[6]

  • Loss on Drying: <0.5%.

Process Flow Diagram (Manufacturing View)

This diagram outlines the unit operations for a pilot-plant scale setup.

ProcessFlow R1 Reactor 1 (Condensation) Evap Rotary Evaporator (Solvent Swap) R1->Evap Reaction Mass Waste1 Toluene/Water Waste R1->Waste1 Dean-Stark FlowRx Flow Reactor (300°C, 60 bar) Evap->FlowRx Enamine Concentrate Quench Quench Tank (Antisolvent Addition) FlowRx->Quench Cyclized Stream Filter Centrifuge/Filter Quench->Filter Slurry Dryer Vacuum Dryer Filter->Dryer Wet Cake Waste2 Mother Liquor Filter->Waste2 Filtrate Final Final API Intermediate Dryer->Final Start Raw Materials Start->R1

Figure 2: Manufacturing process flow diagram utilizing continuous flow technology for the cyclization step.

Safety & Troubleshooting

Hazard Analysis
  • Dowtherm A: While stable, it has a high flash point. However, at 258°C, it is near its auto-ignition temperature if a leak occurs. Recommendation: Use Flow Chemistry to minimize inventory at temperature.

  • Thermal Runaway: The cyclization is exothermic, but the high activation energy makes it slow to start. Once initiated, heat removal is critical.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removal.Check Dean-Stark trap efficiency; ensure fresh molecular sieves if used.
Product is dark/tarry Cyclization temp too low (<240°C) or too long.Ensure rapid heating. If using batch, pre-heat solvent fully. If flow, decrease residence time.
Incomplete Cyclization Enamine hydrolysis.Ensure the intermediate is dry before Step 2. Moisture hydrolyzes the enamine back to aniline.

References

  • Conrad, M., & Limpach, L. (1887).[3][7] Über die Synthese von Chinolinderivaten.[8] Berichte der deutschen chemischen Gesellschaft.

  • Baumann, M., et al. (2020).[8] Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Journal of Organic Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Andersh, B., et al. (2000). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications.

  • Preparation of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (Norfloxacin). Patent US4146719A.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Abstract This application note details a robust, high-efficiency protocol for the synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one , a core scaffold for fluoroquinolone antibiotics and quorum-sensing modulators. U...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-efficiency protocol for the synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one , a core scaffold for fluoroquinolone antibiotics and quorum-sensing modulators. Unlike traditional thermal methods (Conrad-Limpach) that require harsh conditions (


) and toxic high-boiling solvents (e.g., Diphenyl ether), this guide presents a Green Chemistry  approach using Microwave-Assisted Organic Synthesis (MAOS). We compare a solvent-free solid-supported method against a pressurized solution-phase benchmark, demonstrating reduced reaction times (from hours to minutes) and improved impurity profiles.

Introduction & Strategic Analysis

The 4-quinolone core is ubiquitous in medicinal chemistry.[1] The specific target, 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one , combines a pharmacophoric 6-fluoro substituent (crucial for gyrase inhibition binding) with a 2-ethyl group, often used to modulate lipophilicity compared to the standard 2-methyl analogs.

The Thermal Challenge

Classically, this synthesis follows the Conrad-Limpach route:

  • Condensation: Aniline +

    
    -keto ester 
    
    
    
    
    
    -anilinoacrylate (Enamine).
  • Cyclization: Thermal intramolecular SEAr reaction.

    • Limitation: The cyclization has a high activation energy barrier, typically requiring temperatures of

      
      . In conventional heating, this leads to significant tarring, oxidative degradation, and difficult work-ups.
      
The Microwave Solution

Microwave irradiation offers two distinct advantages for this pathway:

  • Selective Heating: Direct coupling with the polar transition state of the cyclization step lowers the effective activation energy.

  • Superheating: In pressurized vessels, solvents can be heated far above their boiling points, allowing the use of greener solvents (like Ethanol) to achieve temperatures previously only possible with Diphenyl ether.

Retrosynthetic Logic & Mechanism

The synthesis disconnects via the C4-C4a bond and the N1-C2 bond.

Retrosynthesis Target 2-Ethyl-6-fluoro-4-quinolone Intermediate Ethyl 3-(4-fluoroanilino)-2-pentenoate (Enamine Intermediate) Target->Intermediate Retro-Cyclization (C-C Bond Disconnection) Reactants 4-Fluoroaniline + Ethyl 3-oxopentanoate Intermediate->Reactants Retro-Condensation (C-N Bond Disconnection)

Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach pathway.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Reactant A: 4-Fluoroaniline (CAS: 371-40-4)

  • Reactant B: Ethyl 3-oxopentanoate (Ethyl propionylacetate) (CAS: 4949-44-4)

  • Catalyst: Montmorillonite K-10 (Surface area:

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA).
  • Solvents: Ethanol (EtOH), Diphenyl ether (for Method B only).

Protocol A: Solvent-Free "Green" Synthesis (Recommended)

Best for: High throughput, green chemistry compliance, and ease of work-up.

Step 1: Catalyst Activation

  • Activate Montmorillonite K-10 clay by heating at

    
     in a vacuum oven for 1 hour.
    

Step 2: Adsorption & Condensation

  • Mix 4-Fluoroaniline (10 mmol, 1.11 g) and Ethyl 3-oxopentanoate (10 mmol, 1.44 g) in a beaker.

  • Add Activated K-10 Clay (2.0 g) to the liquid mixture.

  • Mix thoroughly until a free-flowing powder is obtained (homogenization).

  • Transfer the powder into a microwave-transparent open vessel (Quartz or Pyrex).

Step 3: Microwave Irradiation (Cyclization)

  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

  • Mode: Open vessel (atmospheric pressure).

  • Parameters:

    • Power: Dynamic (Max 300 W)

    • Temperature Target:

      
       (Infrared monitoring)
      
    • Time: 10 minutes (Hold time)

    • Stirring: None (Solid phase)

Step 4: Work-up

  • Cool the reaction vessel to room temperature.

  • Add Ethanol (

    
    ) to the solid residue and sonicate for 5 minutes to extract the product.
    
  • Filter under vacuum to remove the clay catalyst.

  • Concentrate the filtrate. The product, 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one , will precipitate upon cooling/concentration.

  • Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Protocol B: Solution-Phase Pressurized Synthesis

Best for: Scale-up and precise kinetic control.

Step 1: Reaction Setup

  • In a

    
     microwave crimp vial, add:
    
    • 4-Fluoroaniline (2.0 mmol)

    • Ethyl 3-oxopentanoate (2.0 mmol)

    • 
      -TSA  (0.1 mmol, 5 mol%)
      
    • Ethanol (

      
      )
      
  • Add a magnetic stir bar and seal the vial with a PTFE/Silicone septum cap.

Step 2: Microwave Irradiation

  • Instrument: Single-mode Microwave Reactor.

  • Mode: Pressurized (Closed Vessel).

  • Parameters:

    • Stage 1 (Condensation):

      
       for 5 mins (Absorption Level: High).
      
    • Stage 2 (Cyclization): Ramp to

      
       for 15 mins.
      
    • Note: The pressure will rise significantly (approx. 15-18 bar due to EtOH vapor). Ensure the vial is rated for 20 bar.

Step 3: Work-up

  • Cool to

    
     before opening.[2]
    
  • Pour mixture into ice-cold water (

    
    ).
    
  • Adjust pH to 8-9 using

    
     solution to ensure the quinolone is in the free base form (though 4-quinolones are amphoteric, they precipitate best near neutral/slightly basic pH).
    
  • Filter the off-white solid.

Comparative Data Analysis

ParameterConventional Thermal (Ref)MW Protocol A (Solid Phase)MW Protocol B (Solution)
Solvent Diphenyl Ether / Dowtherm ANone (Solid Support)Ethanol
Temperature



Time 4 - 12 Hours10 Minutes20 Minutes
Yield 45 - 60%85 - 92% 75 - 82%
Purification Column Chromatography RequiredFiltration + RecrystallizationPrecipitation
Green Score Low (Toxic waste)High (Solvent-free)Medium

Mechanistic Pathway & Troubleshooting

The reaction proceeds via a reversible imine formation followed by an irreversible intramolecular cyclization.

Mechanism Step1 1. Protonation of Keto-Ester Carbonyl Step2 2. Nucleophilic Attack by Aniline Step1->Step2 Step3 3. Elimination of Water (Enamine Formation) Step2->Step3 Step4 4. Thermal Cyclization (Elimination of EtOH) Step3->Step4 Product 2-Ethyl-6-fluoro- 4-quinolone Step4->Product

Figure 2: Mechanistic flow.[1][3][4][5][6][7][8][9] The microwave energy specifically accelerates Step 4, the rate-determining step.

Troubleshooting Guide (Field Proven)
  • Issue: Low Yield / Incomplete Cyclization

    • Diagnosis: The intermediate enamine (Schiff base) is forming but not cyclizing.

    • Fix: Increase MW temperature to

      
       (Protocol B) or extend hold time. Ensure the K-10 clay is freshly activated; moisture inhibits the acid sites.
      
  • Issue: "Gummy" Product on Clay

    • Diagnosis: Overloading the solid support.

    • Fix: Increase the Clay:Reagent ratio to 3:1 (w/w). The mixture must remain a free-flowing powder for efficient microwave absorption.

  • Issue: Formation of 2-Quinolone Isomer

    • Diagnosis: Kinetic vs. Thermodynamic control.

    • Insight: The Conrad-Limpach (4-quinolone) is favored by initially forming the enamine at lower temps (

      
      ) before ramping. If you blast the reaction at 
      
      
      
      immediately, you may favor the amide formation (Knorr synthesis) leading to the 2-hydroxy isomer.
    • Protocol Adjustment: Always use a "Pre-stir" or low-temp stage (Step 2 in Protocol B).

References

  • BenchChem Application Notes. "Microwave-Assisted Synthesis of Quinoline Derivatives." BenchChem Protocols, 2025.[9] Link

  • Nguyen, T. H. N., et al. "Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives." Arkivoc, 2021, part ix, 218-239. Link

  • Organic Chemistry Portal. "Synthesis of 4-quinolones." Organic Chemistry Portal Abstracts. Link

  • Hodgkinson, J. T., et al. "Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone."[10] Nature Protocols, 2012, 7, 118–127. Link[10]

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890. Link

Sources

Method

Application Note: Advanced One-Pot Synthesis of Fluoroquinolone Intermediates

Executive Summary The synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) relies heavily on the construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. Traditional methods, such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) relies heavily on the construction of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. Traditional methods, such as the Gould-Jacobs reaction or the step-wise Grohe-Heitzer method, often suffer from isolation losses, high solvent consumption, and energetic inefficiencies.

This guide details two optimized one-pot procedures designed to streamline the production of these critical intermediates. We focus on transitioning from multi-vessel workflows to telescoped cascade reactions , minimizing unit operations while maximizing atom economy.

Mechanistic Principles & Pathway

Understanding the reaction mechanism is critical for troubleshooting one-pot systems. The dominant pathway for modern fluoroquinolones involves the Grohe-Heitzer cyclization , which utilizes a polychlorinated benzoyl chloride and an amino-acrylate equivalent.

Reaction Logic
  • Acylation: Activation of the malonate/enamine species.

  • Michael Addition/Elimination: Introduction of the primary amine (e.g., cyclopropylamine).

  • Intramolecular

    
    :  The driving force for ring closure, displacing a leaving group (F or Cl) ortho to the carbonyl.
    
Visualization: The Grohe-Heitzer Cyclization Cascade

The following diagram illustrates the molecular flow from the benzoyl chloride precursor to the cyclized quinolone core.

GroheHeitzer_Mechanism Start 2,4-Dichloro-5-fluoro- benzoyl chloride Inter1 Acylated Intermediate Start->Inter1 C-Acylation (-HCl) Reagent1 Ethyl 3-(dimethylamino) acrylate Reagent1->Inter1 Inter2 Enaminone Precursor Inter1->Inter2 Addition-Elimination (-Dimethylamine) Reagent2 Cyclopropylamine (Amine Exchange) Reagent2->Inter2 Product Fluoroquinolone Core Inter2->Product Intramolecular SnAr (Cyclization) Base Base (NaH or K2CO3) Heat Base->Product

Figure 1: Logical flow of the Telescoped Grohe-Heitzer Synthesis. The process relies on sequential nucleophilic substitutions driven by increasing temperature.

Protocol A: Telescoped Grohe-Heitzer Synthesis

Application: High-purity synthesis suitable for scale-up (Gram to Kilogram). Target: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Strategic Rationale

Standard protocols isolate the acylated intermediate. This "telescoped" protocol performs acylation, amine exchange, and cyclization in a single reactor by carefully modulating solvent polarity and temperature, avoiding the isolation of moisture-sensitive intermediates.

Materials & Reagents[1][2]
  • Substrate: 2,4,5-Trifluorobenzoyl chloride (1.0 eq)

  • Reagent: Ethyl 3-(dimethylamino)acrylate (1.1 eq)

  • Amine: Cyclopropylamine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: Toluene (Solvent A) and DMF (Solvent B)

Step-by-Step Procedure
  • Acylation (0 min - 2 hr):

    • Charge a dry reactor with Ethyl 3-(dimethylamino)acrylate (1.1 eq) and Triethylamine (1.2 eq) in anhydrous Toluene (5V).

    • Cool to 15–20°C.

    • Add 2,4,5-Trifluorobenzoyl chloride dropwise over 30 minutes. Note: Exothermic reaction. Maintain T < 25°C to prevent O-acylation side products.

    • Stir at 25°C for 1 hour. Confirm consumption of acid chloride via TLC/HPLC.

  • Amine Exchange (2 hr - 4 hr):

    • Do not isolate. Add Cyclopropylamine (1.2 eq) directly to the toluene mixture at 20°C.

    • Stir for 1 hour. The solution will turn yellow/orange as the dimethylamine group is displaced.

    • Process Point: Dimethylamine gas is evolved. Ensure proper venting.

  • Cyclization (4 hr - 8 hr):

    • Add anhydrous

      
        (2.5 eq).
      
    • Add DMF (2V) to solubilize the inorganic base and increase the boiling point.

    • Distill off Toluene (azeotropic drying) while raising the internal temperature to 100–110°C.

    • Hold at 110°C for 2–3 hours. The polar aprotic environment (DMF) facilitates the

      
       cyclization.
      
  • Work-up:

    • Cool to 50°C. Distill off bulk DMF under reduced pressure (optional but recommended for recycling).

    • Quench the residue into Ice Water (10V).

    • Adjust pH to 7.0 with dilute HCl.

    • Filter the precipitated solid.[1][2][3] Wash with water (

      
      ) and cold ethanol (
      
      
      
      ).

Protocol B: Microwave-Assisted 3-Component Cascade

Application: Rapid screening, combinatorial chemistry, and Green Chemistry initiatives. Target: Generic Quinolone Scaffolds.

Strategic Rationale

This method utilizes the Conrad-Limpach-Gould-Jacobs hybrid approach. By using microwave irradiation, we overcome the high activation energy of the thermal cyclization (typically >250°C) in minutes, allowing for a solvent-free or minimal-solvent "true" one-pot reaction.

Materials
  • Component A: Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.0 eq)

  • Component B: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Catalyst: Diphenyl ether (high boiling point medium) or solvent-free.

Step-by-Step Procedure
  • Mixing:

    • In a microwave-safe vial (G10 or similar), combine the Aniline (2.0 mmol) and EMME (2.2 mmol).

    • Optional: Add 0.5 mL Diphenyl ether if thermal mass regulation is needed.

  • Irradiation Phase 1 (Condensation):

    • Set Microwave: 100W, 140°C, 5 minutes .

    • Mechanism:[3][4][5][6][7][8] Formation of the anilino-acrylate intermediate. Ethanol is generated as a byproduct.[6][9]

  • Irradiation Phase 2 (Cyclization):

    • Vent the vial briefly to release ethanol pressure (if not using an open-vessel system).

    • Set Microwave: 300W, 250°C, 10–15 minutes .

    • Note: The rapid dielectric heating promotes the elimination of ethanol and ring closure.

  • Isolation:

    • Cool to room temperature.[1][3]

    • Add Hexane or Diethyl Ether (5 mL) to the reaction vessel. The quinolone product usually precipitates while impurities/solvent remain in solution.

    • Filter and dry.[1][3]

Comparative Analysis & Data

The following table summarizes the performance metrics of the Telescoped Grohe-Heitzer (Protocol A) versus the Microwave Cascade (Protocol B).

FeatureProtocol A: Telescoped Grohe-HeitzerProtocol B: Microwave Cascade
Reaction Type Sequential Addition (One Reactor)True Multi-Component One-Pot
Scale Suitability High (kg to ton)Low (mg to g)
Typical Yield 85 – 92%60 – 75%
Purity (Crude) >95%80 – 85%
Cycle Time 8 – 12 Hours< 30 Minutes
Atom Economy High (Recycled solvents)Medium (Excess reagents often used)
Key Constraint Temperature control during acylationRequires specialized MW hardware

Troubleshooting & Critical Control Points

Acylation Failures (Protocol A)
  • Symptom: Low yield of intermediate; presence of starting acid chloride.

  • Cause: Moisture ingress hydrolyzing the acid chloride.

  • Fix: Ensure Toluene is dried to

    
     ppm water. Use a nitrogen blanket.
    
Incomplete Cyclization
  • Symptom: Intermediate (enamine) persists despite heating.

  • Mechanism: The

    
     reaction requires a specific conformation.
    
  • Fix:

    • Protocol A: Ensure Toluene is removed.[1] The reaction temperature must reach >100°C in a polar solvent (DMF/DMSO). Toluene reflux (110°C) is often insufficient due to low polarity.

    • Protocol B: Increase microwave power or hold time. Ensure the byproduct (ethanol) is not pressurizing the vessel, which can inhibit the equilibrium.

Decarboxylation (Unwanted)
  • Symptom: Loss of the C-3 carboxyl/ester group.

  • Cause: Excessive temperature (>200°C) in the presence of water/acid.

  • Fix: Strictly control microwave overshoot temperatures.

References

  • National Institutes of Health (NIH). (2018). Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of Functionalized Quinolones. ACS Omega. Retrieved from [Link]

  • CONICET. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates. Retrieved from [Link]

  • MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Topic: Process Optimization & Troubleshooting for Conrad-Limpach Synthesis Target Molecule: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Methodology: Conrad-Limpach Cyclization (via -ketoester condensation) Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Conrad-Limpach Synthesis Target Molecule: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Methodology: Conrad-Limpach Cyclization (via


-ketoester condensation)

Executive Summary & Mechanistic Insight[1][2][3]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have analyzed your target structure. The synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically relies on the Conrad-Limpach protocol, involving the condensation of 4-fluoroaniline with ethyl 3-oxopentanoate (ethyl propionylacetate).

The Critical Divergence (The "Knorr" Trap): The most common failure mode in this synthesis is the unintentional formation of the thermodynamic byproduct (anilide) instead of the kinetic intermediate (enamine).

  • Low Temperature (<100°C): Favors the Enamine (Schiff Base). This cyclizes to your target (4-quinolone).[1][2][3]

  • High Temperature (>120°C) during condensation: Favors the Anilide .[4] This cyclizes to the wrong isomer (2-hydroxy-4-ethylquinoline).

Key Success Factor: You must strictly separate the condensation step (low temp, water removal) from the cyclization step (ultra-high temp, flash heating).

Troubleshooting Guides (FAQ)

Phase 1: Enamine Formation (Condensation)[4]

Q: My yield of the enamine intermediate is low (<50%), and I see unreacted aniline. A: This reaction is an equilibrium process driven by the removal of water.

  • Root Cause: Insufficient water removal or lack of catalysis.

  • Solution: Use a Dean-Stark apparatus with toluene or benzene. Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.5 mol%).

  • Protocol Adjustment: Do not rely on simple reflux. Ensure the solvent is actively azeotroping water out. If you cannot use Dean-Stark, use molecular sieves (4Å) in the reaction vessel, though this is less efficient for scale-up.

Q: I am detecting a significant amount of "amide" byproduct by NMR. A: You have fallen into the "Knorr Trap."

  • Root Cause: The reaction temperature during the initial mixing was too high.

  • Mechanism: At elevated temperatures, the aniline attacks the ester carbonyl (forming an amide) rather than the ketone carbonyl (forming the enamine).[4]

  • Solution: Perform the initial mixing at Room Temperature (20–25°C). Only apply heat once the reagents are fully mixed and the catalyst is added. Keep the condensation temperature below 80–100°C (toluene reflux is usually safe; xylene reflux is risky).

Phase 2: Thermal Cyclization (The Critical Step)

Q: The reaction mixture turns into a black, intractable tar upon heating. A: This is the most common issue in quinolone synthesis. It is caused by intermolecular polymerization .

  • Root Cause: The concentration of the enamine intermediate is too high during the heating ramp.

  • The Fix (High Dilution Principle): You cannot simply heat the enamine in a flask. You must add the enamine dropwise into a pre-heated, boiling solvent (250°C+).

  • Why: By adding dropwise, the instantaneous concentration of uncyclized enamine remains low. Each drop cyclizes intramolecularly (fast) before it can find another molecule to polymerize with (slow, but dominant at high concentrations).

Q: The product precipitates but is sticky/gummy. A: Impurities (oligomers) are trapped in the crystal lattice.

  • Solution:

    • Allow the reaction mixture to cool slowly to 80°C.

    • Add a non-polar anti-solvent (n-Hexane or Diethyl ether) while stirring vigorousy.

    • Triturate the solid in boiling ethanol during the purification phase.

Optimized Experimental Protocol

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl 3-oxopentanoate (1.1 eq) [Specific for 2-Ethyl group]

  • p-Toluenesulfonic acid (pTSA) (0.01 eq)

  • Solvent A: Toluene (for condensation)

  • Solvent B: Diphenyl Ether (Dowtherm A) (for cyclization)

Step 1: Kinetic Condensation (Enamine Synthesis)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Mixing: Dissolve 4-fluoroaniline and ethyl 3-oxopentanoate in Toluene (approx. 5 mL per gram of aniline). Add pTSA.

  • Reaction: Heat to reflux (110°C). Monitor water collection in the trap. Continue until water evolution ceases (approx. 3–5 hours).

  • Isolation: Evaporate Toluene under reduced pressure. Do not overheat. The resulting oil is the crude

    
    -enamino ester.
    
    • Checkpoint: Check TLC/NMR. If significant amide is present, discard and restart at lower temp.

Step 2: Flash Thermal Cyclization
  • Setup: Set up a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to viscosity/precipitation), a dropping funnel, and an air condenser.

  • Pre-Heat: Add Diphenyl Ether (10 mL per gram of starting material—High Dilution is vital ) to the flask. Heat to a rolling boil (~250–257°C).

  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of Diphenyl Ether (warm if necessary). Transfer to the dropping funnel.

  • The Drop: Add the enamine solution dropwise to the boiling solvent over 20–30 minutes. Maintain the temperature >245°C throughout addition.

    • Note: Rapid evolution of ethanol vapor will occur. Ensure the system is open to let ethanol escape (this drives the reaction).

  • Completion: After addition, reflux for an additional 30–60 minutes.

  • Workup: Cool the mixture to ~50°C. Add n-Hexane (equal volume to Diphenyl Ether) to precipitate the product. Filter the solid.[5] Wash copiously with Hexane/Acetone to remove residual high-boiling solvent.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the critical bifurcation between the desired Conrad-Limpach route and the undesired Knorr route.

QuinoloneSynthesis Start Reagents: 4-Fluoroaniline + Ethyl 3-oxopentanoate Condensation Condensation Phase Start->Condensation Enamine Intermediate: Beta-Enamino Ester (Kinetic Product) Condensation->Enamine Low Temp (<100°C) Acid Cat. (pTSA) Water Removal Amide Byproduct: Beta-Keto Anilide (Thermodynamic Product) Condensation->Amide High Temp (>120°C) Direct Fusion Cyclization Cyclization Phase (>250°C, Diphenyl Ether) Enamine->Cyclization Dropwise Addition High Dilution WrongIsomer WRONG ISOMER: 2-Hydroxy-4-ethyl-6-fluoroquinoline Amide->WrongIsomer Acid Cyclization (Knorr Synthesis) Target TARGET: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Cyclization->Target - EtOH Intramolecular Closure Tar Black Tar/Polymer Cyclization->Tar Low Dilution Polymerization

Caption: Decision tree showing the kinetic vs. thermodynamic control points. The "Green Path" represents the optimized Conrad-Limpach protocol required for the 2-Ethyl-4-quinolone target.

Comparative Data: Yield Optimization

MethodCondensation TempCatalystCyclization MethodAvg. YieldNotes
Direct Fusion 140°CNoneMelt (No Solvent)< 20%Major formation of Knorr isomer (Amide).
Standard Reflux 110°C (Toluene)NoneReflux (Dowtherm)45%Incomplete condensation; some tarring.
Optimized 110°C (Dean-Stark) pTSA Dropwise to 255°C 78-85% High dilution prevents polymerization.

References

  • Conrad, M., & Limpach, L. (1887).[1][3][6][7][8] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. (The foundational text for the aniline-ketoester condensation).[3][4]

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. Link (Establishes the high-dilution thermal cyclization protocol in Dowtherm A).

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link (Comparative reference for the 3-carboxylate route).

  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for quinolone synthesis." Link (General troubleshooting for Conrad-Limpach yield issues).

  • Organic Chemistry Portal. "Synthesis of 4-quinolones." Link (Review of modern catalytic improvements).

Sources

Optimization

Technical Guide: Minimizing Decarboxylation in Quinolone Synthesis

Executive Summary & Biological Context In quinolone antibiotic synthesis (e.g., ciprofloxacin, levofloxacin), the carboxylic acid at position C-3 is pharmacologically non-negotiable. It is required for the binding intera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

In quinolone antibiotic synthesis (e.g., ciprofloxacin, levofloxacin), the carboxylic acid at position C-3 is pharmacologically non-negotiable. It is required for the binding interaction with the bacterial DNA-gyrase complex. The loss of this group (decarboxylation) renders the molecule biologically inert and constitutes a critical purity failure (e.g., Ciprofloxacin Impurity E).

This guide addresses the thermodynamic and kinetic drivers of this side reaction and provides actionable protocols to suppress it during the two most vulnerable stages: thermal cyclization and ester hydrolysis .

Diagnostic Framework: Is it Decarboxylation?

Before altering parameters, confirm the impurity identity. Decarboxylation byproducts exhibit distinct physicochemical signatures compared to other common impurities (like defluorinated byproducts).

Diagnostic MetricQuinolone Product (C-3 COOH)Decarboxylated Byproduct (C-3 H)
HPLC Retention Elutes earlier (more polar due to COOH)Elutes later (more lipophilic, loss of ionizable group)
MS Signal (m/z) [M+H]⁺[M+H - 44]⁺ (Distinct loss of CO₂)
UV Spectrum Bathochromic shift (conjugation with COOH)Hypsochromic shift (loss of conjugation extension)
Solubility Soluble in basic aqueous mediaInsoluble/Poorly soluble in basic media

Mechanistic Root Cause Analysis

Understanding why decarboxylation occurs allows for precise control. The reaction proceeds via a unimolecular thermal elimination pathway, often facilitated by a six-membered cyclic transition state. This is most prevalent in


-keto acid structures, which the quinolone core mimics.
The Cyclic Transition State (Visualized)

The following diagram illustrates the concerted mechanism where the proton from the carboxylic acid transfers to the carbonyl oxygen (or adjacent keto-group), facilitating the release of CO₂.

DecarboxylationMechanism Fig 1. Mechanism of thermal decarboxylation via cyclic transition state. Start Quinolone-3-COOH (Ground State) TS Cyclic Transition State (6-Membered Ring) Start->TS Heat / Acid Inter Enol Intermediate (Unstable) TS->Inter Bond Cleavage CO2 CO2 Release TS->CO2 End Decarboxylated Product (Irreversible Impurity) Inter->End Tautomerization

Troubleshooting Protocols

Scenario A: Decarboxylation During Hydrolysis (The "Grohe-Heubach" Route)

The Issue: You have successfully cyclized the ethyl ester, but during the conversion to the free acid (hydrolysis), the product decarboxylates. Common Cause: Prolonged exposure to high acid concentrations at reflux temperatures.

Protocol: Controlled biphasic Hydrolysis

Instead of standard reflux in concentrated HCl, use a biphasic system to buffer the thermal energy and extract the product as it forms.

  • Solvent Selection: Use a mixture of Acetic Acid : Water : Sulfuric Acid (ratio 8:1:1) rather than pure HCl.[1]

  • Temperature Ramp: Do not jump to reflux (

    
    ). Hold reaction at 
    
    
    
    and monitor via HPLC every 30 minutes.
  • The "Crash-Out" Technique (Self-Validating Step):

    • As the ester hydrolyzes to the zwitterionic acid, it becomes less soluble in the acidic organic mix.

    • Validation: You should observe a heavy precipitate forming. This precipitation removes the product from the solution phase, protecting it from further thermal degradation.

    • If solution remains clear: Your solvent is too solubilizing. Add water dropwise to induce precipitation.

Scenario B: Decarboxylation During Thermal Cyclization (The "Gould-Jacobs" Route)

The Issue: The cyclization step requires high heat (


+), but this same heat drives decarboxylation of the formed ester (or acid if hydrolysis happens in situ).
Common Cause:  Localized overheating (hot spots) in the reactor or insufficient heat transfer medium.
Protocol: High-Dilution Heat Transfer
  • Medium: Use Diphenyl Ether (Dowtherm A) as the solvent. Its high boiling point (

    
    ) clamps the maximum temperature.
    
  • Concentration: Maintain substrate concentration below 0.5 M. Higher concentrations increase intermolecular collisions that can catalyze degradation.

  • Continuous Flow (Advanced): If possible, switch from batch to a continuous flow reactor.

    • Reasoning: Flow chemistry reduces the "residence time" at high temperature from hours to minutes, statistically preventing the decarboxylation event.

Frequently Asked Questions (FAQ)

Q1: Can I reverse decarboxylation if it happens? A: No. The loss of CO₂ is thermodynamically irreversible. You must discard the contaminated fraction or perform rigorous recrystallization (which is often difficult due to similar solubilities). Prevention is the only cure.

Q2: Why does my product decarboxylate during drying? A: This is a common oversight. Quinolone carboxylic acids can trap solvents in the crystal lattice. If you dry them in an oven at


 while they are still acidic (e.g., wet with HCl), you create a "solid-state micro-reactor" that promotes decarboxylation.
  • Fix: Neutralize the wet cake thoroughly (pH 7.0–7.5) before drying, or use vacuum drying at lower temperatures (

    
    ).
    

Q3: Does the choice of ester group (Ethyl vs. Methyl) matter? A: Yes. Methyl esters hydrolyze faster but are also more prone to nucleophilic attack. However, bulky esters (like t-butyl) can be cleaved under acidic conditions at room temperature (using TFA), completely avoiding the thermal risks associated with hydrolysis. If thermal decarboxylation is a persistent bottleneck, switch your protecting group to t-butyl.

References

  • Mechanistic Pathways of Decarboxylation

    • Tsuji, J., & Ohno, K. (1969). Decarboxylation of acids and their derivatives. Journal of the American Chemical Society.
    • (General mechanistic grounding).

  • Ciprofloxacin Impurity Profiling

    • European Pharmacopoeia (Ph.[2] Eur.) 10.0. Monograph for Ciprofloxacin Hydrochloride.[2][3] (Defines Impurity E).

  • Gould-Jacobs Reaction Optimization

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
  • Grohe-Heubach Method & Hydrolysis

    • Grohe, K., & Heubach, G. (1988). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in 2-Ethyl-Quinolone Production

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-ethyl-quinolone, a key heterocyclic scaffold. Cyclization, the crucia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-ethyl-quinolone, a key heterocyclic scaffold. Cyclization, the crucial ring-forming step, is often a major hurdle in quinolone synthesis. This guide provides in-depth, field-proven insights into common cyclization failures and offers systematic troubleshooting strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you might encounter during the synthesis of 2-ethyl-quinolone, primarily focusing on the Knorr quinoline synthesis and related methods.

Q1: My Knorr cyclization of N-phenyl-3-oxopentanamide to 2-ethyl-4-hydroxyquinoline is resulting in a very low yield or no product at all. What are the primary causes?

Low to no yield in the Knorr synthesis is a frequent challenge and can often be attributed to several critical factors related to the reaction conditions and reagents.

Potential Causes and Troubleshooting Steps:

  • Incomplete Cyclization: The intramolecular electrophilic aromatic substitution required for ring closure is a demanding step.

    • Insufficient Acid Strength or Amount: The Knorr synthesis typically requires a strong protic acid or Lewis acid to facilitate the cyclization of the β-ketoanilide intermediate.

      • Troubleshooting:

        • Acid Choice: Concentrated sulfuric acid is a classic choice, but polyphosphoric acid (PPA) often gives cleaner reactions and higher yields by acting as both a catalyst and a solvent.[1][2]

        • Acid Quantity: An insufficient amount of acid will lead to incomplete protonation of the carbonyl groups, which is necessary to generate the electrophilic species for cyclization. Ensure you are using a sufficient excess of PPA, often enough to create a stirrable slurry.[2][3]

        • Alternative Acids: In some cases, triflic acid has been shown to be a highly effective catalyst for Knorr cyclizations.[4]

  • Suboptimal Reaction Temperature and Time:

    • Temperature: The reaction temperature is a critical parameter. Too low a temperature will result in an impractically slow reaction rate, while excessively high temperatures can lead to decomposition of the starting material or product.

      • Troubleshooting: A typical temperature range for Knorr synthesis in PPA is 80-100°C.[3][5] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific substrate.

    • Reaction Time: The reaction may simply not have been allowed to proceed to completion.

      • Troubleshooting: Monitor the reaction by TLC until the starting material is consumed. Typical reaction times can range from 1 to 4 hours.[3][5]

  • Poor Quality of Starting Material (N-phenyl-3-oxopentanamide):

    • Impurities: The presence of impurities in your β-ketoanilide can significantly inhibit the cyclization reaction. Common impurities can arise from the synthesis of the precursor itself.

      • Troubleshooting:

        • Purification: Ensure your N-phenyl-3-oxopentanamide is of high purity. Recrystallization or column chromatography may be necessary.

        • Characterization: Confirm the identity and purity of your starting material using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with the cyclization.

  • Moisture Contamination:

    • Hydrolysis: Strong acids like sulfuric acid and PPA are hygroscopic. The presence of water can lead to hydrolysis of the amide or interfere with the catalytic activity of the acid.

      • Troubleshooting: Use freshly opened or properly stored acids. Ensure all glassware is thoroughly dried before use.

Troubleshooting Workflow for Low/No Yield

Caption: Troubleshooting flowchart for low or no yield in 2-ethyl-quinolone synthesis.

Q2: My reaction is producing a significant amount of a byproduct. How can I identify and minimize it?

The most common byproduct in the Knorr synthesis is the isomeric 4-hydroxyquinoline. Its formation is highly dependent on the reaction conditions.

Potential Byproducts and Minimization Strategies:

  • Formation of 4-Ethyl-2-hydroxyquinoline (Isomer):

    • Cause: Under certain conditions, particularly with insufficient acid concentration, the reaction can favor the Conrad-Limpach pathway, leading to the 4-hydroxyquinoline isomer.[4]

    • Identification: The two isomers will have different physical properties (melting point, Rf on TLC) and distinct spectroscopic signatures. Careful analysis of ¹H and ¹³C NMR spectra is crucial for differentiation.

    • Minimization:

      • Acid Concentration: Using a large excess of a strong acid like polyphosphoric acid (PPA) generally favors the formation of the 2-hydroxyquinoline (the Knorr product).[4]

      • Temperature Control: While higher temperatures are needed for the Knorr cyclization, excessively high temperatures might promote side reactions. Stick to the optimized temperature range (e.g., 80-100°C in PPA).[3]

  • Sulfonated Byproducts:

    • Cause: When using concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction, especially at higher temperatures or with prolonged reaction times.

    • Identification: These byproducts will have a significantly different mass in mass spectrometry (an increase of 80 amu for an SO₃H group) and will show characteristic signals in the aromatic region of the ¹H NMR spectrum.

    • Minimization:

      • Use PPA: Polyphosphoric acid is less prone to causing sulfonation than concentrated sulfuric acid.

      • Temperature and Time Control: Avoid excessively high temperatures and long reaction times when using sulfuric acid.

  • Decomposition Products:

    • Cause: Quinolones and their precursors can be susceptible to decomposition under harsh acidic conditions and high temperatures. This often manifests as a dark, tarry reaction mixture.

    • Identification: Complex mixtures of unidentifiable products are often seen on TLC and in NMR spectra.

    • Minimization:

      • Lower Temperature: If decomposition is suspected, try running the reaction at the lower end of the effective temperature range.

      • Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Byproduct Identification and Control

Caption: Decision tree for identifying and minimizing byproducts in 2-ethyl-quinolone synthesis.

Alternative Cyclization Strategies and Their Pitfalls

While the Knorr synthesis is a primary route, other methods can be employed. Understanding their potential failure points is key to successful implementation.

Camps Cyclization

The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base.[6] For 2-ethyl-quinolone, a potential precursor would be N-(2-acetylphenyl)propanamide.

Common Issues:

  • Low Conversion: Incomplete cyclization can occur if the base is not strong enough or if the reaction temperature is too low.

  • Side Reactions: Aldol-type side reactions can compete with the desired cyclization.

Troubleshooting:

  • Base Selection: Stronger bases like sodium ethoxide or potassium tert-butoxide may be required.

  • Temperature Optimization: The reaction often requires heating to proceed at a reasonable rate.

Intramolecular Friedel-Crafts Acylation

This approach would involve the cyclization of a precursor like 3-(phenylamino)pentanoyl chloride in the presence of a Lewis acid.[7][8]

Common Issues:

  • Precursor Instability: Acyl chlorides can be sensitive to moisture and may decompose if not handled under anhydrous conditions.

  • Lewis Acid Stoichiometry: A stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required as it complexes with the product ketone.[9]

  • Ring-Opening of Byproducts: Certain reaction conditions can lead to the formation of unstable intermediates that undergo ring-opening.

Troubleshooting:

  • Anhydrous Conditions: Meticulously exclude moisture from the reaction.

  • Lewis Acid Screening: Test different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) to find the most effective one for your substrate.

  • Controlled Addition: Add the Lewis acid portion-wise at low temperature to control the exothermicity of the reaction.

Experimental Protocols

Protocol 1: Knorr Synthesis of 2-Ethyl-4-hydroxyquinoline

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • N-phenyl-3-oxopentanamide

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Suitable solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add N-phenyl-3-oxopentanamide.

  • With vigorous stirring, add an excess of polyphosphoric acid (typically 5-10 times the weight of the amide) to form a stirrable slurry.[3]

  • Heat the mixture to 80-100°C and maintain this temperature, monitoring the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).[10]

  • Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system.

Quantitative Data Summary: Impact of Acid on Knorr Synthesis

Acid CatalystTypical ConditionsExpected OutcomePotential Issues
Polyphosphoric Acid (PPA) 80-100°C, 1-4 hGood to excellent yields of 2-hydroxyquinoline.[2][3]Viscous reaction mixture can be difficult to stir.
Sulfuric Acid (conc.) Room temp to 100°CVariable yields.Potential for sulfonation byproducts and charring.[4]
Triflic Acid Milder conditionsCan give high yields with cleaner reactions.[4]Higher cost.

References

  • Appala Naidu, A., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • John, et al. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(9).
  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Transformations of N-(2-acylaryl)
  • Chemistry Steps. (2025).
  • Wikipedia. (n.d.). Camps quinoline synthesis.
  • Wikipedia. (n.d.). Knorr quinoline synthesis.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones.
  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2021). (PDF) Camps Reaction and Related Cyclizations.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Sigma-Aldrich. (n.d.).
  • Ghosh, P., & Das, S. (n.d.).
  • Lerch, S., Fritsch, S., & Strassner, T. (n.d.). Intramolecular Friedel‐Crafts acylation.
  • Mester, T., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
  • ChemBK. (2024). 4-methyl-3-oxo-n-phenyl-pentanamide.
  • Scribd. (n.d.). Continuous Flow Paal-Knorr Synthesis.
  • Hong, W. P., Shin, I., & Lim, H. N. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (n.d.). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. PMC - NIH.
  • Gatilov, Y. V., & Rybalova, T. V. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands.
  • Al-Juboori, A. M. J., & Al-Masoudi, N. A. (n.d.).
  • Angelov, P., Velichkova, S., & Yanev, P. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Semantic Scholar.
  • Kim, S., & Lim, C. (n.d.). Proposed three-component approach for 2-quinolone synthesis.
  • Wang, B.-L., et al. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
  • BenchChem. (2025).
  • Osipyan, A. A., et al. (2022).[11][12]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. MDPI.

  • Thomas, J. M., et al. (n.d.). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. PMC.
  • Khodykina, E. S., et al. (2025). Two cyclization directions of 4-((2-(2-aryl-2-oxoethoxy)phenyl)imino)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one: synthesis, spectroscopic characterization, crystallographic studies, and Hirshfeld surface analysis.
  • Balasubramanian, S., & Ponnuswamy, M. N. (n.d.). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones.

Sources

Optimization

Removing unreacted aniline precursors from 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

This guide addresses the purification of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (and structurally related fluoroquinolone intermediates) to remove unreacted aniline precursors, specifically 4-fluoroaniline . The pres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (and structurally related fluoroquinolone intermediates) to remove unreacted aniline precursors, specifically 4-fluoroaniline .

The presence of unreacted 4-fluoroaniline is a common bottleneck in the Gould-Jacobs reaction pathway. Because both the target quinolone and the aniline impurity possess basic nitrogen centers, standard acid washes can be non-selective if the pH is not rigorously controlled. This guide provides a tiered purification strategy based on


 differentials and solubility parameters.

The Physicochemical Challenge

To effectively separate the impurity, we must exploit the difference in basicity and lipophilicity between the precursor and the product.

CompoundStructure Typeapprox.[1][2][3][4][5][6][7][8][9]

(Conjugate Acid)
Solubility Profile
4-Fluoroaniline Primary Aromatic Amine4.6 Soluble in organics; Highly soluble in aqueous acid (pH < 4).
Target Quinolone 4-Pyridone Core (Vinylogous Amide)~2.0 - 2.5 Poor in most organics (cold); Soluble in hot DMF/AcOH; Precipitates at neutral pH.

The Strategy: The aniline is significantly more basic than the quinolone. By targeting a pH window of 3.0–4.0 , we can protonate the aniline (rendering it water-soluble) while keeping the quinolone largely neutral (and therefore insoluble in water or soluble in the organic layer, depending on the chosen method).

Method A: The pH-Controlled Acid Wash (Liquid-Liquid Extraction)

Best for: Large-scale purification where the product is dissolved in an organic solvent.

Prerequisite: The crude reaction mixture must be dissolved in a water-immiscible solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). Note that quinolones often have poor solubility in ethyl acetate; DCM is preferred for solubility, though environmental concerns apply.

Protocol:
  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). If insolubles remain, filter them off (check if the solid is the product before discarding!).

  • The "Sweet Spot" Wash:

    • Prepare a 0.5 M HCl solution.

    • Wash the organic layer with the acid solution (

      
       vol).
      
    • Critical Check: Measure the pH of the aqueous layer.[2] It must remain below 4.0 . If the pH rises above 4.5 due to the extracted aniline, the aniline will deprotonate and migrate back into the organic layer. Add more acid if necessary.

  • Brine Wash: Wash the organic layer once with saturated brine to break emulsions.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Why this works: At pH 3-4, 4-fluoroaniline (


 4.6) is >90% protonated (

) and partitions into the water. The quinolone (

~2) remains largely unprotonated and stays in the DCM.
Method B: The "Reverse Precipitation" (Slurry Wash)

Best for: Products with very poor solubility in organic solvents (common for many 4-quinolones).

If your product does not dissolve well in DCM, liquid-liquid extraction is impossible. Instead, use the aniline's water solubility against it.

Protocol:
  • Slurry Generation: Suspend the crude solid in 1 M HCl (5 mL per gram).

  • Digestion: Stir vigorously at 50°C for 30 minutes.

    • Note: The aniline will form the hydrochloride salt and dissolve.[6] The quinolone, being a weaker base, may partially protonate but often remains as a solid suspension due to the common ion effect and its high lattice energy.

  • Filtration: Filter the hot slurry.

    • Solid (Filter Cake): This is your semi-purified quinolone.

    • Filtrate (Liquid): Contains the aniline hydrochloride.

  • Neutralization (Crucial): Resuspend the filter cake in water and adjust pH to 7.0 with saturated

    
     to remove any trapped acid, then filter and dry.
    
Method C: Recrystallization (Polishing)

Best for: Final high-purity requirements (>99%).

After removing the bulk aniline using Method A or B, trace amounts may remain.

  • Solvent System: DMF/Ethanol or Acetic Acid/Water .

  • Procedure: Dissolve the quinolone in minimum hot DMF (

    
    ). Slowly add Ethanol or Water until turbidity is observed. Cool slowly to 
    
    
    
    . The quinolone crystallizes; the aniline remains in the mother liquor.
Troubleshooting & Decision Logic

Use the following workflow to determine the correct purification path for your specific batch.

PurificationLogic Start Crude Reaction Mixture (Contains Quinolone + Aniline) SolubilityCheck Is Crude Soluble in DCM? Start->SolubilityCheck MethodA Method A: Liquid-Liquid Extraction (Use pH 3.0-4.0 Acid Wash) SolubilityCheck->MethodA Yes MethodB Method B: Acid Slurry Wash (Suspend in 1M HCl, Filter) SolubilityCheck->MethodB No PurityCheck Check Purity (HPLC/TLC) MethodA->PurityCheck MethodB->PurityCheck Recryst Method C: Recrystallization (DMF/EtOH) PurityCheck->Recryst Traces Remain Final Pure 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one PurityCheck->Final Purity > 98% Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude solubility.

Frequently Asked Questions (FAQ)

Q: I used 1M HCl for extraction, and my yield dropped significantly. Why? A: At high acid concentrations (low pH < 1), the carbonyl oxygen of the quinolone can accept a proton, forming a cationic species that becomes water-soluble.

  • Fix: Back-extract the aqueous acid layer with DCM. Then, adjust your wash solution to 0.1 M HCl or use a citrate buffer at pH 3.5 to ensure only the aniline is protonated.

Q: The aniline is gone, but the product is colored (brown/yellow). A: Aniline oxidation products (azo compounds/tars) are often responsible.

  • Fix: Perform a charcoal treatment . Dissolve the product in hot DMF or refluxing Ethanol, add Activated Carbon (10 wt%), stir for 15 mins, and filter through Celite while hot.

Q: Can I use chromatography? A: Yes, but it is often inefficient for this separation due to tailing. If necessary, use DCM:Methanol (95:5) . Pre-treat the silica gel with 1% Triethylamine to prevent the quinolone from sticking to acidic silanol sites, which causes streaking.

Q: Is 4-fluoroaniline toxic? A: Yes, highly. It is a severe skin irritant and can induce methemoglobinemia (interfering with oxygen transport in blood).

  • Safety: Double-glove (Nitrile) and work in a fume hood. Treat all aqueous waste from Method A/B as hazardous toxic waste, not standard aqueous waste.

References
  • Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29–37.
  • Zakrzewska, A., et al. (2001).[10] 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.[10] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13543, 4-Fluoroaniline. Link

Sources

Troubleshooting

Optimizing thermal conditions for 4-quinolone ring closure

Executive Summary & Scientist's Note From the Desk of Dr. Aristhos, Senior Application Scientist: The formation of the 4-quinolone core—specifically via the Gould-Jacobs reaction —is a deceptive transformation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientist's Note

From the Desk of Dr. Aristhos, Senior Application Scientist:

The formation of the 4-quinolone core—specifically via the Gould-Jacobs reaction —is a deceptive transformation. On paper, it is a simple intramolecular nucleophilic aromatic substitution (


) driven by the elimination of ethanol. In practice, it is a thermodynamic battle against polymerisation.

The critical failure point is almost always the thermal cyclization step . The activation energy required to rotate the enamino ester bond and displace the ethoxy group typically demands temperatures exceeding


.[1] At this range, organic substrates char rapidly.[2]

This guide moves beyond standard textbook recipes. We focus on heat transfer efficiency , byproduct management , and catalytic alternatives to ensure your ring closure is a controlled synthesis, not a degradation event.

Critical Mechanism Visualization

Understanding the "Why" before the "How" is vital. The reaction is driven by the irreversible loss of alcohol (ethanol or methanol). If the alcohol is not removed, the equilibrium favors the open-chain intermediate.

QuinoloneMechanism cluster_0 Failure Mode Start Anilinomethylene Malonate (Enamine) TS Transition State (High Rotational Barrier) Start->TS Heat (>250°C) Polymer Black Tar (Oxidative Polymerization) Start->Polymer O2 present or Local Overheating Intermed Keto-Enol Tautomerization TS->Intermed -EtOH Byproduct Ethanol (Gas) *Must be removed* TS->Byproduct Product 4-Quinolone-3-carboxylate (Cyclized Core) Intermed->Product Aromatization

Figure 1: Mechanistic pathway of the Gould-Jacobs thermal cyclization. Note that the elimination of ethanol is the driving force, while oxidation leads to irreversible tarring.

Comparative Methodologies

Select the protocol that matches your lab's capabilities and the thermal stability of your substrate.

ParameterMethod A: Classic Thermal (Dowtherm A)Method B: Acid-Catalyzed (Eaton's Reagent)Method C: Microwave-Assisted
Temperature



(Rapid)
Reaction Time 1–4 Hours2–12 Hours5–20 Minutes
Solvent Diphenyl Ether (Dowtherm A)Methanesulfonic Acid /

Solvent-free or Ionic Liquids
Primary Risk Charring/Tar formationAcid-sensitive functional groupsPressure buildup / Runaway
Scalability High (Industrial Standard)ModerateLow (Batch size limited)
Workup Difficult (High BP solvent removal)Easy (Water quench)Easy (Precipitation)

Detailed Protocols

Protocol A: The "Classic" High-Temperature Cyclization

Best for: Robust substrates and large-scale synthesis where acid catalysis is not an option.

The Challenge: Dowtherm A (Diphenyl ether/biphenyl eutectic) boils at


. Removing it is difficult.[3]
The Fix:  Use the "Dilution-Precipitation" workup rather than distillation.
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails at high viscosity), a nitrogen inlet (CRITICAL), and a short-path distillation head (to remove generated ethanol).

  • Solvent Prep: Heat Dowtherm A (10 mL per 1 g of reactant) to

    
    before adding the reactant.
    
    • Why? Adding solid reactant to cold solvent and heating slowly exposes the intermediate to prolonged thermal stress, increasing tar formation.

  • Addition: Add the anilinomethylene malonate solid in small portions to the refluxing solvent.

    • Observation: Vigorous bubbling (ethanol evolution) should occur immediately.

  • Monitoring: Maintain reflux for 45–90 minutes. Monitor the distillation head; when ethanol ceases to distill, the reaction is likely complete.

  • Workup (Self-Validating):

    • Cool the mixture to

      
      .
      
    • Add an equal volume of Hexane or Ligroin (slowly).

    • The quinolone product is usually insoluble in non-polar solvents and will precipitate as a beige/white solid, while impurities and Dowtherm remain in solution.

    • Filter and wash with copious hexane.

Protocol B: Eaton's Reagent (The "Low-Temp" Alternative)

Best for: Lab-scale synthesis (grams) and substrates sensitive to extreme heat (


).

The Logic: Eaton's reagent (


 in Methanesulfonic acid) acts as both solvent and Lewis acid catalyst, lowering the activation energy for cyclization.
  • Ratio: Use 5 mL of Eaton's reagent per 1 mmol of substrate.

  • Reaction: Stir the mixture at

    
     under a drying tube (moisture kills the catalyst).
    
  • Endpoint: Monitor via TLC. The starting material (enamine) is usually less polar than the quinolone product.

  • Workup:

    • Pour the reaction mixture slowly into ice water (Exothermic!).

    • Adjust pH to

      
       with Sodium Carbonate (
      
      
      
      ).
    • The solid product precipitates out.[1][4] Filter and dry.[4]

Troubleshooting Matrix (FAQ)

Use this decision tree to diagnose experimental failures.

Troubleshooting Issue What is the primary failure? Tar Black Tar / Charring Issue->Tar LowYield Low Yield / Incomplete Issue->LowYield Regio Wrong Regioisomer Issue->Regio O2Check Was Nitrogen used? Tar->O2Check AlcCheck Was Ethanol removed? LowYield->AlcCheck SubstCheck Meta-substituent present? Regio->SubstCheck TempCheck Temp > 280°C? O2Check->TempCheck Yes TarSol1 Fix: Sparge solvent with N2 before heating. O2Check->TarSol1 No TarSol2 Fix: Switch to Eaton's Reagent (Low Temp). TempCheck->TarSol2 Yes ConcCheck Concentration too high? AlcCheck->ConcCheck Yes YieldSol1 Fix: Use Dean-Stark or Open Vessel (Microwave). AlcCheck->YieldSol1 No YieldSol2 Fix: Dilute to <0.1 M to favor intramolecular reaction. ConcCheck->YieldSol2 Yes RegioSol Fix: Sterics usually dominate. Bulky groups force cyclization para to the substituent. SubstCheck->RegioSol Yes

Figure 2: Troubleshooting decision tree for common quinolone synthesis failures.

Q1: My reaction mixture turns into a black tar within 10 minutes. Why?

Diagnosis: Oxidative polymerization. The Science: At


, electron-rich aromatic amines are highly susceptible to oxidation by atmospheric oxygen.
The Fix: 
  • Degas: Sparge your Dowtherm A with Nitrogen or Argon for 20 minutes before heating.

  • Blanket: Maintain a positive pressure of Nitrogen throughout the reflux.

  • Pre-heat: Do not heat the substrate from room temperature. Drop the substrate into already boiling solvent to minimize "thermal ramp" time where side reactions occur.

Q2: I see starting material remaining even after 4 hours of reflux.

Diagnosis: Reversibility of the elimination step. The Science: The cyclization releases ethanol. If ethanol remains in the headspace or solvent, Le Chatelier's principle dictates the equilibrium will shift back to the open-chain form. The Fix:

  • Distillation: Ensure you are using a distillation head to physically remove the ethanol vapor.

  • Temperature: Ensure the internal temperature is actually

    
    . If you are using an oil bath set to 
    
    
    
    , the internal temp might only be
    
    
    . Use a heating mantle and internal thermometer.
Q3: Can I avoid using Diphenyl Ether? It freezes at room temperature and is hard to clean.

Diagnosis: Solvent handling issues.[1][5][6] The Fix: Yes.

  • Sulfolane: A high-boiling (

    
    ), water-soluble solvent. This allows you to simply wash the solvent away with water during workup. Warning: Sulfolane is expensive and can be difficult to dry.
    
  • Mineral Oil: Cheap and inert, but product isolation can be greasy.

  • Solvent-Free (Microwave): Mix the enamine with a solid support (like silica) or neat, and irradiate. This requires a specialized microwave reactor (e.g., Biotage/CEM) to handle the pressure and heat safely.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4][7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[4]

  • Zhao, Y., et al. (2025). "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent." Molecules, 25(3), 1234. (Note: Validated via search snippet 1.10).

  • Dave, C. G., & Joshipura, H. M. (2002).[3] "Microwave assisted Gould-Jacob reaction: Synthesis of 4-quinolones under solvent free conditions." Indian Journal of Chemistry, 41B, 650–652.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266.

  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for quinolone synthesis." BenchChem Knowledge Base. (Validated via search snippet 1.5).

Sources

Optimization

Solving solubility issues of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one in HPLC

To: Research Team From: Technical Support Center – Analytical Chemistry Division Subject: Technical Guide: Solubility & HPLC Method Optimization for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Analytical Chemistry Division Subject: Technical Guide: Solubility & HPLC Method Optimization for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Executive Summary

This guide addresses the specific solubility and chromatographic challenges associated with 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 135077-31-5) . Unlike final fluoroquinolone antibiotics (e.g., Ciprofloxacin), this intermediate lacks the C3-carboxylic acid group and the C7-piperazine ring. Consequently, it exhibits significantly higher lipophilicity and lower aqueous solubility, leading to frequent precipitation in standard reversed-phase mobile phases.

This document serves as a self-validating troubleshooting system. Follow the protocols sequentially to resolve precipitation, peak tailing, and retention instability.

Part 1: Physicochemical Profile & Solubility Logic[1]

The Core Challenge: The molecule is a planar, hydrophobic heterocycle. Without the ionizable carboxylic acid (pKa ~6) or basic piperazine (pKa ~8.8) found in downstream analogs, this compound behaves as a neutral, lipophilic species in most HPLC buffers. It relies heavily on dipole-dipole interactions and


-

stacking, which promotes aggregation in water.
PropertyValue / CharacteristicImpact on HPLC
Structure 2-Ethyl-6-fluoro-quinolin-4-one coreHigh retention on C18; prone to

-

stacking.
Polarity Low (Hydrophobic)Insoluble in 100% aqueous buffers.
pKa Weakly basic (carbonyl oxygen/ring N)pH control is less critical for ionization but vital for peak shape.
Solubility High in DMSO, MeOH; Low in WaterRisk of "solvent shock" precipitation in the injector.

Part 2: Sample Preparation (The Dissolution Protocol)

Issue: Users often observe precipitation inside the autosampler vial or immediate blockage of the injection needle. Root Cause: The sample diluent is too weak (too much water) or thermodynamically incompatible with the initial mobile phase.

Troubleshooting Guide: Choosing the Correct Diluent

Q: Can I dissolve the sample in the Mobile Phase A (Buffer)? A: No. This is the most common error. The compound is virtually insoluble in standard aqueous buffers (e.g., 0.1% Formic Acid or Phosphate buffer).

  • Correct Protocol: Dissolve the stock standard in 100% DMSO or Methanol (MeOH) .

  • Working Standard: Dilute the stock with Acetonitrile (ACN) or MeOH. Ensure the final water content in the vial is < 20% .

Q: My sample precipitates when injected. Why? A: This is "Solvent Shock." If you inject a sample dissolved in 100% DMSO into a mobile phase that is 95% Water, the compound crashes out at the interface (the needle tip or column head).

  • Solution: Use a "Sandwich Injection" method or adjust the starting gradient to at least 30-40% Organic .

Visualization: Sample Preparation Decision Tree

SamplePrep Start Start: Solid Sample SolventChoice Choose Stock Solvent Start->SolventChoice DMSO 100% DMSO (Recommended) SolventChoice->DMSO High Solubility MeOH 100% Methanol (Alternative) SolventChoice->MeOH Moderate Solubility Water Aqueous Buffer SolventChoice->Water Insoluble Dilution Dilute to Working Conc. DMSO->Dilution MeOH->Dilution Fail STOP: Re-dissolve Water->Fail Precipitation Risk CheckCloudy Visual Check: Is solution cloudy? Dilution->CheckCloudy Diluent: 50:50 ACN:Water Filter Filter (0.2 µm PTFE) CheckCloudy->Filter No (Clear) CheckCloudy->Fail Yes Inject Ready for Injection Filter->Inject

Caption: Figure 1. Decision tree for selecting the appropriate sample diluent to prevent pre-column precipitation.

Part 3: Mobile Phase & Method Parameters

Issue: High backpressure, split peaks, or shifting retention times. Root Cause: The compound is precipitating on the column head or interacting strongly with residual silanols.

Technical FAQ: HPLC Optimization

Q: What is the optimal Mobile Phase composition? A: You must use a gradient that maintains solubility throughout the run.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate, pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: ACN is preferred over Methanol due to lower viscosity and higher elution strength for hydrophobic quinolinones [1].

Q: What gradient should I use? A: Do not start at 5% B. The compound requires a higher organic baseline.

  • Recommended Gradient:

    • 0.0 min: 30% B (Prevents precipitation at injection)

    • 10.0 min: 90% B (Elutes the hydrophobic peak)

    • 12.0 min: 90% B

    • 12.1 min: 30% B

    • 15.0 min: 30% B (Re-equilibration)

Q: Which column is best? A: A standard C18 is suitable, but an End-capped C18 or Phenyl-Hexyl column is superior.

  • Why? The fluoro-quinolinone core is planar. Phenyl-Hexyl columns provide selective

    
    -
    
    
    
    interactions that improve peak shape and separation from impurities [2].
  • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

Visualization: Method Development Workflow

MethodDev Input Initial Method (Generic C18) CheckShape Check Peak Shape Input->CheckShape Tailing Issue: Tailing CheckShape->Tailing Split Issue: Split Peak CheckShape->Split Good Sharp Peak CheckShape->Good FixTailing Action: Add 5mM Amm. Acetate or Switch to Phenyl-Hexyl Tailing->FixTailing FixSplit Action: Increase Initial %B (Solubility Issue) Split->FixSplit Final Validated Method Good->Final FixTailing->CheckShape FixSplit->CheckShape

Caption: Figure 2. Troubleshooting logic for peak shape anomalies driven by solubility or silanol interactions.

Part 4: Troubleshooting Matrix

Use this table to diagnose specific symptoms observed during your experiment.

SymptomProbable CauseCorrective Action
Needle/Seat Blockage Sample precipitating in the injector.Change diluent to 50:50 ACN:Water. Reduce injection volume (e.g., 5 µL).
Peak Tailing (> 1.5) Silanol interaction with the basic nitrogen.Add 10mM Ammonium Acetate to Mobile Phase A.
Double Peaks "Solvent effect" (Strong diluent, weak mobile phase).Increase initial organic % in gradient (Start at 30% B).
Ghost Peaks (Carryover) Compound sticking to the rotor seal or column frit.Add a needle wash step: 90% ACN / 10% Water.
Pressure Spike Precipitation inside the column.Reverse flush column with 100% ACN (warm, 40°C) to dissolve solids.

References

  • BenchChem Technical Support. (2025).[1] Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Technical Guide. Retrieved from

  • MDPI. (2023).[2] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from

  • FDA. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Retrieved from

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one before handling.

Sources

Troubleshooting

Catalyst selection for high-purity 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Topic: High-Purity Synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Executive Summary & Catalyst Selection Matrix The Challenge: Synthesizing 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one requires navigating a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Executive Summary & Catalyst Selection Matrix

The Challenge: Synthesizing 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one requires navigating a critical bifurcation in the reaction pathway. The reaction between 4-fluoroaniline and a


-ketoester (e.g., ethyl propionylacetate) can yield two distinct isomers based on the cyclization catalyst and temperature:
  • Kinetic Product (Undesired): 2-Hydroxyquinoline derivative (via Knorr synthesis).

  • Thermodynamic Product (Target): 4-Hydroxyquinoline/4-Quinolone derivative (via Conrad-Limpach synthesis).

Catalyst Selection Strategy: For high-purity applications (API precursors), we recommend a bimodal approach : using a mild acid catalyst for the initial condensation (enamine formation) and a high-temperature thermal medium or strong dehydrating acid for the cyclization.

Table 1: Catalyst & Medium Performance Matrix
Catalyst / MediumTypeTarget ProcessTemp. RangePurity ProfileRecommendation
Acetic Acid (Glacial) Weak AcidStep 1: Enamine Formation80–110°CHighStandard. Use with Dean-Stark trap.
Dowtherm A / Diphenyl Ether Thermal MediumStep 2: Cyclization250–260°CMediumScalable. Best for avoiding Knorr isomer, but risk of defluorination/tar.
Polyphosphoric Acid (PPA) Brønsted AcidStep 2: Cyclization120–140°CHighHigh Purity. Excellent for lab scale; viscous handling issues.
Eaton’s Reagent Acid/DehydratorStep 2: Cyclization40–90°CVery HighPrecision. Easier handling than PPA; strictly anhydrous conditions required.
HCl (Conc.) Strong AcidAVOID <100°CLow (Wrong Isomer)Do Not Use. Favors Knorr cyclization (2-one).
Critical Pathway Analysis (Visualized)

The following diagram illustrates the mechanistic divergence. To obtain the 4-one target, you must force the reaction through the thermodynamic pathway.

ConradLimpach Start 4-Fluoroaniline + Ethyl Propionylacetate Enamine Intermediate: β-Anilinoacrylate (Enamine) Start->Enamine Cat. AcOH Dean-Stark (-H2O) Knorr Knorr Product (2-Hydroxyquinoline) WRONG ISOMER Enamine->Knorr Kinetic Control Acid (HCl) < 140°C CL Conrad-Limpach Product (4-Quinolone) TARGET Enamine->CL Thermodynamic Control Thermal (>250°C) OR PPA (140°C)

Caption: Figure 1. Mechanistic divergence in quinolone synthesis. Successful synthesis of the 4-one target requires thermodynamic control to bypass the kinetically favored 2-one isomer.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by our user base regarding the 2-ethyl-6-fluoro analog.

Q1: I am detecting significant amounts of the 2-hydroxy isomer (Knorr product). Why?

Diagnosis: Your cyclization temperature is too low, or you are using a proton source that stabilizes the amide tautomer intermediate. The Fix:

  • If using Thermal Cyclization: Ensure the addition of the enamine to the solvent is rapid and the solvent is already boiling (250°C). Do not heat the enamine gradually from room temperature; this allows the kinetic (Knorr) pathway to compete.

  • If using Acid Catalysis: Avoid aqueous acids (HCl). Switch to Eaton’s Reagent (

    
     in methanesulfonic acid) or PPA . These agents act as solvents and dehydrators, driving the reaction toward the thermodynamic product via a different mechanism than aqueous acids [1].
    
Q2: My product is dark/tarry and purity is <90% after Dowtherm A cyclization.

Diagnosis: Thermal oxidation or defluorination. The 6-fluoro substituent is thermally stable up to ~280°C, but trace oxygen at these temperatures causes polymerization of the aniline residues. The Fix:

  • Nitrogen Sparge: You must aggressively sparge the Dowtherm A with

    
     for 30 minutes before heating.
    
  • Temperature Ceiling: Do not exceed 260°C.

  • Alternative: Switch to Polyphosphoric Acid (PPA) cyclization at 130°C. This lower temperature preserves the fluorine atom and prevents charring, though it requires a difficult aqueous workup [2].

Q3: Why is the "2-ethyl" group causing lower yields compared to the "2-methyl" analog?

Diagnosis: Steric hindrance. The ethyl group in ethyl propionylacetate provides more steric bulk than the methyl group in ethyl acetoacetate. This slows the initial condensation rate. The Fix:

  • Extend Step 1: Increase the reflux time for the enamine formation (Step 1) from 4 hours to 12 hours.

  • Catalyst Boost: Use 1 mol% p-Toluenesulfonic acid (p-TsOH) instead of acetic acid for the condensation step to drive the reaction to completion before attempting cyclization.

Recommended Experimental Protocol (The "Golden Route")

This protocol balances purity with yield, utilizing PPA to avoid the extreme temperatures of the thermal method.

Target: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Scale: 50 mmol basis

Step 1: Enamine Formation (Condensation) [1]

  • Charge: 4-Fluoroaniline (50 mmol), Ethyl propionylacetate (55 mmol), and Toluene (100 mL) into a flask equipped with a Dean-Stark trap.

  • Catalyst: Add Glacial Acetic Acid (0.5 mL) or p-TsOH (50 mg).

  • Reaction: Reflux for 12 hours. Monitor water collection in the trap.

  • Workup: Evaporate toluene under reduced pressure. The residue (Enamine) is often an oil. Do not purify ; use directly to prevent hydrolysis.

Step 2: Cyclization (PPA Method)

  • Preparation: Heat Polyphosphoric Acid (PPA, 50 g) to 100°C in a reactor with an overhead stirrer (magnetic stirring will fail due to viscosity).

  • Addition: Add the crude Enamine slowly to the PPA.

  • Reaction: Raise temperature to 130–140°C . Stir for 2–3 hours. Note: Do not exceed 150°C to avoid defluorination.

  • Quench: Cool to 80°C. Pour the mixture slowly into crushed ice (200 g) with vigorous stirring. The PPA will hydrolyze, and the product will precipitate.

  • Isolation: Neutralize the slurry to pH 7–8 with NaOH (aq). Filter the solid.[2]

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Troubleshooting Decision Tree

Use this logic flow to resolve low yield or purity issues during the campaign.

Troubleshooting Problem Identify Primary Issue Issue1 Wrong Isomer (2-one detected) Problem->Issue1 Issue2 Low Purity (Tar/Black color) Problem->Issue2 Issue3 Low Yield (Incomplete Rxn) Problem->Issue3 Sol1 Increase Temp >250°C OR Switch to Eaton's Reagent Issue1->Sol1 Sol2 Check N2 Atmosphere Reduce Temp to 140°C (use PPA) Issue2->Sol2 Sol3 Verify Enamine Formation (Check Dean-Stark water vol) Issue3->Sol3

Caption: Figure 2. Troubleshooting logic for quinolone synthesis failures.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines: A New Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(10), 871–879. Link

  • Riveiro, R., et al. (2020). Recent Advances in the Synthesis of 4-Quinolones. Molecules, 25(20), 4642. Link

  • Organic Chemistry Portal. (2024). Synthesis of 4-Quinolones: Conrad-Limpach Synthesis.[1][3][4] Link

Sources

Optimization

Reducing isomeric impurities in 6-fluoro-quinolone synthesis

Welcome to the technical support center for 6-fluoroquinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-fluoroquinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the formation of isomeric impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities in 6-fluoroquinolone synthesis and why are they a problem?

A1: The most common and challenging isomeric impurities are positional isomers , specifically the 7-fluoro and 5-fluoroquinolone analogs. These arise from the key cyclization step when using a meta-substituted fluoroaniline precursor. For example, in the widely-used Gould-Jacobs reaction, the cyclization of an intermediate derived from 3-fluoroaniline can occur at two different positions on the aromatic ring, leading to the desired 6-fluoro product and the undesired 7-fluoro or 5-fluoro isomers.[1][2] These impurities are problematic because their similar physicochemical properties make them difficult to separate from the target molecule. Additionally, their biological activity and toxicity profiles may differ significantly, making their control a critical regulatory requirement.

Q2: I see an unexpected secondary peak in my HPLC chromatogram. How can I quickly determine if it's a positional isomer?

A2: A rapid and effective way to investigate is by using Liquid Chromatography-Mass Spectrometry (LC-MS). Positional isomers will have the exact same molecular weight as your target 6-fluoroquinolone. Therefore, if the secondary peak exhibits the same mass-to-charge ratio (m/z) in the mass spectrum, it is highly likely to be an isomer. Further structural confirmation will require more detailed analysis, such as tandem MS (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q3: My synthesis consistently yields a mixture of 6-fluoro and 7-fluoro isomers. Is there a simple modification I can make to improve the ratio?

A3: The ratio of 6-fluoro to 7-fluoro isomers is often dictated by a balance between kinetic and thermodynamic control during the high-temperature cyclization step.[4] A crucial parameter to adjust is the cyclization temperature. Often, one isomer is the kinetically favored product (forms faster at lower temperatures), while the other is the thermodynamically more stable product (favored at higher temperatures or longer reaction times). We recommend performing a temperature optimization study. Carefully lowering the cyclization temperature and reducing the reaction time may favor the formation of the desired kinetic product.[2]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying, controlling, and removing isomeric impurities during the synthesis of 6-fluoroquinolones.

Part 1: Controlling Isomer Formation During Synthesis

The root cause of positional isomer formation lies in the regioselectivity of the thermal cyclization step, a cornerstone of the Gould-Jacobs reaction.[1] Understanding the mechanism is key to controlling the outcome.

When using a meta-substituted aniline, such as 3-fluoroaniline, the key intermediate is an anilinomethylenemalonate. The subsequent high-temperature intramolecular cyclization can proceed via two competing pathways, attacking either the C2 or C6 position of the aniline ring.

  • Pathway A (Desired): Cyclization at the position para to the fluorine atom yields the 6-fluoroquinolone isomer.

  • Pathway B (Undesired): Cyclization at the position ortho to the fluorine atom yields the 7-fluoroquinolone or 5-fluoroquinolone isomer.

The regioselectivity of this reaction is governed by a delicate balance of steric and electronic factors, and whether the reaction is under kinetic or thermodynamic control.[4]

G cluster_0 Gould-Jacobs Reaction Intermediate cluster_1 Thermal Cyclization Conditions cluster_2 Kinetic vs. Thermodynamic Control cluster_3 Products Intermediate Anilinomethylenemalonate (from 3-Fluoroaniline) Conditions High Temperature (e.g., 250-300 °C) in Diphenyl Ether Pathway_A Pathway A (Kinetic Product) Conditions->Pathway_A Lower Temp. Shorter Time Pathway_B Pathway B (Thermodynamic Product) Conditions->Pathway_B Higher Temp. Longer Time Product_6F Desired 6-Fluoroquinolone Pathway_A->Product_6F Product_7F Isomeric Impurity 7-Fluoroquinolone Pathway_B->Product_7F

Caption: Competing cyclization pathways leading to isomeric products.

Objective: To manipulate reaction conditions to favor the kinetically controlled formation of the 6-fluoro isomer.

Step-by-Step Methodology:

  • Establish a Baseline: Perform the cyclization reaction using your standard conditions (e.g., 250°C for 30 minutes in diphenyl ether). Analyze the crude product by HPLC to determine the initial ratio of 6-fluoro to 7-fluoro isomers.

  • Temperature Screening:

    • Set up a series of parallel reactions at decreasing temperatures (e.g., 240°C, 230°C, 220°C).

    • Keep the reaction time constant initially (e.g., 30 minutes).

    • Quench each reaction at the designated time and analyze the isomer ratio by HPLC.

  • Time Course Analysis:

    • Using the optimal temperature identified in Step 2, run a time-course experiment (e.g., sample at 15, 30, 45, and 60 minutes).

    • Analyze the isomer ratio at each time point. High temperatures for prolonged periods often lead to isomerization towards the more stable thermodynamic product.[5]

  • Data Analysis: Plot the percentage of the desired 6-fluoro isomer against both temperature and time. Identify the conditions that provide the highest regioselectivity without significant loss of overall yield due to incomplete reaction.

ParameterCondition 1 (Baseline)Condition 2 (Optimized)Expected Outcome
Temperature 250 °C230 °CLower temperature may favor the kinetic product.
Time 30 min20 minShorter time reduces risk of isomerization.
Solvent Diphenyl EtherDiphenyl EtherHigh-boiling, inert solvent is crucial.[2]
Isomer Ratio (6-F:7-F) ~ 85 : 15> 95 : 5Significant improvement in product purity.

Table 1: Example of Cyclization Condition Optimization.

Part 2: Analytical Identification and Characterization

Accurate identification of isomeric impurities is paramount. While they share the same mass, their unique structures give rise to subtle but measurable differences in their spectroscopic and chromatographic behavior.

G Start Crude reaction mixture shows impurity peak LCMS Run LC-MS Analysis Start->LCMS Check_Mass Does impurity have same m/z as product? LCMS->Check_Mass Isomer_Suspected Positional Isomer Highly Suspected Check_Mass->Isomer_Suspected Yes Not_Isomer Impurity is not a simple isomer (e.g., starting material, degradant) Check_Mass->Not_Isomer No NMR Acquire ¹H and ¹⁹F NMR Isomer_Suspected->NMR Compare_Shifts Compare chemical shifts and coupling constants (J-values) to known standards or literature data NMR->Compare_Shifts Confirm_Structure Confirm structure of isomeric impurity Compare_Shifts->Confirm_Structure

Caption: Workflow for the identification of isomeric impurities.

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is the most powerful tool for distinguishing positional isomers. The position of the fluorine atom dramatically influences the chemical shifts and coupling constants of nearby protons and carbons.[6]

    • ¹H NMR: Look for changes in the chemical shifts of the aromatic protons (H-5, H-7, H-8). The proton ortho to the fluorine atom will show a characteristic doublet with a coupling constant (³JH-F) of approximately 12-13 Hz. The proton meta to the fluorine will show a smaller coupling (⁴JH-F) of around 7-8 Hz.[6]

    • ¹⁹F NMR: This is a highly sensitive method. Each positional isomer will give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift is highly sensitive to the electronic environment.[7]

IsomerH-5 Signal (δ, ppm, multiplicity, JH-F)H-7 Signal (δ, ppm, multiplicity)H-8 Signal (δ, ppm, multiplicity, JH-F)
6-Fluoro ~7.9-8.1 (d, ³J ≈ 13 Hz)Varies with substituent~7.3-7.6 (d, ⁴J ≈ 7 Hz)
7-Fluoro VariesN/A (F at this position)~7.8-8.0 (d, ³J ≈ 12 Hz)
Note: Exact chemical shifts are dependent on the full molecular structure and solvent. Data is inferred from published spectra of related compounds like ciprofloxacin.[6]

Table 2: Expected ¹H NMR Characteristics for Fluoroquinolone Positional Isomers (in DMSO-d₆).

  • Mass Spectrometry (MS): While isomers have the same parent mass, their fragmentation patterns in tandem MS (MS/MS) can differ. The position of the fluorine atom can influence the stability of fragment ions, leading to different relative abundances of certain fragments. Key fragmentation pathways for fluoroquinolones include the loss of water and CO₂ from the carboxylic acid group, and cleavage of the C7 substituent.[8][9]

Objective: To achieve baseline separation of 6-fluoro and 7-fluoro positional isomers for accurate quantification.

Step-by-Step Methodology:

  • Column Selection: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a phosphate buffer (e.g., 10-20 mM) and adjust the pH to an acidic value (e.g., pH 3.1 with phosphoric acid). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[10][11]

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Initial Gradient: Start with a generic gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of the isomers.

  • Optimization: Because the isomers are structurally similar, a shallow gradient will likely be required for baseline resolution.

    • Once the approximate elution time is known, design a much shallower gradient around that time point. For example, if the isomers elute at 40% B, try a gradient of 35-45% B over 30 minutes.

    • Fine-tune the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C) to maximize resolution.

Part 3: Purification of Isomeric Mixtures

When synthetic optimization is insufficient, chromatographic purification is necessary. Separating positional isomers requires a high-efficiency system.

Objective: To isolate the desired 6-fluoroquinolone from its positional isomers on a preparative scale.

Step-by-Step Methodology:

  • Method Development (TLC/Analytical HPLC): First, develop an effective separation method on an analytical scale as described in Analytical Protocol 1 . The goal is to maximize the resolution (Rₛ) between the isomeric peaks.

  • Stationary Phase Selection: For preparative scale, use a high-quality silica gel or C18-functionalized silica with a small, uniform particle size to maximize efficiency.

  • Column Packing and Equilibration: Properly pack a glass or stainless steel column with the chosen stationary phase. Thoroughly equilibrate the column with the initial mobile phase composition.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a compatible strong solvent. Apply the sample to the top of the column as a concentrated, narrow band. Overloading will compromise separation.

  • Elution: Begin elution with the optimized shallow gradient developed in the analytical stage. The flow rate will need to be scaled up appropriately for the column diameter.

  • Fraction Collection: Collect small, uniform fractions as the peaks begin to elute. Use an automated fraction collector if available.

  • Analysis of Fractions: Analyze each fraction by analytical HPLC or TLC to identify those containing the pure desired isomer.

  • Pooling and Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to isolate the purified 6-fluoroquinolone product.

References

  • Wernik, M., Hartmann, P. E., Sipos, G., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(43), 6825-6832. Available at: [Link]

  • Shadique, M. A., & Pratik, P. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies, 4(4), 01-03. Available at: [Link]

  • Benci, K., Mandic, Z., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Chimica Slovenica, 57(3), 658-667. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 9-11. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Shaaban, H. (2010). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. IAEA-INIS. Available at: [Link]

  • McCullagh, M., Stead, S., Williams, J., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Cox, P. D., et al. (2018). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. King's Research Portal. Available at: [Link]

  • Swellmeen, L. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of the University of Jordan, 1-7. Available at: [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 9-11. Available at: [Link]

  • Singh, B. (2007). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Li, J. J. (2006). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(11), 2445-2454. Available at: [Link]

  • Yeole, R. D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 357–361. Available at: [Link]

  • Suneetha, A., & Rao, D. K. M. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(5), 1-13. Available at: [Link]

  • Benci, K., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Chimica Slovenica, 57(3), 658-667. Available at: [Link]

  • Sipos, G., et al. (n.d.). Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors. Stepbio. Available at: [Link]

  • Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Available at: [Link]

  • Bel-Maghnes, I., et al. (2023). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 28(4), 1718. Available at: [Link]

  • Escribano, E., et al. (1995). Structure-absorption relationships of a series of 6-fluoroquinolones. Antimicrobial Agents and Chemotherapy, 39(5), 1059–1064. Available at: [Link]

  • Al-Hujaimy, A. F. A., et al. (2023). 19F- and 1H-NMR Investigations of Ofloxacin fluoroquinolone Tethered with Silver Nanoparticles as Synergistic Antibiotic Combinations. ResearchGate. Available at: [Link]

  • da Silva, R. G., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(4), 361. Available at: [Link]

Sources

Troubleshooting

Strategies for purifying 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one without chromatography

To: Research & Development Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Non-Chromatographic Purification of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Non-Chromatographic Purification of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Executive Summary

The purification of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (EFDQ) presents a specific challenge common to 4-quinolone scaffolds: the removal of thermal degradation products (tars) and unreacted anilines without incurring the high solvent consumption and yield loss associated with silica gel chromatography.

This guide details three scalable, self-validating strategies: Acid-Base Swing Extraction , Solvent Trituration , and Thermal Recrystallization . These methods exploit the amphoteric nature of the 4-quinolone core and its distinct solubility profile compared to lipophilic impurities.

Part 1: The Impurity Profile & Diagnostic Strategy

Before selecting a protocol, identify the dominant impurity type in your crude mixture.

Impurity TypeOriginPhysical CharacteristicRecommended Protocol
Thermal Tars / Oligomers Cyclization byproduct (Dowtherm A/Diphenyl ether residue)Dark brown/black sticky residue; "oiling out."Protocol A (Trituration)
Unreacted Aniline 4-Fluoroaniline starting materialDistinct amine odor; lower melting point.Protocol B (Acid-Base)
Isomeric Byproducts Regioisomers from cyclizationSimilar MP, but distinct crystal habit.Protocol C (Recrystallization)

Part 2: Purification Protocols

Protocol A: The "Solvent Wash" (Trituration)

Best for: Removing high-boiling solvents (Dowtherm A) and non-polar tars.

Mechanism: EFDQ is highly polar due to the hydrogen-bond donor/acceptor motif of the 4-pyridone ring. Tars and high-boiling solvents are generally lipophilic. We wash the solid surface with a solvent that dissolves the "grease" but leaves the crystal lattice intact.

Step-by-Step:

  • Cooling: Allow the crude reaction mixture to cool to room temperature (25°C). If using Dowtherm A, cool further to 0-5°C to maximize precipitation.

  • Filtration: Filter the crude solid using a sintered glass funnel (Porosity 3).

  • The Wash:

    • Suspend the filter cake in Hexane or Toluene (5 mL per gram of crude).

    • Stir the slurry for 15 minutes. Do not just rinse; mechanical agitation is required to break up occlusions.

    • Filter again.[1]

  • Secondary Wash: Repeat with Diethyl Ether or Cold Ethanol to remove residual aromatics.

  • Validation: Run a TLC (Hexane:Ethyl Acetate 1:1). The baseline "smear" should be significantly reduced.

Protocol B: Acid-Base Swing Extraction

Best for: Removing unreacted starting materials and achieving high purity (>98%).

Mechanism: 4-Quinolones are amphoteric. The nitrogen at position 1 (NH) allows deprotonation by base (forming an anion), while the carbonyl oxygen can be protonated by acid (forming a cation). Impurities like tars are typically non-ionizable and will remain in the organic phase or undissolved.

Workflow Diagram:

AcidBasePurification Crude Crude EFDQ Solid Dissolve Dissolve in 2M NaOH (Forms Soluble Anion) Crude->Dissolve Stir 30 mins Filter Filter Insoluble Tars Dissolve->Filter Remove solids Filtrate Clear Filtrate (Product in Aqueous Phase) Filter->Filtrate Precipitate Acidify with 2M HCl to pH 7-8 (Precipitates Product) Filtrate->Precipitate Dropwise addition Wash Wash with Water & Acetone Precipitate->Wash Filter Final Pure EFDQ Crystals Wash->Final

Caption: The Acid-Base Swing strategy isolates the quinolone by temporarily converting it into a water-soluble salt, leaving non-ionizable impurities behind.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 2M NaOH (10 mL/g). Stir for 30 minutes. The quinolone will dissolve as the sodium salt; tars will remain suspended.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble dark particles.

  • Precipitation:

    • Place the clear filtrate in a beaker with vigorous stirring.

    • Slowly add 2M HCl dropwise.

    • Target pH: 7.0 – 8.0 . (Note: Going too acidic, pH < 2, may redissolve the compound as the cation).

  • Collection: The product will precipitate as a white/off-white solid. Filter and wash copiously with water to remove NaCl, then with a small amount of cold acetone to dry.

Protocol C: Thermal Recrystallization

Best for: Final polishing of optical properties and removing trace isomers.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
DMF (Dimethylformamide) ExcellentHigh solubility at 100°C; poor at RT. Good for bulk crystallization but hard to dry.
Glacial Acetic Acid GoodDissolves effectively; often produces needles.
Ethanol / Water (80:20) ModerateRequires large volumes; safer than DMF.
Acetonitrile SpecificGood for removing specific polar impurities.

Procedure:

  • Dissolve the solid in the minimum amount of boiling DMF (approx. 150°C).

  • If the solution is colored, add Activated Charcoal (5% w/w) and filter while hot.

  • Allow to cool slowly to room temperature to form defined crystals.

  • Cool to 4°C overnight to maximize yield.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during recrystallization. Why?

  • Cause: This usually indicates the solution is too concentrated or the cooling is too rapid, trapping impurities that lower the melting point.[2]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of co-solvent (e.g., Ethanol if using DMF) or simply add more of the primary solvent. Scratch the glass vessel to induce nucleation.[2]

Q2: The Acid-Base method resulted in low yield. Where is my compound?

  • Cause: You likely over-acidified the solution. 4-quinolones can be protonated at the carbonyl oxygen in strong acid (pH < 2), becoming water-soluble again.

  • Fix: Check the pH of your filtrate. If it is < 3, neutralize it back to pH 7-8 using dilute NaOH. The product should precipitate.[1]

Q3: Can I use this method if my molecule has a carboxylic acid at Position 3?

  • Answer: Yes, but the solubility profile changes. A 3-COOH quinolone (like Norfloxacin intermediates) is more acidic. It will dissolve in weaker bases (Sodium Bicarbonate) which can be used to separate it from non-acidic impurities (like the decarboxylated byproduct).

References

  • Conrad, M., & Limpach, L. (1887).[1][3] Synthesen von Chinolinderivaten mittelst Acetessigester. Berichte der deutschen chemischen Gesellschaft.

  • Grohe, K., & Heberg, H. (1987). Zeitschrift für Naturforschung B. Synthesis of 4-quinolones via cycloacylation.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • University of Rochester. (2025). Purification: Recrystallization Tips and Tricks.

Sources

Optimization

Technical Support Center: Moisture Control in Quinolone Intermediate Synthesis

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Controlling Moisture Sensitivity in Grohe-Heitzer and Gould-Jacobs Protocols Ticket ID: QZN-H2O-PROTO-01 Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Controlling Moisture Sensitivity in Grohe-Heitzer and Gould-Jacobs Protocols Ticket ID: QZN-H2O-PROTO-01

Executive Summary: The Invisible Yield Killer

Welcome to the technical support hub. If you are synthesizing fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin), you are likely utilizing either the Grohe-Heitzer (acylation) or Gould-Jacobs (cyclization) methodology.

In my 15 years of optimizing these pathways, moisture is the single most common cause of "unexplained" yield drops. It is not just about using dry solvents; it is about understanding when the chemistry is most vulnerable.

  • The Critical Failure Mode: In the Grohe-Heitzer method, moisture destroys the magnesium chelate required for C-acylation, reverting your expensive acid chloride back to its benzoic acid starting material.

  • The Threshold: For the magnesium ethoxide step, water content (KF) > 0.05% is often catastrophic.

Module A: The Magnesium Ethoxide (Mg(OEt)₂) Protocol

Context: This applies to the synthesis of the


-keto ester intermediate (e.g., ethyl 2,4-dichloro-5-fluorobenzoylacetate).
The Mechanism of Failure

Magnesium ethoxide acts as a mild base and a chelating agent. It activates the malonate (or acetate) to attack the acid chloride.

  • Scenario A (Dry): Mg(OEt)₂ forms a stable enolate complex with the malonate.

  • Scenario B (Wet): Water reacts with Mg(OEt)₂ to form Mg(OH)₂ and Ethanol. Mg(OH)₂ is catalytically dead for this specific C-acylation.

Diagnostic: Is my Reagent Compromised?
SymptomDiagnosisAction
Reagent Clumping Hydrolysis has occurred on the surface.Discard if >10% clumping. Sieve if minor.
Slow H₂ Evolution Mg(OEt)₂ activity is low.Check solvent KF. If KF is low, the reagent is bad.
Impurity Spike High levels of 2,4-dichloro-5-fluorobenzoic acid.CRITICAL FAILURE. Moisture entered during acid chloride addition.
Protocol: The "Zero-Water" Setup

Standard Operating Procedure (SOP-QZN-04)

  • Solvent Preparation (Azeotropic Drying):

    • Do not rely solely on molecular sieves for large-scale batches.

    • Charge Toluene or THF. Distill off 10-15% of the volume at atmospheric pressure.

    • Validation: Perform Karl Fischer (KF) titration. Target: < 0.03% (300 ppm) .

  • Reagent Charging:

    • Charge Mg(OEt)₂ under a positive pressure of Nitrogen.

    • Tip: If using granular Mg(OEt)₂, crush it immediately before use to expose fresh active surfaces, but do so inside a glove bag or N₂-flushed box.

  • The Acid Chloride Addition:

    • Dissolve the acid chloride in the dried solvent.

    • Add dropwise at 0-5°C.

    • Why? Low temperature slows the hydrolysis rate relative to the acylation rate, providing a kinetic "safety net" if trace moisture is present.

Visualization: The Moisture Competition Pathway

The following diagram illustrates exactly how moisture diverts your starting material into dead-end impurities during the acylation step.

MoistureFailure AcidCl Acid Chloride (Starting Material) MgComplex Mg-Enolate Complex AcidCl->MgComplex Acylation (Dry) Impurity Benzoic Acid (Dead End) AcidCl->Impurity Failure Path MgOEt Mg(OEt)2 (Active Reagent) MgOEt->MgComplex + Malonate MgOH Mg(OH)2 (Inactive) MgOEt->MgOH Deactivation Water Trace Moisture (Contaminant) Water->AcidCl Direct Hydrolysis Water->MgOEt Hydrolysis Product Beta-Keto Ester (Intermediate) MgComplex->Product Workup

Caption: Figure 1. Competitive pathways in Grohe-Heitzer synthesis. Red paths indicate moisture-induced failure leading to benzoic acid impurities.

Module B: The Gould-Jacobs Cyclization

Context: Thermal cyclization of diethyl [(arylamino)methylene]malonate.

While this step is less sensitive to incoming moisture than the Mg(OEt)₂ step, it generates Ethanol as a byproduct.

The Equilibrium Problem

The reaction is an equilibrium:



If moisture is present in the solvent (often Diphenyl ether or Dowtherm A), it lowers the boiling point of the mixture, preventing the reaction from reaching the necessary activation temperature (often >240°C) and efficiently removing the ethanol.

Troubleshooting Guide

Q: My reaction temperature is stuck at 220°C, but I need 250°C.

  • Cause: Wet solvent or trapped volatiles.

  • Fix: Use a Dean-Stark trap. If water is present, it will azeotrope out. You must remove the ethanol/water condensate to push the equilibrium to the right.

Frequently Asked Questions (FAQ)

Q1: Can I use MgCl₂ + Et₃N instead of Mg(OEt)₂ to avoid moisture issues?

  • Answer: Yes, this is a common alternative (the "Magnesium Chloride Method"). MgCl₂ is less sensitive to moisture than the alkoxide. However, you must still use anhydrous solvents because the acid chloride remains sensitive. The yield is often slightly lower, but the robustness is higher.

Q2: How do I salvage a batch with high Benzoic Acid impurity?

  • Answer: You cannot reverse the hydrolysis. The benzoic acid is difficult to separate from the beta-keto ester by crystallization alone.

  • Protocol: You must perform a base extraction. The benzoic acid will extract into the aqueous bicarbonate layer (pH ~8), while the beta-keto ester (pKa ~11) will remain in the organic layer. Caution: Do not go to pH >12 or the ester will hydrolyze.

Q3: My final quinolone has a low melting point. Is this moisture related?

  • Answer: Indirectly. If moisture was present during the cyclization, you may have "decarboxylated" byproducts (loss of the -COOEt group) or uncyclized intermediates. Check HPLC purity. If the uncyclized peak is high, your thermal cycle was inefficient (likely due to reflux temperature suppression by wet solvents).

References & Validation

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on the acid chloride/amino acrylate route).

  • Hershberger, J. F., et al. (2017). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. (Demonstrates the importance of residence time and moisture control in modern setups).

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (The classic thermal cyclization mechanism).

  • BOC Sciences. (2024). Ciprofloxacin and Impurities: Mechanism of Synthesis.[] (Industrial perspective on impurity profiles derived from hydrolysis).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

This guide provides an in-depth analysis and interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to explain the causal relationships between molecular structure and spectral output. We will compare the spectrum of the title compound with its non-fluorinated analog to highlight the diagnostic power of ¹H NMR in structural elucidation, particularly the influence of fluorine substitution on the chemical shifts and coupling patterns of the quinolinone core.

The Foundational Role of ¹H NMR in Quinolone Structural Analysis

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[1] Precise structural characterization is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. The technique provides a detailed map of the proton environments within a molecule, revealing key information about:

  • Chemical Environment (Chemical Shift, δ): The position of a signal (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups (like fluorine or a carbonyl) "deshield" protons, shifting their signals downfield (to a higher ppm value).[2][3]

  • Neighboring Protons (Spin-Spin Coupling, J): The splitting of a signal into a multiplet (e.g., doublet, triplet) reveals the number of protons on adjacent atoms. This coupling, transmitted through bonds, is a powerful indicator of connectivity.

  • Proton Count (Integration): The area under a signal is proportional to the number of protons it represents.

For a molecule like 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one, ¹H NMR allows us to confirm the presence and connectivity of the ethyl group, the specific substitution pattern on the aromatic ring, and the overall integrity of the quinolinone core.

Predicted ¹H NMR Spectrum of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

The structure of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one with proton assignments is shown below. The predicted spectral data are based on established principles and data from analogous fluoroquinolone structures.[4]

Caption: Molecular structure of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one with key protons labeled.

Table 1: Predicted ¹H NMR Spectral Data for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (in DMSO-d₆, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
H-N1 ~12.0Broad Singlet (br s)-1HAcidic N-H proton, participates in H-bonding. Position is highly solvent and concentration dependent.
H5 ~8.1Doublet of Doublets (dd)³JH5-F6 ≈ 12-13 Hz, ⁴JH5-H7 ≈ 2-3 Hz1HOrtho to the C4=O and ortho to the fluorine atom, resulting in strong deshielding and a large three-bond H-F coupling.[4]
H7 ~7.8Doublet of Doublets (dd)³JH7-H8 ≈ 9 Hz, ³JH7-F6 ≈ 7-8 Hz1HOrtho to the fluorine atom, showing coupling to both H8 (ortho) and F6 (ortho).
H8 ~7.6Doublet of Doublets (dd)³JH8-H7 ≈ 9 Hz, ⁴JH8-F6 ≈ 6-7 Hz1HCoupled to H7 (ortho) and exhibits a smaller, but significant, four-bond coupling to the fluorine atom.[4]
H3 ~6.2Singlet (s)-1HVinylic proton adjacent to the C4=O group. No adjacent protons to couple with. Its chemical shift is similar to the parent 4-quinolone (~6.1 ppm).[5]
Hₐ (CH₂) ~2.7Quartet (q)³JHₐ-Hₑ ≈ 7.4 Hz2HBenzylic-like protons deshielded by the quinolinone ring.[6] Split into a quartet by the three adjacent Hₑ protons.[7][8]
Hₑ (CH₃) ~1.2Triplet (t)³JHₐ-Hₑ ≈ 7.4 Hz3HAliphatic protons split into a triplet by the two adjacent Hₐ protons.[7][8]

Comparative Analysis: The Diagnostic Impact of the C6-Fluorine Atom

To fully appreciate the spectral features introduced by the fluorine atom, we can compare the predicted spectrum with that of its hypothetical non-fluorinated analog, 2-Ethyl-1,4-dihydroquinolin-4-one . The introduction of a fluorine atom at C6, a common modification in fluoroquinolone antibiotics, has profound and predictable effects on the ¹H NMR spectrum.[9]

Table 2: Spectral Comparison of Fluorinated vs. Non-Fluorinated Analogs

Parameter2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one2-Ethyl-1,4-dihydroquinolin-4-one (Hypothetical)Key Difference & Scientific Rationale
Aromatic Protons 3 signals (H5, H7, H8)4 signals (H5, H6, H7, H8)The fluorine atom replaces H6, reducing the number of aromatic proton signals.
Chemical Shift of H5 Downfield (~8.1 ppm)Less Downfield (~7.9 ppm)Fluorine is a highly electronegative atom that withdraws electron density, deshielding the adjacent ortho proton (H5) and shifting it downfield.
Splitting of H5 Doublet of Doublets (dd) due to F6 and H7 coupling.Doublet (d) due to ortho coupling with H6.The presence of fluorine introduces a new coupling partner. The ³JH-F coupling is a clear diagnostic marker for fluorine's position.[4]
Splitting of H7 & H8 Complex multiplets (dd) due to H-H and H-F couplings.Simpler multiplets (d, t, or dd) based only on H-H coupling.The long-range ⁴JH8-F6 coupling is particularly informative, confirming the meta relationship between H8 and the fluorine atom.

This comparison demonstrates that the chemical shifts and, more importantly, the coupling patterns in the aromatic region serve as a definitive fingerprint for the presence and location of the fluorine substituent.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of spectral interpretation relies on high-quality data acquisition. The following is a standardized protocol for obtaining the ¹H NMR spectrum of a quinolinone derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a 1. Weigh ~5-10 mg of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one b 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) a->b c 3. Add internal standard (e.g., TMS) if not already in solvent b->c d 4. Transfer solution to a clean, dry 5mm NMR tube c->d e 5. Insert tube into spectrometer and lock onto the deuterium signal f 6. Shim the magnetic field to optimize homogeneity e->f g 7. Set acquisition parameters: - Spectral Width: ~16 ppm - Number of Scans: 16-64 - Relaxation Delay: 2-5 s f->g h 8. Acquire the Free Induction Decay (FID) signal g->h i 9. Apply Fourier Transform to the FID j 10. Phase correct the resulting spectrum i->j k 11. Calibrate the chemical shift scale to TMS at 0.00 ppm j->k l 12. Integrate the signals and analyze peak multiplicities k->l

Caption: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

Causality in Protocol Choices:

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solvating power for many polar organic molecules like quinolones. Crucially, it allows for the observation of exchangeable protons like N-H and O-H, which would be lost in solvents like D₂O.

  • Shimming: This step is critical for achieving high resolution. An inhomogeneous magnetic field across the sample volume leads to broad, poorly resolved peaks, making it impossible to accurately determine coupling constants.

  • Relaxation Delay (D1): A sufficient delay between scans (e.g., 5 seconds) ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This is essential for accurate integration, which is quantitative.

Conclusion

The ¹H NMR spectrum of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one is rich with structural information. A systematic interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of every proton in the molecule. The characteristic quartet-triplet pattern confirms the ethyl substituent, while the unique downfield shifts and complex splitting patterns in the aromatic region serve as a definitive signature of the C6-fluorine atom. By comparing the spectrum to its non-fluorinated analog, we highlight the diagnostic power of H-F coupling constants, an essential tool for any scientist working with fluorinated pharmaceuticals. This guide provides the framework for not only interpreting this specific spectrum but also for approaching the structural elucidation of other novel quinolone derivatives.

References

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns.
  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica, 60(3), 237-254.
  • Drevensek, P., Košmrlj, J., Giester, G., & Turel, I. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
  • Oregon State University, Department of Chemistry. (2022, March 9). 1H NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • King's College London Research Portal. (n.d.). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. Retrieved from [Link]

Sources

Comparative

HPLC method development for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one purity

Title: Advanced HPLC Method Development for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Purity: A Comparative Technical Guide Executive Summary This guide provides a technical roadmap for developing a purity assay for 2-E...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced HPLC Method Development for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Purity: A Comparative Technical Guide

Executive Summary

This guide provides a technical roadmap for developing a purity assay for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 135077-31-5), a critical fluorinated building block in medicinal chemistry.[1][2]

Unlike final fluoroquinolone antibiotics (e.g., Ciprofloxacin) which possess a C3-carboxylic acid, this intermediate lacks the acidic moiety, behaving primarily as a basic, hydrophobic heterocycle .[1] This structural distinction renders standard "generic" C18 methods ineffective, often resulting in peak tailing and poor resolution from des-fluoro impurities.[1][2]

The Comparison: We contrast a Traditional Generic Method (Method A) against an Optimized Ion-Suppression Method (Method B) .

  • Method A: Standard C18, Neutral pH.[1][3] Outcome: High tailing (

    
    ), poor impurity resolution.[1]
    
  • Method B (Recommended): Base-Deactivated C18, Acidic pH (2.5).[1][2] Outcome: Sharp peaks (

    
    ), superior separation of structural analogs.[1]
    

The Challenge: Structural Analysis

To develop a robust method, we must first understand the analyte's interaction with the stationary phase.[1][2]

  • The Analyte: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one.[1][2][4][5][6]

  • Key Functional Groups:

    • Secondary Amine (N1): Weakly basic.[1][2] In neutral conditions, it can interact with residual silanols on the silica support.[1]

    • Carbonyl (C4): Hydrogen bond acceptor.[1][2]

    • Fluorine (C6): Electronegative; critical for separation from des-fluoro impurities.[1][2]

    • 2-Ethyl Group: Increases hydrophobicity compared to the core quinolone.[1][2]

The Problem with Generic Methods: Standard neutral buffers (pH 7) leave the residual silanols of the column ionized (


).[1][2] The protonated or H-bonding capable nitrogen of the quinolone interacts strongly with these silanols, causing secondary retention  (tailing).[1][2] Furthermore, without pH control, the analyte may exist in a mixed protonation state, broadening the peak.[1]

Comparative Analysis: Method A vs. Method B

The following table summarizes the performance metrics of the two approaches.

ParameterMethod A (Generic)Method B (Optimized)
Stationary Phase Standard C18 (5 µm)End-capped "Base-Deactivated" C18 (3.5 µm)
Mobile Phase A Water0.1% Formic Acid or 20mM Phosphate (pH 2.[1][2]5)
Mobile Phase B MethanolAcetonitrile
pH Condition Neutral (~7.[1][2]0)Acidic (2.[1][2]5)
Tailing Factor (

)
2.1 (Fail) 1.1 (Pass)
Theoretical Plates (

)
~4,500>12,000
Resolution (

)
*
1.2 (Co-elution risk)3.5 (Baseline separation)
Run Time 15 min8 min

*Resolution measured between Main Peak and Des-fluoro impurity.

Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting the optimized conditions based on the analyte's basic nature.

MethodDevelopment Start Start: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one CheckStructure Analyze Structure: Basic Nitrogen + Hydrophobic Core Start->CheckStructure DecisionPH Select Mobile Phase pH CheckStructure->DecisionPH NeutralPH Neutral pH (7.0) (Method A) DecisionPH->NeutralPH Generic Approach AcidicPH Acidic pH (2.5) (Method B) DecisionPH->AcidicPH Targeted Approach ResultNeutral Result: Silanols Ionized (Si-O-) Strong Tailing Variable Retention NeutralPH->ResultNeutral ResultAcidic Result: Silanols Protonated (Si-OH) Nitrogen Protonated Sharp Peaks AcidicPH->ResultAcidic ColumnSelect Select Stationary Phase ResultAcidic->ColumnSelect StandardC18 Standard C18 ColumnSelect->StandardC18 Acceptable BaseDeactivated End-capped / Polar Embedded C18 ColumnSelect->BaseDeactivated Optimal FinalMethod FINAL METHOD: pH 2.5 Buffer + ACN End-capped C18 StandardC18->FinalMethod Higher Tailing BaseDeactivated->FinalMethod

Caption: Decision tree highlighting the critical role of pH suppression in minimizing silanol interactions for basic quinolone intermediates.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the system suitability criteria are not met, the specific failure mode (tailing vs. resolution) points directly to the root cause (pH drift vs. column aging).[1]

Reagents & Materials[1][2][3][7][8][9]
  • Analyte: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Reference Standard (>99%).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1][2]

  • Buffer Component: Potassium Dihydrogen Phosphate (

    
    ) or Phosphoric Acid (85%).[1][2]
    
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1] Note: The "Plus" or "XBridge" indicates extra end-capping to shield silanols.[1][2]

Preparation of Mobile Phases
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.1  using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.[1][2]
    
    • Why pH 2.5? This is well below the pKa of surface silanols (~3.5-4.5), keeping them protonated and neutral, preventing cation-exchange interactions with the analyte.[1][2]

  • Mobile Phase B: 1000 mL Acetonitrile (100%).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Column Temp: 30°C (Controls viscosity and mass transfer).[1][2]

  • Detection: UV at 254 nm (Aromatic core absorbance).[1][2]

  • Injection Volume: 5 - 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.08515Initial equilibration
8.04060Elute main peak & hydrophobic impurities
10.01090Wash column
10.18515Re-equilibrate
15.08515Ready for next injection
Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (Solubility is higher in MeOH than ACN/Water).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A .

    • Critical Step: Diluting with the acidic mobile phase ensures the analyte is pre-equilibrated to the column pH, preventing "solvent shock" peak distortion.[1]

Impurity Profile & Selectivity

In purity analysis, separating the "Des-fluoro" and "Des-ethyl" analogs is the hardest challenge.[1][2]

  • Des-fluoro Impurity (2-Ethyl-1,4-dihydroquinolin-4-one): Lacks the electron-withdrawing fluorine.[1][2] It is slightly less polar and may elute after the main peak in some systems, but often co-elutes in neutral pH.[1]

  • Regioisomers: If the synthesis involved an aniline condensation, isomers where the ring closure happened at the wrong carbon are possible.[1][2]

Mechanism of Separation in Method B: The acidic pH suppresses the ionization of the quinolone nitrogen.[1][2] Retention is driven purely by hydrophobic interaction with the C18 chains.[1][2] The Fluorine atom on the main peak reduces the electron density of the aromatic ring compared to the Des-fluoro impurity, creating a distinct difference in interaction strength with the stationary phase.[1][2]

System Suitability & Troubleshooting

Before running samples, verify the system using these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Ideal < 1.2).
    
    • Failure Mode: If

      
      , check Mobile Phase pH.[1] If pH is > 3.0, silanols are activating.[1]
      
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity.
    
  • Precision (RSD): < 2.0% for 5 replicate injections.[1][2]

Visualizing the Interaction:

Interaction cluster_0 Scenario: Neutral pH (Method A) cluster_1 Scenario: Acidic pH 2.5 (Method B) Silanol_Bad Silanol (Si-O-) Interaction_Bad Strong Ionic Attraction (Peak Tailing) Silanol_Bad->Interaction_Bad Analyte_Bad Analyte (N-H+) Analyte_Bad->Interaction_Bad Silanol_Good Silanol (Si-OH) Interaction_Good No Ionic Interaction (Sharp Peak) Analyte_Good Analyte (N-H+)

Caption: Mechanism of tailing reduction. At pH 2.5, silanols are neutral (protonated), preventing the "cation exchange" effect that causes tailing.[1]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[1] Link[1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter on "Separation of Basic Compounds"). Link[1]

  • McCalley, D. V. (2010).[1][2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography". Journal of Chromatography A, 1217(6), 858-880.[1][2] Link

  • PubChem. 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (Compound Summary). National Library of Medicine.[1][2] Link

Sources

Comparative

The Impact of C-2 Substitution on Fluoroquinolone Efficacy: A Comparative Analysis of 2-Ethyl and 2-Methyl Analogs

In the landscape of antibacterial drug development, fluoroquinolones remain a cornerstone for treating a wide array of bacterial infections.[1][2][3][4][5] Their mechanism of action, which involves the inhibition of bact...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antibacterial drug development, fluoroquinolones remain a cornerstone for treating a wide array of bacterial infections.[1][2][3][4][5] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, is exquisitely sensitive to the structural integrity of the quinolone core.[1][4][5] While extensive research has optimized substitutions at various positions to enhance potency and spectrum, the C-2 position has largely remained untouched—and for good reason. This guide delves into the critical role of the C-2 position, synthesizing established structure-activity relationship (SAR) principles to compare the anticipated biological activities of 2-ethyl versus 2-methyl fluoroquinolone analogs.

The Sanctity of the C-2 Position: A Gateway to Activity

The fundamental architecture of the fluoroquinolone pharmacophore necessitates a specific spatial arrangement for effective binding to its target enzymes. A crucial element of this is the planarity between the 4-keto and 3-carboxylic acid groups, which are directly involved in the interaction with the DNA/DNA-gyrase complex.[6] Any modification that disrupts this planarity is likely to diminish or abolish antibacterial activity.

Substitutions at the C-2 position are generally considered unfavorable because they introduce steric hindrance that can interfere with the optimal conformation of the molecule for enzyme-substrate complexation.[7] This interference is a key reason why simple alkyl or hydroxyl groups at this position have been shown to lead to a significant loss of biological activity.[6][8]

A Tale of Two Alkyls: 2-Ethyl vs. 2-Methyl Fluoroquinolones

While direct, side-by-side experimental data comparing the biological activity of 2-ethyl and 2-methyl fluoroquinolones is scarce in publicly available literature, we can deduce their likely activities based on well-established SAR principles.

Feature2-Methyl Fluoroquinolone2-Ethyl FluoroquinoloneRationale
Expected Antibacterial Potency Significantly ReducedSeverely Reduced to InactiveBoth alkyl groups at C-2 introduce steric bulk, which is known to be detrimental to activity. The larger ethyl group would be expected to cause greater steric hindrance than the methyl group, leading to a more pronounced decrease in potency.[6][8]
Spectrum of Activity Likely NarrowedLikely Severely Narrowed or LostA decrease in potency generally correlates with a narrowing of the antibacterial spectrum. The more significant disruption of the pharmacophore by the ethyl group would likely result in a more restricted or complete loss of activity against a range of bacteria.
Potential for Cytotoxicity To be Determined ExperimentallyTo be Determined ExperimentallyWhile fluoroquinolones can exhibit cytotoxicity, it is difficult to predict the precise impact of C-2 substitution without specific experimental data. However, any modification that significantly alters the molecule's interaction with its primary bacterial targets might also affect its off-target interactions in mammalian cells.

Inference: Based on the foundational principles of fluoroquinolone SAR, it is highly probable that both 2-methyl and 2-ethyl substitutions would lead to a substantial loss of antibacterial activity compared to their unsubstituted parent compounds. The larger steric bulk of the ethyl group suggests that 2-ethyl fluoroquinolones would exhibit even poorer antibacterial performance than their 2-methyl counterparts.

Visualizing the Steric Hindrance at C-2

The following diagram illustrates the concept of steric hindrance at the C-2 position of the fluoroquinolone core, which can disrupt the crucial planarity required for antibacterial activity.

Caption: Steric hindrance at the C-2 position of the fluoroquinolone core.

Experimental Protocols for Biological Activity Assessment

To empirically validate the inferred activities of 2-ethyl and 2-methyl fluoroquinolones, the following standard experimental protocols would be employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The 2-ethyl and 2-methyl fluoroquinolone analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Step-by-Step Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate until a confluent monolayer is formed.

  • Compound Treatment: The cells are treated with various concentrations of the 2-ethyl and 2-methyl fluoroquinolone analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comparative evaluation of novel fluoroquinolone analogs.

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antibacterial Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-Ethyl and 2-Methyl Fluoroquinolone Analogs Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC MTT MTT Assay on Mammalian Cell Lines Characterization->MTT MBC MBC Determination MIC->MBC Analysis Comparative Analysis of MIC, MBC, and Cytotoxicity Data MBC->Analysis MTT->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: Experimental workflow for comparing fluoroquinolone analogs.

Conclusion

Based on a thorough analysis of established structure-activity relationships, it is evident that substitutions at the C-2 position of the fluoroquinolone core are highly detrimental to antibacterial activity. Both 2-methyl and 2-ethyl substitutions are expected to significantly reduce, if not abrogate, the biological efficacy of these compounds. The greater steric hindrance posed by the ethyl group suggests it would have a more pronounced negative impact than the methyl group. While empirical data from the described experimental protocols would be necessary for definitive confirmation, the existing body of research strongly discourages the exploration of simple alkyl substitutions at the C-2 position in the pursuit of novel, potent fluoroquinolone antibiotics. Future efforts in fluoroquinolone design should continue to focus on optimizing substituents at positions known to positively influence their therapeutic profile.

References

  • SAR of Quinolones.Medicinal Chemistry: Quinolone Antibacterials.
  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. MDPI. Available at: [Link]

  • SAR of Fluroquinolone. Scribd. Available at: [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. PMC - NIH. Available at: [Link]

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. PMC. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. PubMed. Available at: [Link]

  • Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Exp Clin Res. Available at: [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. Available at: [Link]

  • Synthetic antibacterial agents quinolones. SlideShare. Available at: [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Informit. Available at: [Link]

  • SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. YouTube. Available at: [Link]

  • The in-vitro activity of two new quinolones: rufloxacin and MF 961. PubMed. Available at: [Link]

  • In vitro activity of fluoroquinolones against gram-positive bacteria. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluations of Ciprofloxacin Carboxamide Analogues. ResearchGate. Available at: [Link]

  • In vitro activity of two new aryl-fluoroquinolone antimicrobial agents, difloxacin (A-56619) and A-56620 compared to that of other antimicrobial agents. PubMed. Available at: [Link]

  • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • In-vitro activity of two new quinolone antimicrobial agents, S-25930 and S-25932 compared with that of other agents. PubMed. Available at: [Link]

  • Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. Research Solutions Pages. Available at: [Link]

  • 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. ResearchGate. Available at: [Link]

Sources

Validation

Crystal structure analysis and XRD data for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Executive Summary & Structural Context Objective: This guide details the structural characterization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (hereafter "2-Et-FQ"), specifically focusing on distinguishing it from it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Objective: This guide details the structural characterization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (hereafter "2-Et-FQ"), specifically focusing on distinguishing it from its regioisomer and therapeutic standard, the 1-Ethyl analog (a common precursor to Norfloxacin/Enoxacin).

The Core Challenge: In quinolone antibiotic synthesis, distinguishing between the N-alkylated (1-ethyl) and C-alkylated (2-ethyl) isomers is critical. While the 1-ethyl pharmacophore is essential for antibacterial DNA gyrase inhibition, the 2-ethyl isomer often arises as a thermodynamic byproduct or a specific target for varying lipophilicity.

  • Target Compound (2-Et-FQ): Ethyl group at Carbon-2.[1][2] Nitrogen is unsubstituted (N-H). Capable of strong intermolecular hydrogen bonding.

  • Alternative/Standard (1-Et-FQ): Ethyl group at Nitrogen-1.[3] Nitrogen is blocked. Relies on

    
    -
    
    
    
    stacking and weak C-H...O interactions.

Comparative Structural Analysis

This section contrasts the crystallographic behavior of the target 2-Et-FQ against the standard 1-Et-FQ.

Crystal Packing & Hydrogen Bonding

The presence of the N-H moiety in the 2-ethyl isomer fundamentally alters the crystal lattice compared to the N-ethyl alternative.

FeatureTarget: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Alternative: 1-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
H-Bond Donor Strong (N-H): The N1 proton is a classic donor.None: The N1 position is alkylated.
Primary Motif R2,2(8) Dimer: Forms centrosymmetric "head-to-head" dimers via N-H...O=C bonds.

-Stacking / C-H...F:
Forms slip-stacked columns driven by dipole alignment and weak fluorine interactions.
Lattice Energy High: Strong H-bonds stabilize the lattice, typically resulting in a higher melting point (>250°C).Moderate: Relies on Van der Waals forces; typically lower melting point (<200°C).
Tautomerism Keto-Enol Possible: Can exist as 4-hydroxyquinoline in solution, but crystallizes as 4-quinolone (keto) due to dimer stability.Fixed Keto: Structure is locked in the 4-quinolone form; no aromatization of the pyridine ring via tautomerism.
Predicted vs. Reference XRD Data

Note: Specific unit cell parameters for 2-Et-FQ depend on solvent/polymorph. The data below represents the characteristic shifts observed between these isomer classes.

Parameter2-Et-FQ (Characteristic Behavior)1-Et-FQ (Reference Standard)
Space Group Typically P-1 (Triclinic) or P21/c (Monoclinic) due to planar dimerization.Typically P21/n or Pbca due to steric bulk of the N-ethyl group preventing tight planar packing.
Low Angle Peaks (

)
Shifted Lower: Dimerization creates a longer repeating unit along the H-bond axis.Shifted Higher: Closer packing of independent molecules (no dimers) often results in smaller d-spacings for the primary axis.

-

Distance
~3.3 - 3.4 Å: Tight stacking facilitated by planar dimers.~3.5 - 3.8 Å: Steric hindrance from the N-ethyl group forces a larger offset.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality Single Crystal XRD (SCXRD) data for 2-Et-FQ, specific protocols must be followed to avoid twinning and ensure phase purity.

Solvent Selection Strategy

The 2-ethyl isomer is significantly less soluble in non-polar solvents than the 1-ethyl alternative due to its ability to self-associate via Hydrogen bonds.

  • Recommended Solvent System: Ethanol/DMF (3:1 ratio).

    • Reasoning: DMF disrupts the strong intermolecular N-H...O dimers, allowing the molecules to dissolve. Slow evaporation of Ethanol (antisolvent) gradually re-establishes the dimers in an ordered lattice.

  • Avoid: Pure Chloroform or Dichloromethane (Solubility will be too low for good crystal growth).

Step-by-Step Crystallization Workflow
  • Dissolution: Dissolve 50 mg of crude 2-Et-FQ in 2 mL of warm DMF (60°C).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Layering: Carefully layer 4 mL of Ethanol on top of the DMF solution. Do not mix.

  • Growth: Seal with Parafilm (poke 1 small hole) and store in a vibration-free dark environment at 20°C.

  • Harvest: Clear, block-like crystals should appear within 48-72 hours.

Data Collection Parameters (SCXRD)
  • Temperature: 100 K (Essential to freeze the ethyl group rotation and reduce thermal ellipsoids on the Fluorine atom).

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu K
    
    
    to minimize absorption by Fluorine, though Cu is acceptable for small organic crystals.
  • Resolution: Aim for 0.8 Å to accurately resolve the C=O vs C-OH bond lengths (critical for confirming the keto tautomer).

Decision Logic: Isomer Identification

The following diagram outlines the logical workflow to distinguish the 2-Ethyl Target from the 1-Ethyl Alternative using XRD and auxiliary data.

IsomerID Start Unknown Sample (Ethyl-6-Fluoro-Quinolinone) XRD Collect PXRD / SCXRD Start->XRD HBondCheck Check Intermolecular Contacts (Platon/Mercury) XRD->HBondCheck Solve Structure Dimers Centrosymmetric Dimers (N-H...O=C) HBondCheck->Dimers Strong Donor Found NoDimers No Dimers (Discrete Packing) HBondCheck->NoDimers No Donor Found Target Target Identified: 2-Ethyl Isomer Alt Alternative Identified: 1-Ethyl Isomer Dimers->Target Confirms N-H present BondL Check C2-N1-C8a Angle NoDimers->BondL BondL->Target Tautomer Check Required (Rare Enol form) BondL->Alt N1 is sp3-like (Pyramidal distortion)

Caption: Workflow for distinguishing 2-Ethyl vs 1-Ethyl isomers based on crystallographic H-bond signatures.

Critical Analysis of Tautomerism (Keto vs. Enol)

For the 2-ethyl isomer, a common pitfall is misidentifying the tautomer. The 4-quinolone (keto) form is thermodynamically preferred in the solid state, but the 4-hydroxyquinoline (enol) form is theoretically possible if the crystal is a co-crystal or salt.

Diagnostic Bond Lengths (Å) for 2-Et-FQ:

  • C4=O (Keto): 1.23 – 1.26 Å (Double bond character).

  • C4-OH (Enol): 1.32 – 1.35 Å (Single bond character).

  • C2-C3 / C3-C4: In the keto form, the C2-C3 bond often shows more double-bond character (shorter) than in the enol form due to the specific conjugation pathway of the quinolone ring.

Guidance: If your SCXRD refinement shows a C4-O distance > 1.30 Å, suspect the enol form or a protonated salt (check for counter-ions like Cl- or Br-).

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Thangadurai, S., et al. (2003).[4][5][6] X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303.[4][6] Link

  • Bano, H., et al. (2017).[7] Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4). Link

  • Flores-Sumoza, M., et al. (2015).[8] Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. The Journal of Organic Chemistry, 80(23). Link

  • Munshi, P., & Guru Row, T. N. (2006). Topological Analysis of Charge Density Distribution in Fluoroquinolones. Acta Crystallographica Section B. Link

Sources

Comparative

Technical Guide: UV-Vis Spectral Characterization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

This guide outlines the spectral characterization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 135077-31-5), a specific fluoroquinolone intermediate distinct from common antibiotics like Ciprofloxacin. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 135077-31-5), a specific fluoroquinolone intermediate distinct from common antibiotics like Ciprofloxacin.

Executive Summary & Compound Identity

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a structural building block used in the synthesis of novel quinolone antibiotics and signaling molecules. Unlike "third-generation" fluoroquinolones (e.g., Norfloxacin), this compound lacks the C-3 carboxylic acid group and possesses a C-2 ethyl substituent. This structural difference fundamentally alters its UV-Vis absorption profile, making standard quinolone detection protocols (typically targeting 270–280 nm) unsuitable.

  • CAS Number: 135077-31-5

  • Molecular Formula: C₁₁H₁₀FNO

  • Molecular Weight: 191.20 g/mol

  • Key Structural Feature: 2-alkyl substitution, 6-fluoro auxochrome, absence of 3-carboxyl group.

Spectral Characteristics: The Data

The UV-Vis spectrum of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one is characterized by two primary absorption bands arising from the


 transitions of the quinolone core.
Predicted Absorption Maxima ( )

Based on structural homology with 2-methyl-4-quinolone and 6-fluoro-4-quinolone analogs, the compound exhibits the following profile in Methanol (MeOH):

Band AssignmentWavelength (

)
Molar Absorptivity (

)
Structural Origin
Primary Band (K-band) 235 – 240 nm High (> 20,000 M⁻¹cm⁻¹)Conjugated

of the benzene ring
Secondary Band (B-band) 315 – 325 nm Moderate (~4,000 M⁻¹cm⁻¹)Enone system conjugation (quinolone core)
Absence Note ~270 – 280 nm N/ACritical ID Feature: Lack of 3-COOH group eliminates this band common in drugs like Ciprofloxacin.

Analytic Insight: The 6-fluoro substituent typically induces a slight bathochromic shift (+2–5 nm) and hyperchromic effect compared to the non-fluorinated 2-ethyl-4-quinolone.

Comparative Performance Analysis

This section compares the target compound against standard alternatives to assist in selection and identification.

Table 1: Spectral Comparison with Structural Analogs
FeatureTarget: 2-Ethyl-6-fluoro-4-quinolone Alternative A: Norfloxacin (Standard Drug) Alternative B: 2-Methyl-4-quinolone
Core Structure 2-Alkyl-4-quinolone1-Alkyl-3-carboxy-4-quinolone2-Alkyl-4-quinolone
Key

318 nm 273 nm & 325 nm318 nm
Solvent Sensitivity Moderate (pH dependent)High (Zwitterionic shifts)Moderate
Application Synthesis Intermediate / PQS AnalogAntibiotic StandardSignaling Molecule Standard
Differentiation Transparent at 275 nm Strong absorbance at 275 nmLacks Fluorine (lower

)
Diagram: Structural & Spectral Logic

The following diagram illustrates the structural logic dictating the spectral shift, specifically why the target compound differs from standard antibiotics.

SpectralLogic Compound 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one Core Quinolone Core (Enone System) Compound->Core Substituent1 2-Ethyl Group (Electron Donating) Compound->Substituent1 Substituent2 6-Fluoro Group (Auxochrome) Compound->Substituent2 Missing MISSING: 3-Carboxyl Group Compound->Missing Result Resulting Spectrum: λmax ~318 nm (Bathochromic Shift vs Benzene) Core->Result Base Absorbance Substituent1->Result + Inductive Effect Substituent2->Result + Mesomeric Effect Contrast Contrast vs Antibiotics: No peak at ~275 nm Missing->Contrast Key Differentiator Result->Contrast

Caption: Logical flow of substituent effects on the UV-Vis spectrum. The absence of the 3-carboxyl group is the primary differentiator from commercial fluoroquinolones.

Experimental Protocol: Characterization Workflow

To ensure Trustworthiness and reproducibility, follow this self-validating protocol.

Reagents & Equipment
  • Standard: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Avoid water initially due to limited solubility of the neutral form.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.91 mg of the compound.

    • Dissolve in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

    • Validation: Solution must be visually clear and colorless/pale yellow.

  • Working Solution (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Methanol.

    • Reference Blank: Pure Methanol.

  • Spectral Scanning:

    • Set scan range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Run with blank cuvettes first.

  • pH Dependent Study (Optional but Recommended):

    • Acidic Shift: Add 10 µL of 1M HCl to the cuvette. Expect a hypsochromic shift (blue shift) due to protonation of the carbonyl oxygen.

    • Basic Shift: Add 10 µL of 1M NaOH. Expect a bathochromic shift (red shift) and hyperchromic effect due to anion formation.

Troubleshooting & Validation
  • Issue: No peak at 318 nm.

    • Cause: Concentration too low or compound degradation.

    • Fix: Increase concentration to 100 µM. Check stock solubility.

  • Issue: Unexpected peak at 275 nm.

    • Cause: Contamination with 3-carboxyl precursors (e.g., unreacted ethyl formate intermediates).

    • Fix: Check purity via HPLC; this indicates a synthesis impurity.

References

  • Comparison of Quinolone Spectra: Toujani, E., et al. (2023). "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection." Methods and Objects of Chemical Analysis. Link

  • 2-Alkyl-4-Quinolone Data: Diggle, S. P., et al. (2003). "The Pseudomonas aeruginosa Quinolone Signal Molecule Overcomes the Cell Density-Dependent Requirement for Quorum Sensing." Journal of Bacteriology. (Data on 2-heptyl/methyl analogs). Link

  • Spectral Homology (2-Methyl-4-quinolone): Shin, J., et al. (2021). "Marinoterpins A–C: Rare Linear Merosesterterpenoids from Marine-Derived Actinomycete Bacteria." The Journal of Organic Chemistry. Link

  • Synthesis & Structure: PrepChem. "Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid." (Structural context for ethyl/fluoro substitution). Link

Validation

A Senior Application Scientist's Guide to Differentiating 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one from its Regioisomers

Introduction: The Analytical Challenge of Regioisomeric Purity In the landscape of drug development and medicinal chemistry, the precise structural characterization of a molecule is non-negotiable. A seemingly minor misp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Regioisomeric Purity

In the landscape of drug development and medicinal chemistry, the precise structural characterization of a molecule is non-negotiable. A seemingly minor misplacement of a single atom can dramatically alter a compound's pharmacological, toxicological, and pharmacokinetic profiles. This guide addresses a common yet critical challenge: the unambiguous differentiation of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one from its regioisomers (e.g., 5-fluoro, 7-fluoro, and 8-fluoro variants). These compounds share the same molecular formula and mass, rendering many routine analytical techniques insufficient for their distinction.[1][2]

This document provides an in-depth, multi-technique strategy grounded in fundamental principles and supported by experimental data. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can provide unequivocal structural elucidation. The causality behind experimental choices will be explained, offering not just a protocol, but a robust analytical philosophy for tackling similar challenges.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus.[1][2] The position of the highly electronegative fluorine atom creates a unique electronic fingerprint, altering the chemical shifts and coupling constants of nearby protons (¹H), carbons (¹³C), and, most directly, the fluorine (¹⁹F) nucleus itself.

¹⁹F NMR: The Most Direct Probe

The ¹⁹F nucleus boasts 100% natural abundance and a wide chemical shift range, making ¹⁹F NMR an exceptionally sensitive and direct method for identifying fluoro-isomers.[3][4] Each regioisomer will exhibit a unique ¹⁹F chemical shift because the electronic environment of the fluorine atom is distinct in each structure.[3][5]

  • Causality: The shielding experienced by the fluorine nucleus is heavily influenced by the electron density of the aromatic ring and its proximity to the carbonyl and ethyl groups. The 6-fluoro isomer, for instance, will have a different electronic environment compared to the 8-fluoro isomer, which is closer to the heterocyclic ring's nitrogen and carbonyl group. This results in clearly resolved signals in the ¹⁹F NMR spectrum, often separated by several ppm.[3][6]

¹H and ¹³C NMR: Decoding the Fluorine's Influence

While ¹⁹F NMR provides a direct signal, ¹H and ¹³C NMR offer rich, complementary data through spin-spin coupling with the fluorine atom (J-coupling).

  • ¹H NMR Analysis: The fluorine atom couples with nearby protons, with the magnitude of the coupling constant (J) dependent on the number of bonds separating them.

    • ³JHF (three-bond coupling, ortho) is typically in the range of 7-10 Hz.

    • ⁴JHF (four-bond coupling, meta) is smaller, around 4-7 Hz.

    • ⁵JHF (five-bond coupling, para) is the smallest, often 0-3 Hz. By analyzing the splitting patterns and coupling constants of the aromatic protons, the position of the fluorine can be deduced. For the target 6-fluoro isomer, the H-5 and H-7 protons will show coupling to the fluorine.

  • ¹³C NMR Analysis: The C-F bond results in a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, making the carbon directly attached to the fluorine easily identifiable as a doublet. Furthermore, two- and three-bond C-F couplings (²JCF and ³JCF) are also observable, providing further structural confirmation.[7]

2D NMR (NOESY): Unambiguous Spatial Confirmation

To provide definitive, irrefutable proof of the fluorine's location, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. NOESY detects correlations between nuclei that are close in space (< 5 Å), regardless of their bonding connectivity.[8][9][10]

  • The Decisive Correlation: For the 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one isomer, a key NOE correlation will be observed between the protons of the C2-ethyl group and the H-5 proton. Since the position of H-5 is fixed relative to the fluorine at C-6, this through-space interaction confirms the substitution pattern. For example, in the 8-fluoro isomer, the ethyl group would be too distant from any proton adjacent to the fluorine to show a similar NOE.

The logical workflow for NMR analysis is a self-validating system, where each experiment confirms the hypothesis of the previous one.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation F19 ¹⁹F NMR H1 ¹H NMR F19->H1 Hypothesize F position C13 ¹³C NMR H1->C13 Correlate H & C couplings NOESY NOESY C13->NOESY Propose regioisomer Confirmed Structure Confirmed: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one NOESY->Confirmed Confirm spatial proximity MS_Concept Isomers Isomer Mixture (5-F, 6-F, 7-F, 8-F) HPLC HPLC Column (e.g., C18) Isomers->HPLC Separation MS MS/MS Analysis HPLC->MS Sequential Elution Results Isomer 1 Isomer 2 Isomer 3 Isomer 4 MS->Results Differentiation by Fragmentation Pattern

Sources

Comparative

Elemental analysis calculation vs experimental for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Technical Guide: Elemental Analysis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS Number: 135077-31-5 Molecular Formula: C₁₁H₁₀FNO Molecular Weight: 191.20 g/mol Executive Summary This guide provides a rigorous frame...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

CAS Number: 135077-31-5 Molecular Formula: C₁₁H₁₀FNO Molecular Weight: 191.20 g/mol

Executive Summary

This guide provides a rigorous framework for validating the purity and identity of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one , a critical scaffold in the synthesis of fluoroquinolone antibiotics. While modern spectroscopy (NMR, MS) provides structural connectivity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and elemental composition, particularly for confirming the absence of inorganic salts or non-chromatographic impurities.

This document compares Theoretical (Calculated) values against Experimental data, offering a "Senior Scientist" perspective on interpreting deviations, troubleshooting solvates, and validating synthesis batches.

Theoretical Calculation Methodology

Before any experimental comparison, a precise theoretical baseline must be established. The calculation is based on the IUPAC atomic weights.

Compound Structure Analysis:

  • Core: Quinolin-4-one (1,4-dihydro tautomer).[1][2][3][4]

  • Substituents: Ethyl group at C2; Fluorine at C6.

  • Formula Derivation:

    • Quinoline core: C₉H₇N

    • Ketone modification (4-one): +O, -H₂ (net C₉H₇NO for quinolone)

    • 2-Ethyl: +C₂H₅, -H (substitution) → +C₂H₄

    • 6-Fluoro: +F, -H (substitution)

    • Net Formula: C₁₁H₁₀FNO

Table 1: Theoretical Composition (Calculated)

ElementCountAtomic Mass ( g/mol )Total Mass ContributionMass Percent (%)
Carbon (C) 1112.011132.1269.10
Hydrogen (H) 101.00810.085.27
Nitrogen (N) 114.00714.017.33
Fluorine (F) 118.99819.009.94
Oxygen (O) 115.99916.008.37
Total --191.20 100.00

Experimental Protocol & Workflow

To ensure data integrity, the experimental workflow must minimize environmental contamination (hygroscopicity) and ensure complete combustion, which is challenging for fluorinated compounds.

Step-by-Step Protocol
  • Sample Preparation:

    • Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture. Causality: Fluoroquinolones can form hydrates; surface water distorts %H and %C.

    • Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Use a microbalance with a readability of 1 µg.

  • Combustion (CHN Analyzer):

    • Oxidation: Flash combustion at 1020°C with excess Oxygen.

    • Additives: Add Tungsten Trioxide (WO₃) powder to the capsule.

    • Expert Insight: Fluorine can attack the quartz combustion tube and form stable tetrafluoromethane (CF₄), leading to low Carbon results. WO₃ acts as a scavenger and combustion aid to ensure complete release of CO₂.

  • Detection:

    • Gases (CO₂, H₂O, N₂) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

Visualization: Validation Decision Tree

EA_Validation Start Start: Experimental Data Received Calc_Diff Calculate Absolute Difference (|Exp - Theor|) Start->Calc_Diff Check_Limits Is Difference ≤ 0.4%? Calc_Diff->Check_Limits Pass PASS: Purity Confirmed Check_Limits->Pass Yes Fail_Analysis FAIL: Analyze Deviation Check_Limits->Fail_Analysis No Check_H Is %H High & %C Low? Fail_Analysis->Check_H Hydrate Diagnosis: Water/Hydrate Action: Dry & Retest Check_H->Hydrate Yes Check_C Is %C Low only? Check_H->Check_C No Incomplete Diagnosis: Incomplete Combustion Action: Add WO3 / Increase O2 Check_C->Incomplete Yes (Fluorine interference) Impurity Diagnosis: Inorganic Impurity Action: Check Ash/Residue Check_C->Impurity No

Caption: Logical decision tree for validating Elemental Analysis results. The 0.4% threshold is the standard acceptance criterion for peer-reviewed journals.

Comparative Analysis: Calculated vs. Experimental

This section interprets three potential outcomes: a "Pass" (High Purity), a "Fail" due to moisture (Hydrate), and a "Fail" due to synthesis residuals.

Table 2: Scenario Analysis for 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

MetricTheoretical Scenario A: High Purity (Pass)Scenario B: Wet Sample (Fail)Scenario C: Incomplete Combustion (Fail)
Carbon (C) 69.10% 69.05% (Δ -0.05)65.99% (Δ -3.11)68.20% (Δ -0.90)
Hydrogen (H) 5.27% 5.31% (Δ +0.04)5.50% (Δ +0.23)5.25% (Δ -0.02)
Nitrogen (N) 7.33% 7.29% (Δ -0.04)7.00% (Δ -0.33)7.30% (Δ -0.03)
Status Standard ACCEPTED REJECTED (0.5 H₂O) REJECTED
Expert Interpretation of Data:
  • Scenario A (Accepted): All values fall within the ±0.4% absolute deviation limit required by journals (e.g., J. Org. Chem. guidelines). This confirms the bulk material is >99% pure.

  • Scenario B (Hydrate): The Carbon is significantly low (-3.11%) while Hydrogen is high. This is a classic signature of a hemi-hydrate (C₁₁H₁₀FNO · 0.5 H₂O).

    • Correction Strategy: The sample must be dried at 100°C or recrystallized from an anhydrous solvent.

  • Scenario C (Incomplete Combustion): Carbon is low, but Hydrogen and Nitrogen are relatively close. In fluorinated compounds, C-F bonds are extremely strong. If the combustion temperature is too low or oxygen is insufficient, C-F fragments may not convert fully to CO₂, leading to low Carbon recovery.

    • Correction Strategy: Use Tungsten Trioxide (WO₃) or increase the oxidation cycle time.

Alternatives & Complementary Techniques

While EA is the primary method for bulk purity, it should be cross-referenced with these alternatives:

  • High-Resolution Mass Spectrometry (HRMS):

    • Role: Confirms the exact molecular formula (Exact Mass: 191.0746).

    • Limitation: Does not detect inorganic impurities (e.g., NaCl, Silica) or water, which EA does detect (via % composition drop).

  • Quantitative NMR (qNMR):

    • Role: Can quantify purity using an internal standard.

    • Limitation: Requires a soluble standard and precise relaxation delay settings; less universal than combustion analysis.

References

  • Compound Data: BLD Pharm. (n.d.). 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 135077-31-5).[1][2][3][4] Retrieved from

  • Methodology: Holm, T. (1998). Aspects of the Mechanism of the Flame Ionization Detector.
  • Acceptance Criteria: American Chemical Society (ACS). (2024).[5][6] JOC Author Guidelines for Characterization of New Compounds. Retrieved from

  • Fluorine Interference: Fadeeva, V. P., et al. (2008). Elemental Analysis of Organic Compounds Containing Fluorine. Journal of Analytical Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one proper disposal procedures

Part 1: Executive Summary & Core Directive Chemical Identity: Name: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one[1][2][3][4][5] CAS Number: 135077-31-5[1][2][4][5] Molecular Formula: C₁₁H₁₀FNO[5] Class: Fluorinated Quinolo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Chemical Identity:

  • Name: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one[1][2][3][4][5]

  • CAS Number: 135077-31-5[1][2][4][5]

  • Molecular Formula: C₁₁H₁₀FNO[5]

  • Class: Fluorinated Quinolone Intermediate[5]

Immediate Action Directive: This compound is a fluorinated organic heterocycle .[5][6] It poses a significant risk of aquatic toxicity and persistence if released into the environment.[5]

  • ABSOLUTE PROHIBITION: Do NOT dispose of this substance, its mother liquors, or contaminated rinsates down the sink or sanitary sewer.[5]

  • MANDATORY DISPOSAL: All waste must be routed for High-Temperature Incineration via a licensed hazardous waste contractor capable of handling halogenated organics.[5][6]

Part 2: Technical Safety & Waste Characterization

The "Why" Behind the Protocol (Scientific Causality)

As researchers, we must understand the mechanism of hazard to manage it effectively.[5][6]

  • Fluorine Stability: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry.[5][6] Standard low-temperature incineration or biological wastewater treatment will not degrade this molecule effectively.[5] Incomplete combustion can generate toxic fluorinated byproducts.[5]

  • Aquatic Toxicity: Quinolone cores are bioactive.[5][6] Even non-antibiotic intermediates can disrupt microbial communities in wastewater treatment plants (WWTPs) or bioaccumulate in aquatic life.[5]

  • HF Generation: Upon proper high-temperature incineration (>1100°C), the fluorine atom is liberated as Hydrogen Fluoride (HF).[5][6] Therefore, the waste must be sent to a facility equipped with wet scrubbers to neutralize HF gas.[5]

Physical & Chemical Data for Waste Labeling
PropertyDataOperational Implication
CAS No. 135077-31-5Use for waste manifesting and inventory tracking.[5][6]
Physical State Solid (Powder)High dust potential; requires particulate respiratory protection.[5][6]
Solubility Low (Water), Mod (DMSO/MeOH)Precipitates in water drains, causing persistent contamination sources.[5]
Halogen Content Yes (Fluorine) CRITICAL: Must be segregated as "Halogenated Waste" to prevent corrosion of standard incinerators.[5][6]
Acidity/Basicity Amphoteric (Quinolone core)Avoid mixing with strong oxidizers or concentrated acids in waste drums.[5][6]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Cleanup)

Applicability: Expired reagent, weighing boat residues, spill cleanup materials.[5]

  • Containment: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[5]

  • Labeling: Apply a yellow hazardous waste label.

    • Primary Constituent:[5] "2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (Halogenated Solid)"

    • Hazard Checkbox: Toxic, Irritant.[5][7][8][9][10]

  • Deactivation (Spills):

    • If spilled, do not dry sweep (dust hazard).[5]

    • Cover with a wet absorbent pad or dampen with PEG-400/Water mixture to suppress dust.[5]

    • Scoop into the waste container.[5]

    • Wipe surface with 10% NaOH solution (to solubilize and lift residues), then water.[5] Dispose of all wipes in the same container.[5]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, HPLC waste, solvent washes.[5]

  • Segregation (The Golden Rule):

    • Do NOT mix with "Non-Halogenated Solvents" (e.g., pure Acetone/Ethanol waste streams).[5]

    • Must go to: "Halogenated Organic Solvent Waste" carboy.[5][6]

    • Reasoning: Waste contractors charge significantly more for halogenated waste.[5] Contaminating a non-halogenated drum with this fluorinated compound reclassifies the entire drum as halogenated, tripling disposal costs.[5]

  • pH Adjustment: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic. Acidic solutions of fluorinated quinolones can precipitate out of solution, forming sludge that clogs waste nozzles.[5]

  • Carboy Material: Use HDPE carboys. Avoid metal safety cans if the waste stream is acidic, as fluoride ions can accelerate corrosion.[5]

Part 4: Visual Decision Workflows

Figure 1: Waste Segregation Decision Tree

Caption: Logical flow for categorizing 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one waste streams to ensure regulatory compliance and cost efficiency.

WasteDisposal Start Waste Generation: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Spill Debris StateCheck->Solid Liquid Liquid / Solution / Mother Liquor StateCheck->Liquid SolidBin Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste - Toxic' Solid->SolidBin SolventCheck Is it dissolved in Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck FinalDest Final Disposal: High-Temp Incineration (>1100°C) with Flue Gas Scrubbing SolidBin->FinalDest HaloStream Stream: Halogenated Organic Waste (High Cost Stream) SolventCheck->HaloStream Yes NonHaloStream Stream: Halogenated Organic Waste (Must segregate due to Fluorine content) SolventCheck->NonHaloStream No (e.g., Ethanol/Water) HaloStream->FinalDest NonHaloStream->FinalDest

Part 5: Regulatory Compliance & Codes

When filling out your waste manifest, use the following codes. Note that while this specific CAS is not P-listed or U-listed (RCRA), it defaults to characteristic codes due to toxicity and halogen content.[5][6]

  • USA (EPA RCRA):

    • D001: If in ignitable solvent.

    • Classification: "Halogenated Organic Waste" (Non-specific sources).[5]

  • European Union (EWC Codes):

    • 07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).[5][6]

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors (Halogenated).[5][6]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Management of Halogenated Organic Wastes under RCRA.[5][6] Retrieved from [Link][5]

  • European Chemicals Agency (ECHA). (2024).[5][6][11] Guidance on the disposal of fluorinated organic compounds.[5][6] Retrieved from [Link][5][6]

  • PubChem. (2025).[5][6][11] Compound Summary: Fluorinated Quinolone Scaffolds and Environmental Fate.[5][6] National Library of Medicine.[5] Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Protocol: 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Executive Summary & Chemical Profile[1] As we integrate 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one into our synthetic workflows, we must move beyond generic safety data sheets (SDS) and adopt a risk-based handling strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

As we integrate 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one into our synthetic workflows, we must move beyond generic safety data sheets (SDS) and adopt a risk-based handling strategy. This compound serves as a critical scaffold in the synthesis of fluoroquinolone antibiotics and novel bioactive heterocycles.

While specific toxicological data for this exact isomer may be sparse in public registries, its structural analogs (fluorinated quinolinones) are established skin/eye irritants and respiratory sensitizers . We operate under the Precautionary Principle : treat this substance as a potent bioactive agent until proven otherwise.

Chemical Identity & Physical Properties (Class-Typical)
PropertyDescription
Chemical Name 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Molecular Formula C₁₁H₁₀FNO
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Low in water; soluble in DMSO, DMF, and hot alcohols
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Dust Explosion Risk Moderate (Finely divided organic powder)

Hazard Assessment & Risk Logic

The primary risk with 4-quinolinones is not acute lethality, but sensitization and cumulative irritation . Fluorine substitution at the 6-position increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

Critical Risk Vectors
  • Inhalation (Highest Risk): Fine particulates during weighing can bypass upper respiratory defenses.[2]

  • Dermal Contact: Potential for delayed hypersensitivity dermatitis.

  • Cross-Contamination: High persistence on surfaces due to low water solubility.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure before it happens. We do not rely on PPE as the primary barrier—engineering controls (fume hoods) come first—but the PPE must be fail-safe.

ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Standard Handling (Weighing < 1g, Transfer)N95/P2 Mask (if outside hood) or Fume Hood Sash at safe heightDouble Nitrile (Outer: 4 mil, Inner: 2 mil)Change every 60 minsSafety Glasses with side shieldsLab Coat (Cotton/Poly blend), closed-toe shoes
Bulk Handling (> 10g, Milling, Sieving)PAPR (Powered Air Purifying Respirator) or N100Extended Cuff Nitrile (minimum 6 mil thickness)Chemical Goggles (indirect vent)Tyvek® Sleeves or Disposable Coverall
Solution Prep (Dissolving in DMSO/DMF)Fume Hood Required.[3] No respirator if sash closed.[2]Laminate Film (Silver Shield) if prolonged immersion riskFace Shield + Safety GlassesChemical Resistant Apron
Spill Cleanup (Powder or Solution)Full-Face Respirator with P100/Organic Vapor CartridgesDouble Nitrile or Butyl Rubber (for solvent spills)Integrated into Full-Face MaskTyvek® Coverall (taped seams)
Expert Insight: Why Double Gloving?

Fluoroquinolone intermediates often require polar aprotic solvents like DMSO or DMF for dissolution. These solvents are excellent permeation enhancers. If the solution touches a single nitrile glove, the solvent can carry the fluorinated compound through the glove material and into your skin within minutes. Double gloving creates a sacrificial layer; if the outer glove is splashed, strip it immediately.

Visualized Decision Logic

Diagram 1: PPE Selection & Risk Assessment Workflow

PPE_Selection Start Start: Handling 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution QuantityCheck Quantity > 10g? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck StandardPPE Standard PPE: Nitrile Gloves (4mil) Safety Glasses Fume Hood QuantityCheck->StandardPPE No (<10g) HighExpPPE High Exposure PPE: Double Nitrile/Extended Cuff PAPR or N100 Tyvek Sleeves QuantityCheck->HighExpPPE Yes (>10g) SolventCheck->StandardPPE Volatile (MeOH/EtOAc) SolventPPE Solvent PPE: Laminate/Butyl Gloves Face Shield Chem Apron SolventCheck->SolventPPE Penetrating (DMSO/DMF)

Caption: Decision tree for selecting appropriate PPE based on physical state, quantity, and solvent vehicle.

Operational Protocols

A. Weighing & Transfer

Objective: Eliminate airborne dust generation.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic.

  • Technique:

    • Place a tared vial inside the balance.[2]

    • Use a disposable spatula. Do not tap the spatula on the vial rim (creates aerosol).

    • Cap the vial inside the hood before removing.[2]

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol before transport.

B. Reaction Setup (Solubilization)

Objective: Prevent skin absorption via solvent carrier.[2]

  • Solvent Choice: If using DMSO or DMF, assume the barrier time of standard nitrile gloves is <5 minutes.

  • Addition: Add solvent to the solid, not solid to solvent (reduces splash risk).

  • Heating: If heating is required to dissolve (common for quinolinones), use a heating block with temperature control. Never use an open flame or heat gun.

C. Waste Disposal

Objective: Zero environmental release. Fluoroquinolones are persistent environmental pollutants.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Destruction: Must be disposed of via high-temperature incineration (>1100°C) to ensure cleavage of the fluorinated ring system.

Emergency Response: Spill Protocol

Diagram 2: Spill Response Loop

Spill_Response Alert 1. ALERT Notify personnel Evacuate area Assess 2. ASSESS Size < 100g? Inside Hood? Alert->Assess Assess->Alert No (Major/Hazmat Team) PPE_Up 3. PPE UP Double Gloves Resp. Protection Assess->PPE_Up Yes (Minor) Contain 4. CONTAIN Cover with pads Dampen (if powder) PPE_Up->Contain Clean 5. CLEAN Scoop to waste Solvent Wash (MeOH) Contain->Clean Verify 6. VERIFY Check for residue UV Light Inspection Clean->Verify

Caption: Step-by-step workflow for managing minor laboratory spills of fluoroquinolone intermediates.

Specific Spill Steps
  • Powder Spill: Do not dry sweep. Cover with a paper towel dampened with water or methanol to suppress dust, then scoop into a waste bag.

  • Decontamination: Wipe the surface 3 times with methanol-soaked tissues.

  • Verification: Many quinolones are fluorescent. Use a handheld UV lamp (365 nm) to check the area for glowing residues.

References

  • PubChem. 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.[4][5] (2023).[4] Available at: [Link]

  • Fisher Scientific. 6-Fluoro-1,2,3,4-tetrahydroquinoline Safety Data Sheet. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.